(R)-(-)-1-Phenyl-1,2-ethanediol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
(1R)-1-phenylethane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8-10H,6H2/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWMWNFMRSKOCEY-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16355-00-3 | |
| Record name | Styrene glycol, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016355003 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1R)-(-)-1-Phenylethane-1,2-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | STYRENE GLYCOL, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2LZM4B71KF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to (R)-(-)-1-Phenyl-1,2-ethanediol: Chemical Structure, Stereochemistry, and Synthetic Approaches
For Researchers, Scientists, and Drug Development Professionals
(R)-(-)-1-Phenyl-1,2-ethanediol, a chiral diol of significant interest in the pharmaceutical and fine chemical industries, serves as a versatile building block for the synthesis of enantiomerically pure compounds. Its specific stereochemistry is crucial for the efficacy of many drug substances. This technical guide provides a comprehensive overview of its chemical structure, stereochemical properties, and key experimental protocols for its synthesis.
Chemical Structure and Stereochemistry
This compound, also known as (R)-(-)-styrene glycol or (R)-(-)-phenylethylene glycol, possesses a chemical structure with a phenyl group and two hydroxyl groups attached to an ethane backbone. The stereochemistry at the benzylic carbon (C1) is designated as (R) according to the Cahn-Ingold-Prelog priority rules. This specific spatial arrangement of substituents is responsible for its optical activity, deflecting plane-polarized light to the left, which is denoted by the (-) sign.
Caption: Chemical structure of this compound.
Physicochemical and Spectroscopic Data
A summary of the key quantitative data for this compound is presented in the tables below for easy reference and comparison.
Table 1: Physicochemical Properties
| Property | Value |
| CAS Number | 16355-00-3 |
| Molecular Formula | C₈H₁₀O₂ |
| Molecular Weight | 138.17 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 64-67 °C |
| Boiling Point | 272-274 °C |
| Specific Optical Rotation [α]D²⁰ | -69 ± 2° (c=1 in CHCl₃) |
Table 2: Spectroscopic Data
| Spectroscopy | Data |
| ¹H NMR (CDCl₃) | δ (ppm): 7.3-7.4 (m, 5H, Ar-H), 4.8-4.9 (dd, 1H, CH-OH), 3.6-3.8 (m, 2H, CH₂-OH), 2.5-3.0 (br s, 2H, -OH) |
| ¹³C NMR (CDCl₃) | δ (ppm): 140.5, 128.5, 127.9, 126.1, 74.7, 68.0 |
| IR (KBr, cm⁻¹) | ~3300-3400 (O-H stretch, broad), ~3030 (C-H stretch, aromatic), ~2900 (C-H stretch, aliphatic), ~1490, 1450 (C=C stretch, aromatic), ~1050 (C-O stretch) |
| Mass Spec. (EI) | m/z (%): 138 (M+), 107, 79, 77 |
Experimental Protocols for Synthesis
The enantioselective synthesis of this compound is a critical process in pharmaceutical manufacturing. Below are detailed methodologies for two prominent synthetic routes: enzymatic hydrolysis of styrene oxide and asymmetric reduction of 2-hydroxyacetophenone.
Biocatalytic Enantioconvergent Hydrolysis of Racemic Styrene Oxide
This method utilizes a combination of two epoxide hydrolases (EHs) to convert racemic styrene oxide into the single (R)-enantiomer of the diol with high yield and enantiomeric excess.[1][2][3]
Experimental Workflow:
Caption: Workflow for the enzymatic synthesis of this compound.
Methodology:
-
Enzyme Preparation: Purified soluble epoxide hydrolase from Solanum tuberosum and an evolved epoxide hydrolase from Agrobacterium radiobacter (e.g., EchA-I219F) are prepared.
-
Reaction Setup: A reaction mixture is prepared in a suitable buffer (e.g., phosphate buffer, pH 7.5).
-
Substrate Addition: Racemic styrene oxide is added to the reaction mixture to a final concentration of, for example, 5 mM.
-
Enzyme Addition: The two purified epoxide hydrolases are added to the reaction mixture.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) with gentle agitation for a specified period (e.g., until complete conversion of the substrate).
-
Work-up and Extraction: The reaction is quenched, and the product is extracted from the aqueous phase using an organic solvent such as ethyl acetate.
-
Purification and Analysis: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography. The enantiomeric excess of the final product is determined by chiral HPLC analysis.
Asymmetric Reduction of 2-Hydroxyacetophenone
This biocatalytic method employs a carbonyl reductase or an alcohol dehydrogenase to stereoselectively reduce the keto group of 2-hydroxyacetophenone to the corresponding (R)-alcohol.
Methodology:
-
Biocatalyst Preparation: Recombinant E. coli whole cells co-expressing a carbonyl reductase (e.g., from Candida magnolia) and a cofactor regenerating enzyme (e.g., glucose dehydrogenase) are prepared and lyophilized.
-
Reaction Setup: A solution of 2-hydroxyacetophenone is prepared in a suitable buffer (e.g., sodium phosphate buffer, pH 6.0) containing a co-solvent like DMSO to aid solubility.
-
Cofactor and Co-substrate Addition: A catalytic amount of the cofactor (e.g., NADP⁺) and a stoichiometric amount of a co-substrate for regeneration (e.g., glucose) are added.
-
Biocatalyst Addition: The lyophilized whole-cell biocatalyst is added to the reaction mixture.
-
Incubation: The reaction is stirred at a controlled temperature (e.g., 30°C) while maintaining the pH with the addition of a base (e.g., NaOH solution).
-
Work-up and Extraction: Upon completion, the reaction mixture is saturated with NaCl and extracted with an organic solvent (e.g., ethyl acetate).
-
Purification and Analysis: The organic extracts are combined, dried, and concentrated. The resulting crude product is purified via column chromatography. The yield and enantiomeric excess are determined by GC or HPLC analysis.
Applications in Drug Development
This compound is a key chiral intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its well-defined stereochemistry is essential for the biological activity and safety profile of the final drug product. It is utilized in the synthesis of β-adrenergic blocking agents and other pharmaceuticals where a specific enantiomer is required to interact with biological targets effectively.[4]
Conclusion
This technical guide has provided a detailed overview of the chemical structure, stereochemistry, and synthetic methodologies for this compound. The presented data and experimental protocols offer valuable resources for researchers, scientists, and drug development professionals working with this important chiral building block. The biocatalytic routes, in particular, represent efficient and environmentally benign approaches to producing this enantiomerically pure compound.
References
- 1. Enantioconvergent production of (R)-1-phenyl-1,2-ethanediol from styrene oxide by combining the Solanum tuberosum and an evolved Agrobacterium radiobacter AD1 epoxide hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biosynthesis of (R)-phenyl-1,2-ethanediol from racemic styrene oxide by using bacterial and marine fish epoxide hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. diva-portal.org [diva-portal.org]
Synonyms for (R)-(-)-1-Phenyl-1,2-ethanediol like (-)-Styrene glycol
An In-depth Technical Guide to (R)-(-)-1-Phenyl-1,2-ethanediol and its Synonyms
Introduction
This compound, also widely known by its synonym (-)-Styrene glycol, is a vital chiral compound extensively utilized in organic synthesis and pharmaceutical development.[1] As a member of the chiral diol family, its significance lies in its ability to act as a chiral building block or auxiliary, facilitating the creation of enantiomerically pure compounds.[1][2] This is particularly crucial in the pharmaceutical industry, where the stereochemistry of a drug molecule can dictate its efficacy and minimize potential side effects.[1] This guide provides a comprehensive overview of its chemical identity, physical properties, applications, and relevant experimental protocols for researchers, scientists, and professionals in drug development.
Chemical Identity and Synonyms
The compound is identified by various names and registry numbers across different chemical databases and suppliers. A consolidated list is provided below for easy reference.
| Identifier Type | Value |
| Primary Name | This compound |
| IUPAC Name | (1R)-1-phenylethane-1,2-diol[3][4] |
| CAS Number | 16355-00-3[1][3][4][5] |
| Synonyms | (-)-Styrene glycol[1][4][6], (R)-(-)-Phenylethylene glycol[1][3][4], (R)-(-)-1-Phenylethane-1,2-diol[3][4], (R)-1-phenylethane-1,2-diol[3][4], (R)-(-)-Styrene Glycol[3][4], (-)-PHENYLGLYCOL[4] |
| MDL Number | MFCD00064262[1][4] |
| PubChem CID | 2724621[4] |
| Beilstein/REAXYS | 2355547 |
| EC Number | Not consistently available |
| UNII | 2LZM4B71KF[4] |
Physicochemical Properties
The quantitative physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₀O₂ | [1][3][5] |
| Molecular Weight | 138.16 g/mol (or 138.17/138.20) | [1][4][5] |
| Appearance | White to off-white or light yellow crystalline powder | [1][3] |
| Melting Point | 64-67 °C or 65-68 °C | [1][3] |
| Boiling Point | 272-274 °C | [1][3] |
| Optical Rotation [α]D | -69 ± 2º (c=1 in CHCl₃) | [1] |
| Density | 1.17 g/cm³ | [3] |
| Purity | ≥ 99% (GC) | [1] |
| Storage Conditions | Store at 0-8 °C | [1] |
Core Applications in Research and Development
This compound is a versatile chiral compound with significant applications across various scientific sectors.
-
Asymmetric Synthesis : As a chiral diol, it is a cornerstone in asymmetric synthesis.[7] It is used as a chiral ligand to create a specific chiral environment around a metal catalyst, thereby directing the stereochemical outcome of reactions.[2][7] This is fundamental for producing single-enantiomer products.
-
Pharmaceutical Development : It serves as an essential chiral building block for synthesizing a wide range of pharmaceuticals.[1] Optically pure 1-phenyl-1,2-ethanediol is a key intermediate for fine chemicals and drugs, including β-adrenergic blocking agents.[3][] Its use allows for the development of effective drugs with enhanced selectivity and reduced side effects.[1]
-
Flavor and Fragrance Industry : The compound is used to create specific aromatic profiles in perfumes and flavorings.[1]
-
Organic Synthesis Reagent : It is a valuable reagent and intermediate for creating chiral catalysts, facilitating a variety of chemical reactions essential for developing new materials.[1]
Experimental Protocols
Detailed methodologies are critical for the successful application of chiral diols. Below are protocols for the synthesis and application of this compound.
Protocol 1: Enzymatic Synthesis of (R)-1-Phenyl-1,2-ethanediol
This protocol outlines the asymmetric reduction of 2-hydroxyacetophenone (2-HAP) to produce (R)-1-phenyl-1,2-ethanediol ((R)-PED) using a carbonyl reductase. This method is noted for its high stereochemical selectivity.[3]
Materials:
-
2-hydroxyacetophenone (2-HAP)
-
Carbonyl reductase, such as BDHA (from Bacillus subtilis) or GoSCR (from Gluconobacter oxydans)[3]
-
Glucose dehydrogenase (GDH) for cofactor regeneration[3]
-
NADP⁺/NADPH cofactor
-
Glucose
-
Phosphate buffer (e.g., 100 mM, pH 7.0)
-
Recombinant E. coli whole cells co-expressing the selected reductase and GDH[3]
Procedure:
-
Biocatalyst Preparation : Prepare recombinant E. coli cells that co-express the chosen carbonyl reductase (e.g., BDHA) and glucose dehydrogenase (GDH).
-
Reaction Setup : In a suitable reaction vessel, prepare a solution containing phosphate buffer, glucose, and the NADP⁺ cofactor.
-
Substrate Addition : Add the substrate, 2-hydroxyacetophenone (2-HAP), to the reaction mixture. A substrate concentration of up to 400 mM (54 g/L) can be used under optimized conditions.[3]
-
Initiation : Introduce the recombinant E. coli whole cells into the reaction vessel to initiate the bioreduction.
-
Reaction Conditions : Maintain the reaction at a controlled temperature (e.g., 30°C) with agitation. The cofactor is regenerated in situ by the GDH-catalyzed oxidation of glucose.[3]
-
Monitoring and Work-up : Monitor the reaction progress using techniques like HPLC. The reaction typically achieves high conversion (>99%) and enantiomeric excess (>99%).[3]
-
Extraction : Upon completion, extract the product, (R)-1-phenyl-1,2-ethanediol, from the aqueous phase using an appropriate organic solvent.
Protocol 2: General Application in Asymmetric Diels-Alder Reaction
This protocol describes a general workflow for using a chiral diol like this compound to catalyze an asymmetric Diels-Alder reaction.
Materials:
-
This compound (or other chiral diol)
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Lewis acid (e.g., diethylaluminum chloride, titanium(IV) isopropoxide)
-
Diene
-
Dienophile
-
Inert atmosphere setup (e.g., Schlenk line with argon or nitrogen)
Procedure:
-
Catalyst Preparation :
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the chiral diol (0.1 mmol) in the anhydrous solvent (5 mL).[7]
-
Cool the solution to a controlled temperature (e.g., -78 °C or 0 °C).[7]
-
Add the Lewis acid (0.1 mmol) dropwise to the solution.[7]
-
Stir the mixture for 30-60 minutes to allow for the in situ formation of the chiral Lewis acid complex.[7]
-
-
Asymmetric Reaction :
-
To the prepared catalyst solution, add the dienophile (1.0 mmol) and stir for a few minutes.
-
Add the diene (1.2 mmol) and continue stirring the reaction mixture at the specified temperature.
-
Monitor the reaction's progress using thin-layer chromatography (TLC) or gas chromatography (GC).
-
-
Quenching and Work-up :
-
Once the reaction is complete, quench it by adding a suitable reagent (e.g., saturated aqueous NaHCO₃).
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification : Purify the crude product via column chromatography to obtain the enantiomerically enriched Diels-Alder adduct.
Visualized Workflows and Pathways
The following diagrams illustrate key processes involving this compound.
Caption: General workflow for using this compound in asymmetric catalysis.
Caption: Enzymatic synthesis of (R)-PED via asymmetric reduction of 2-hydroxyacetophenone.
References
- 1. chemimpex.com [chemimpex.com]
- 2. alfachemic.com [alfachemic.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. (1R)-(-)-1-Phenylethane-1,2-diol | C8H10O2 | CID 2724621 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. ( )-styrene glycol | Sigma-Aldrich [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
Physical properties of (R)-(-)-1-Phenyl-1,2-ethanediol melting point boiling point
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the key physical properties of (R)-(-)-1-Phenyl-1,2-ethanediol, a chiral compound significant in organic synthesis and pharmaceutical development. This document summarizes its melting and boiling points, outlines generalized experimental protocols for their determination, and presents a logical workflow for its characterization.
Core Physical Properties
This compound, also known as (R)-(-)-Phenylethylene glycol or (R)-(-)-Styrene glycol, is a white to off-white crystalline powder.[1][2] Its chiral nature makes it a valuable building block in the synthesis of enantiomerically pure compounds, which is critical in the development of effective pharmaceuticals with minimal side effects.[2]
Data Presentation
The following table summarizes the key physical properties of this compound.
| Property | Value | References |
| Melting Point | 64-68 °C | [1][2][3] |
| Boiling Point | 272-274 °C | [1][2][3] |
| Appearance | White to off-white crystalline powder | [1][2] |
| Molecular Formula | C₈H₁₀O₂ | [2] |
| Molecular Weight | 138.16 g/mol | [4] |
| Density | 1.17 g/cm³ | [1] |
| Optical Rotation | [α]D²⁰ = -69 ± 2º (c=1 in CHCl₃) | [2] |
Experimental Protocols
While specific experimental documentation for the determination of the physical properties of this compound is not detailed in the available literature, generalized and widely accepted methods for determining melting and boiling points are provided below.
Determination of Melting Point
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline compound, this transition occurs over a narrow temperature range. The following is a general procedure for melting point determination using a capillary tube method.
-
Sample Preparation: A small amount of the dry crystalline this compound is packed into a capillary tube, which is sealed at one end.[5] The sample should be finely powdered to ensure uniform heating.
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[5] This assembly is then placed in a heating bath (e.g., an oil bath) or a dedicated melting point apparatus.[5]
-
Heating: The heating bath is heated slowly and steadily, with constant stirring to ensure a uniform temperature distribution.[5]
-
Observation: The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded. This range is reported as the melting point.[5] A narrow melting range (typically 0.5-1.0 °C) is indicative of a pure compound.[5]
Determination of Boiling Point
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.
-
Apparatus Setup: A small quantity of this compound is placed in a test tube. A capillary tube, sealed at the upper end, is inverted and placed into the test tube containing the sample.
-
Heating: The test tube is heated gently in a heating bath.
-
Observation: As the temperature rises, air trapped in the capillary tube will bubble out. The heating is continued until a steady stream of bubbles emerges. The heat is then removed, and the liquid is allowed to cool.
-
Measurement: The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Logical Workflow Visualization
The following diagram illustrates a typical workflow for the characterization of a chiral compound such as this compound.
Caption: Characterization workflow for this compound.
References
Optical rotation value for (R)-(-)-1-Phenyl-1,2-ethanediol in chloroform
Audience: Researchers, scientists, and drug development professionals.
Core Subject: Determination of the specific optical rotation for (R)-(-)-1-Phenyl-1,2-ethanediol in chloroform, a critical parameter for ensuring enantiomeric purity in research and pharmaceutical applications.
Introduction
This compound is a chiral vicinal diol of significant interest in asymmetric synthesis, serving as a key building block for various pharmaceuticals and fine chemicals. Its stereochemical configuration is crucial for the desired biological activity and stereoselectivity in subsequent reactions. Optical polarimetry is a fundamental and widely used technique to assess the enantiomeric purity of such chiral compounds. This guide provides the specific rotation value for this compound in chloroform and outlines the experimental protocol for its determination.
Quantitative Data: Specific Optical Rotation
The specific rotation is an intrinsic physical property of a chiral compound and is a standard measure of its purity and identity. The value is dependent on the solvent, temperature, concentration, and the wavelength of the light source.
| Compound | Formula | CAS Number | Solvent | Concentration (c) | Wavelength | Temperature | Specific Rotation ([α]) |
| This compound | C₈H₁₀O₂ | 16355-00-3 | Chloroform | 1 g/100 mL | D-line (589 nm) | 20°C | -69°[1] |
Experimental Protocol: Polarimetry
The following protocol details the methodology for measuring the optical rotation of this compound.
3.1. Objective: To determine the specific rotation of an enantiomerically enriched sample of this compound and to calculate its optical purity.
3.2. Materials and Instrumentation:
-
Sample: this compound
-
Solvent: Chloroform (spectroscopic grade)
-
Instrumentation: Calibrated polarimeter
-
Light Source: Sodium D-line (589 nm)
-
Polarimeter Cell: 1 dm path length
-
Volumetric Flask: 10 mL, Class A
-
Analytical Balance: Accurate to ±0.0001 g
3.3. Sample Preparation:
-
Accurately weigh approximately 0.1 g of this compound using an analytical balance.
-
Quantitatively transfer the weighed sample to a 10 mL volumetric flask.
-
Dissolve the sample in chloroform and fill the flask to the calibration mark.
-
Ensure the solution is thoroughly mixed to achieve homogeneity. This results in a concentration (c) of approximately 1 g/100 mL.
3.4. Measurement Procedure:
-
Turn on the polarimeter and allow the sodium lamp to warm up and stabilize.
-
Calibrate the instrument by first measuring the rotation of the blank solvent (chloroform). The reading should be zeroed.
-
Rinse the polarimeter cell with the prepared sample solution two to three times.
-
Fill the cell with the sample solution, ensuring that no air bubbles are present in the light path.
-
Place the filled cell in the polarimeter and record the observed rotation (α_obs).
-
Repeat the measurement several times to ensure reproducibility.
3.5. Data Analysis and Calculation: The specific rotation ([α]) is calculated using the following formula[2]:
[α] = α_obs / (l * c)
Where:
-
α_obs is the observed rotation in degrees.
-
l is the path length of the polarimeter cell in decimeters (dm).
-
c is the concentration of the sample in grams per milliliter (g/mL).
The optical purity or enantiomeric excess (ee) can be determined by comparing the measured specific rotation of the sample to the specific rotation of the pure enantiomer:
% Optical Purity (ee) = ([α]_sample / [α]_pure) * 100
Workflow Visualization
The logical workflow for the determination of optical rotation is illustrated below. This diagram outlines the key stages from sample preparation to the final calculation of specific rotation and enantiomeric excess.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of (R)-(-)-1-Phenyl-1,2-ethanediol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the chiral compound (R)-(-)-1-Phenyl-1,2-ethanediol. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, offering detailed spectral analysis and experimental protocols.
Introduction
This compound, also known as (R)-(-)-styrene glycol, is a key chiral building block in asymmetric synthesis. Its stereochemistry makes it a valuable precursor for the synthesis of various biologically active molecules and pharmaceutical agents. Accurate and detailed NMR spectral data are crucial for its identification, characterization, and quality control. This guide presents the ¹H and ¹³C NMR data in a structured format, accompanied by the methodologies used for their acquisition.
It is important to note that while the data presented here is for the (R)-(-) enantiomer, its NMR spectrum in a non-chiral solvent is identical to that of its (S)-(+) enantiomer.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound provides detailed information about the proton environment within the molecule. The data, acquired in deuterochloroform (CDCl₃), is summarized in the table below.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 7.40 - 7.25 | Multiplet | - | 5H | Aromatic (C₆H₅) |
| 4.79 | Doublet of doublets | 8.0, 3.6 | 1H | CH (benzylic) |
| 3.75 | Doublet of doublets | 11.6, 3.6 | 1H | CH₂ (diastereotopic) |
| 3.68 | Doublet of doublets | 11.6, 8.0 | 1H | CH₂ (diastereotopic) |
| 2.80 | Broad singlet | - | 2H | OH |
¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals the carbon framework of this compound. The chemical shifts, recorded in CDCl₃, are detailed in the following table.
| Chemical Shift (δ) ppm | Assignment |
| 140.5 | Aromatic (quaternary C) |
| 128.5 | Aromatic (CH) |
| 127.9 | Aromatic (CH) |
| 126.07 | Aromatic (CH) |
| 74.7 | CH (benzylic) |
| 67.95 / 68.04 | CH₂ |
Experimental Protocols
The following sections outline the detailed methodologies for the acquisition of the NMR spectral data.
Sample Preparation
-
Sample Weighing: Approximately 10-20 mg of this compound was accurately weighed.
-
Dissolution: The sample was dissolved in approximately 0.6-0.7 mL of deuterochloroform (CDCl₃).
-
Transfer: The solution was transferred into a standard 5 mm NMR tube.
-
Standard: A small amount of tetramethylsilane (TMS) was added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
NMR Data Acquisition
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz NMR spectrometer.
-
Solvent: Deuterochloroform (CDCl₃) was used as the solvent.
-
Temperature: The experiments were conducted at room temperature.
-
¹H NMR Parameters:
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
Pulse width: 9.0 µs
-
Acquisition time: 4.0 s
-
-
¹³C NMR Parameters:
-
Number of scans: 1024
-
Relaxation delay: 2.0 s
-
Pulse width: 4.0 µs
-
Acquisition time: 1.0 s
-
-
Data Processing: The acquired free induction decays (FIDs) were Fourier transformed, and the resulting spectra were phase and baseline corrected.
Logical Workflow for NMR Analysis
The process of obtaining and analyzing the NMR data for this compound can be visualized as a systematic workflow.
Caption: Workflow for NMR analysis of this compound.
Commercial Suppliers and Technical Guide for Enantiomerically Pure (R)-(-)-1-Phenyl-1,2-ethanediol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercially available, enantiomerically pure (R)-(-)-1-Phenyl-1,2-ethanediol. This versatile chiral building block is essential in organic synthesis and pharmaceutical development for the creation of enantiomerically pure compounds, thereby enhancing the efficiency and selectivity of chemical reactions.[1][2]
Commercial Supplier Data
A variety of chemical suppliers offer this compound, with purities generally exceeding 97%. The following tables summarize the key quantitative data available from prominent commercial sources.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 16355-00-3 | [1][3][4] |
| Molecular Formula | C₈H₁₀O₂ | [1][4] |
| Molecular Weight | 138.16 g/mol | [3][4] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 64-67 °C | [1][3] |
| Boiling Point | 272-274 °C | [1][3] |
Table 2: Chiral Purity and Optical Rotation
| Supplier | Purity (Assay) | Optical Rotation ([α]D) | Conditions |
| Chem-Impex | ≥ 99% (GC) | -69 ± 2º | c=1 in CHCl₃, 20°C |
| Sigma-Aldrich | 99% | -69° | c = 1 in chloroform, 20°C |
| Thermo Scientific Chemicals | ≥98.5% (GC) | -39.4 ± 0.3° | c=3 in ethanol |
| Alfa Chemistry | 97% | Not Specified | Not Specified |
Key Applications in Research and Development
This compound is a crucial intermediate in the synthesis of various pharmaceuticals and fine chemicals.[2] Its primary applications include:
-
Pharmaceutical Development: It serves as a chiral building block for the synthesis of active pharmaceutical ingredients (APIs). Notably, it is a key intermediate for β-adrenergic blocking agents.[]
-
Asymmetric Synthesis: It can be employed as a chiral auxiliary to control the stereochemistry of chemical reactions, leading to the desired enantiomer of a target molecule.[2]
-
Flavor and Fragrance Industry: This compound is used to create specific aromatic profiles in perfumes and flavorings.[2]
-
Polymer Chemistry: It can act as a monomer in the production of specialty polymers.[2]
Synthetic Pathways
The enantiomerically pure this compound can be synthesized through several stereoselective methods. Below are diagrams illustrating two common synthetic routes.
Experimental Protocols
Synthesis via Sharpless Asymmetric Dihydroxylation of Styrene
This protocol is a general representation based on the Sharpless asymmetric dihydroxylation reaction.[6][7]
Materials:
-
Styrene
-
AD-mix-β
-
tert-Butanol
-
Water
-
Methanesulfonamide (CH₃SO₂NH₂)
-
Sodium sulfite
-
Ethyl acetate
-
Magnesium sulfate
Procedure:
-
A mixture of tert-butanol and water (1:1) is cooled to 0°C.
-
AD-mix-β is added to the cooled solvent, followed by methanesulfonamide. The mixture is stirred until both phases are clear.
-
Styrene is added to the reaction mixture at 0°C.
-
The reaction is stirred vigorously at 0°C for 24 hours.
-
The reaction is quenched by the addition of sodium sulfite and stirred for 1 hour.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are dried over magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield this compound.
Chiral HPLC Analysis for Enantiomeric Excess (e.e.) Determination
This is a general workflow for determining the enantiomeric excess of the synthesized diol. The specific column and mobile phase may require optimization.
Typical HPLC Conditions:
-
Column: Chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD-H).
-
Mobile Phase: A mixture of hexane and isopropanol (e.g., 90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Temperature: Ambient.
Safety Information
This compound should be handled in a well-ventilated area with appropriate personal protective equipment, including gloves and safety glasses. Avoid breathing dust. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier. The compound is generally classified as an irritant.[1]
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound 99 16355-00-3 [sigmaaldrich.com]
- 4. Enantioconvergent production of (R)-1-phenyl-1,2-ethanediol from styrene oxide by combining the Solanum tuberosum and an evolved Agrobacterium radiobacter AD1 epoxide hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
A Technical Guide to the Asymmetric Synthesis of (R)-(-)-1-Phenyl-1,2-ethanediol from Styrene Oxide
For Researchers, Scientists, and Drug Development Professionals
(R)-(-)-1-Phenyl-1,2-ethanediol is a valuable chiral building block in the synthesis of numerous pharmaceuticals and fine chemicals. Its stereoselective synthesis from racemic styrene oxide is a critical transformation that has been the subject of extensive research. This technical guide provides an in-depth overview of the primary methodologies for this synthesis, with a focus on enzymatic and chemo-catalytic approaches that afford high enantiopurity. While traditional chemical synthesis under strictly basic conditions with chiral bases is not prevalent for this specific transformation, the widely adopted biocatalytic methods are typically performed under neutral to basic pH conditions.
Enzymatic Synthesis via Hydrolytic Resolution
Enzymatic hydrolysis using epoxide hydrolases (EHs) represents the most mature and efficient strategy for the production of enantiopure 1-phenyl-1,2-ethanediol. These biocatalytic methods offer high selectivity, mild reaction conditions, and environmentally benign processes. The two main enzymatic strategies are kinetic resolution and enantioconvergent hydrolysis.
Kinetic Resolution
In kinetic resolution, one enantiomer of racemic styrene oxide is selectively hydrolyzed by an epoxide hydrolase, leaving the unreacted epoxide and the diol product enriched in opposite enantiomers. To produce (R)-1-phenyl-1,2-ethanediol, an (R)-selective EH is employed.
A notable example involves the use of an epoxide hydrolase from Agrobacterium radiobacter AD1, which preferentially converts (R)-styrene oxide.[1] While this method is effective, the maximum theoretical yield for the desired diol is 50%.
Enantioconvergent Hydrolysis
A more advanced and efficient approach is enantioconvergent hydrolysis, which converts both enantiomers of the racemic starting material into a single enantiomeric product, allowing for a theoretical yield of 100%. This is often achieved by using a pair of enzymes with complementary stereoselectivity and regioselectivity.
One successful strategy combines a soluble epoxide hydrolase from the potato, Solanum tuberosum, with an engineered EH from Agrobacterium radiobacter AD1 (EchA-I219F).[2] The potato EH converts (S)-styrene oxide primarily to (R)-1-phenyl-1,2-ethanediol, while the EchA-I219F enzyme converts (R)-styrene oxide to the same (R)-diol.[2] By using these two enzymes in tandem, racemic styrene oxide can be converted to (R)-1-phenyl-1,2-ethanediol with high yield and enantiomeric excess.[2]
Another effective dual-enzyme system employs recombinant EHs from the bacterium Caulobacter crescentus and the marine fish Mugil cephalus.[1][3] The C. crescentus EH attacks the benzylic carbon of (S)-styrene oxide, and the M. cephalus EH attacks the terminal carbon of (R)-styrene oxide, both yielding (R)-1-phenyl-1,2-ethanediol as the main product.[1][3]
A third dual-enzyme system for enantioconvergent hydrolysis of racemic styrene oxide at high concentrations utilizes an EH from Vigna radiata (VrEH3) and a variant of an EH from Aspergillus usamii (AuEH2A250I).
Data Presentation
The following tables summarize quantitative data from various enzymatic approaches for the synthesis of (R)-1-phenyl-1,2-ethanediol.
Table 1: Enantioconvergent Hydrolysis of Racemic Styrene Oxide
| Enzyme System | Substrate Conc. (mM) | Yield (%) | Enantiomeric Excess (ee) (%) | Reaction Time (h) | Temperature (°C) | Reference |
| S. tuberosum EH + A. radiobacter AD1 EH (EchA-I219F) | 5 | 100 | 98 | - | - | [2] |
| C. crescentus EH + M. cephalus EH | 50 | 94 | 90 | - | - | [1][3] |
| Vigna radiata EH3 + Aspergillus usamii EH2 (AuEH2A250I) variant | 200 | 98.7 | 97.4 | 10.5 | 20 |
Experimental Protocols
General Protocol for Enantioconvergent Hydrolysis with a Dual-Enzyme System
The following is a representative protocol based on the combination of C. crescentus and M. cephalus epoxide hydrolases.[1]
-
Enzyme Preparation: Recombinant E. coli cells expressing the epoxide hydrolases from C. crescentus and M. cephalus are prepared and harvested. The cell pellets can be used directly as whole-cell biocatalysts.
-
Reaction Setup: A suspension of the two types of recombinant E. coli cells is prepared in a suitable buffer (e.g., Tris-HCl, pH 8.0).
-
Substrate Addition: Racemic styrene oxide is added to the cell suspension to the desired final concentration (e.g., 50 mM).[1][3]
-
Reaction Conditions: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) with agitation.
-
Monitoring and Work-up: The reaction is monitored by chiral HPLC or GC. Upon completion, the mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by column chromatography to yield pure (R)-1-phenyl-1,2-ethanediol.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Enantioconvergent hydrolysis workflow.
Caption: Kinetic resolution experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Enantioconvergent production of (R)-1-phenyl-1,2-ethanediol from styrene oxide by combining the Solanum tuberosum and an evolved Agrobacterium radiobacter AD1 epoxide hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biosynthesis of (R)-phenyl-1,2-ethanediol from racemic styrene oxide by using bacterial and marine fish epoxide hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Discovery and Synthesis of (R)-(-)-1-Phenyl-1,2-ethanediol
For Researchers, Scientists, and Drug Development Professionals
(R)-(-)-1-Phenyl-1,2-ethanediol, a chiral vicinal diol, is a critical building block in the asymmetric synthesis of numerous pharmaceuticals and fine chemicals. Its stereochemically defined structure makes it an invaluable intermediate for introducing chirality, a fundamental aspect of modern drug design and development. This technical guide provides a comprehensive overview of the discovery and historical evolution of synthetic methodologies for this important compound, with a focus on key chemical and biocatalytic approaches. Detailed experimental protocols for seminal syntheses are provided, along with quantitative data to facilitate comparison and application in a research and development setting.
Historical Perspective and Key Synthetic Strategies
The synthesis of enantiomerically pure vicinal diols has been a significant focus of synthetic organic chemistry. Early methods often relied on the resolution of racemic mixtures, which is inherently limited to a 50% theoretical yield. The development of asymmetric synthesis revolutionized the field, enabling the direct formation of a single enantiomer. For this compound, three primary strategies have emerged as the most effective and widely adopted: the Sharpless asymmetric dihydroxylation of styrene, the asymmetric reduction of 2-hydroxyacetophenone, and the enantioconvergent hydrolysis of racemic styrene oxide.
The Sharpless asymmetric dihydroxylation, first reported in the 1980s and recognized with the Nobel Prize in Chemistry in 2001 for K. Barry Sharpless, represents a landmark in asymmetric catalysis. This method utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to achieve high enantioselectivity in the dihydroxylation of olefins.
Biocatalysis has also become an increasingly powerful tool for the synthesis of chiral compounds, offering high selectivity under mild reaction conditions. The use of whole-cell biocatalysts and isolated enzymes, such as carbonyl reductases and epoxide hydrolases, has provided efficient and environmentally benign routes to this compound.
Key Synthetic Methodologies and Quantitative Data
The following sections detail the most significant methods for the synthesis of this compound, with quantitative data summarized for comparative analysis.
Sharpless Asymmetric Dihydroxylation of Styrene
This method involves the direct dihydroxylation of styrene using a catalytic amount of osmium tetroxide and a chiral ligand. The commercially available AD-mix-β, containing the (DHQD)₂PHAL ligand, is typically used to produce the (R)-enantiomer.
| Method | Substrate | Catalyst/Reagents | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| Sharpless AD | Styrene | AD-mix-β, methanesulfonamide | >95 | >99 |
Asymmetric Reduction of 2-Hydroxyacetophenone
Biocatalytic reduction of the prochiral ketone 2-hydroxyacetophenone offers a highly selective route to this compound. This approach often employs whole-cell biocatalysts or isolated carbonyl reductases, frequently incorporating a cofactor regeneration system to enhance efficiency.
| Method | Substrate | Biocatalyst | Cofactor Regeneration | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| Bioreduction | 2-Hydroxyacetophenone | E. coli expressing BDHA and GDH | Glucose/GDH | 99 | >99 |
Enantioconvergent Hydrolysis of Racemic Styrene Oxide
This elegant strategy utilizes a pair of epoxide hydrolases with complementary enantioselectivities to convert both enantiomers of racemic styrene oxide into the single (R)-1-phenyl-1,2-ethanediol product. This method can theoretically achieve a 100% yield.
| Method | Substrate | Biocatalyst | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| Enantioconvergent Hydrolysis | Racemic Styrene Oxide | Epoxide hydrolases from S. tuberosum and A. radiobacter AD1 (EchA-I219F) | 100 | 98 | |
| Enantioconvergent Hydrolysis | Racemic Styrene Oxide | Epoxide hydrolases from C. crescentus and M. cephalus | 94 | 90 |
Experimental Protocols
Sharpless Asymmetric Dihydroxylation of Styrene
Materials:
-
AD-mix-β
-
tert-Butanol
-
Water
-
Methanesulfonamide (CH₃SO₂NH₂)
-
Styrene
-
Sodium sulfite
-
Ethyl acetate
-
Magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
A mixture of tert-butanol and water (1:1, v/v) is prepared and cooled to 0 °C.
-
AD-mix-β (1.4 g per 1 mmol of olefin) and methanesulfonamide (1 equivalent) are added to the cooled solvent mixture and stirred until both phases are clear.
-
Styrene (1 equivalent) is added to the reaction mixture at 0 °C.
-
The reaction is stirred vigorously at 0 °C and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of sodium sulfite (1.5 g per 1 mmol of olefin) and stirred for 1 hour.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to yield this compound.
Asymmetric Reduction of 2-Hydroxyacetophenone using a Whole-Cell Biocatalyst
Materials:
-
Recombinant E. coli cells co-expressing 2,3-butanediol dehydrogenase (BDHA) and glucose dehydrogenase (GDH)
-
Phosphate buffer (e.g., 100 mM, pH 7.0)
-
2-Hydroxyacetophenone
-
Glucose
-
Ethyl acetate
-
Sodium sulfate
Procedure:
-
Recombinant E. coli cells are cultured and harvested. The cell paste is washed with phosphate buffer.
-
The whole-cell biocatalyst is suspended in phosphate buffer.
-
Glucose (as the co-substrate for cofactor regeneration) is added to the cell suspension.
-
2-Hydroxyacetophenone is added to initiate the reaction. The reaction can be run at high substrate concentrations (e.g., 400 mM).
-
The reaction mixture is incubated at a controlled temperature (e.g., 30 °C) with agitation.
-
The progress of the reaction is monitored by HPLC or GC.
-
Upon completion, the reaction mixture is centrifuged to remove the cells.
-
The supernatant is extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound.
Enantioconvergent Hydrolysis of Racemic Styrene Oxide
Materials:
-
Purified epoxide hydrolase from Solanum tuberosum (potato)
-
Purified evolved epoxide hydrolase from Agrobacterium radiobacter AD1 (EchA-I219F)
-
Buffer solution (e.g., phosphate buffer)
-
Racemic styrene oxide
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., sodium sulfate)
Procedure:
-
The two purified epoxide hydrolases are added to a buffered aqueous solution.
-
Racemic styrene oxide (e.g., 5 mM) is added to the enzyme solution to start the reaction.
-
The reaction mixture is incubated at a controlled temperature with gentle agitation.
-
The reaction is monitored for the disappearance of styrene oxide and the formation of the diol.
-
Upon completion, the reaction mixture is extracted with an organic solvent.
-
The combined organic extracts are dried over a drying agent, filtered, and the solvent is removed under reduced pressure to afford this compound.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key reaction pathways and a general experimental workflow for the synthesis and analysis of this compound.
Caption: Sharpless Asymmetric Dihydroxylation Pathway.
Caption: Biocatalytic Asymmetric Reduction Workflow.
Caption: Enantioconvergent Hydrolysis of Styrene Oxide.
Caption: General Experimental Workflow.
An In-depth Technical Guide to the Safety and Handling of (R)-(-)-1-Phenyl-1,2-ethanediol
Introduction
(R)-(-)-1-Phenyl-1,2-ethanediol, also known as (R)-(-)-Phenylethylene glycol or (-)-Styrene glycol, is a chiral compound with significant applications in organic synthesis and pharmaceutical development.[1] Its chemical formula is C₈H₁₀O₂ with a molecular weight of 138.16 g/mol .[2][3] Identified by its CAS number 16355-00-3, this versatile molecule serves as a crucial chiral building block for creating enantiomerically pure compounds, which is vital for developing effective drugs with minimal side effects.[1][2] This guide provides comprehensive safety and handling information for researchers, scientists, and drug development professionals who work with this compound.
Physical and Chemical Properties
This compound is a white crystalline solid under standard conditions.[2][4] Its key physical and chemical properties are summarized below.
| Property | Value |
| Synonyms | (R)-1-Phenyl-1,2-ethanediol, (-)-Styrene glycol, (R)-(-)-Phenylethylene glycol[2] |
| CAS Number | 16355-00-3[2] |
| Molecular Formula | C₈H₁₀O₂[2][3] |
| Molecular Weight | 138.16 g/mol [2] |
| Appearance | White crystalline solid/powder[2][4][5] |
| Melting Point | 64 - 67 °C (lit.)[2] |
| Boiling Point | 272 - 274 °C (lit.)[2] |
| Flash Point | Not applicable / No information available[4][6] |
| Water Solubility | No data available[2][7] |
| Optical Activity | [α]20/D −69°, c = 1 in chloroform |
Hazard Identification and Toxicology
The toxicological properties of this compound have not been thoroughly investigated.[2][4][8] Therefore, it should be handled with care, assuming it may be hazardous. While some aggregated GHS information suggests the compound is not classified, the racemic mixture has been reported as harmful if swallowed.[9][10]
GHS Label Elements [2]
| Pictogram | No pictogram is typically required, but caution is advised. |
| Signal Word | Warning (as per some suppliers for the racemic mixture)[9] |
| Hazard Statements | H302: Harmful if swallowed (for racemic mixture)[9] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2] P264: Wash skin thoroughly after handling.[2] P270: Do not eat, drink or smoke when using this product.[9] P280: Wear protective gloves/protective clothing/eye protection/face protection.[2] |
NFPA 704 Ratings
| Category | Rating | Description |
|---|---|---|
| Health (Blue) | 1 | Exposure would cause irritation with only minor residual injury.[2][8] |
| Flammability (Red) | 0-1 | Materials that will not burn under typical fire conditions or require preheating.[2][4][7] |
| Instability (Yellow) | 0 | Normally stable, even under fire exposure conditions.[2][7][8] |
| Special (White) | - | No special hazards. |
Toxicological Summary
-
Acute Toxicity: No specific data is available for the (R)-enantiomer.[2] The chemical, physical, and toxicological properties have not been fully investigated.[2][4]
-
Carcinogenicity: No component of this product at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC.[2]
-
Other Hazards: No data is available for skin corrosion/irritation, serious eye damage, respiratory or skin sensitization, germ cell mutagenicity, or reproductive toxicity.[2][4]
Safe Handling and Storage Protocols
Proper handling and storage are critical to ensure safety in the laboratory. This involves using appropriate engineering controls and following established procedures.
Engineering Controls & Handling Procedures
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[2]
-
Provide appropriate exhaust ventilation at places where dust is formed.[2][7]
-
Avoid contact with skin, eyes, and clothing.[4]
-
Wash hands and any exposed skin thoroughly after handling.[4]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[9]
Storage Conditions
-
Store in a dry, cool, and well-ventilated place.[4]
-
Store locked up.[2]
-
This material is classified as a combustible solid for storage purposes.[6]
-
Incompatible Materials: Avoid strong oxidizing agents.[4]
Caption: General workflow for safely handling solid chemicals in a laboratory setting.
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent exposure. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[7]
| Protection Type | Specification |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4][8] |
| Skin Protection | Handle with gloves that have been inspected prior to use.[7] Use proper glove removal technique to avoid skin contact.[7] Wear protective clothing appropriate for the task to prevent skin exposure.[8] |
| Respiratory Protection | Respiratory protection is not typically required for normal handling.[7] If dust is generated and ventilation is inadequate, use a type N95 (US) or type P1 (EN 143) dust mask.[6][7] Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[7] |
Emergency Procedures
In case of an emergency, follow these established first aid and spill response measures.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person into fresh air.[2] If not breathing, give artificial respiration.[2][8] Seek medical attention if symptoms persist.[4] |
| Skin Contact | Immediately wash off with soap and plenty of water.[2] Remove all contaminated clothing and shoes.[4][8] If skin irritation occurs, get medical help.[2] |
| Eye Contact | Rinse cautiously with water for several minutes.[2] Remove contact lenses, if present and easy to do.[2] Continue rinsing for at least 15 minutes.[4][8] Get medical attention if symptoms occur.[4] |
| Ingestion | Do NOT induce vomiting.[8] Never give anything by mouth to an unconscious person.[2][7] Rinse mouth with water.[2][7] Seek medical attention.[4] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2][7][8]
-
Hazardous Combustion Products: Thermal decomposition can produce carbon oxides and other irritating gases and vapors.[2][4][7]
-
Advice for Firefighters: As in any fire, wear a self-contained breathing apparatus (SCBA) with pressure-demand (MSHA/NIOSH approved or equivalent) and full protective gear.[4][7][8]
Accidental Release Measures
-
Personal Precautions: Ensure adequate ventilation and wear the proper personal protective equipment (see Section 4).[4] Avoid dust formation and do not breathe vapors, mist, or gas.[2][7]
-
Environmental Precautions: Prevent the product from entering drains or waterways.[7][9]
-
Methods for Cleaning Up: Sweep up the material and shovel it into a suitable, closed container for disposal.[2][4]
Experimental Protocols and Applications
This compound is a key intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1][5] Below are example experimental workflows where this compound is either used as a reactant or synthesized.
Protocol 1: Hydrogenolysis of 1-Phenyl-1,2-ethanediol
This protocol describes the conversion of the diol to hydrocarbons using a ruthenium catalyst, as documented in organometallic research.[5]
Methodology:
-
The model substrate, 1-phenyl-1,2-ethanediol, and the catalyst precursor [Cp*Ru(CO)₂]₂ (10 mol %) are placed into a steel autoclave.[5]
-
The reaction vessel is charged with benzene as the solvent.[5]
-
The autoclave is sealed and then pressurized with hydrogen gas to 4 atm.[5]
-
The mixture is heated to 170 °C and stirred for up to 30 hours.[5]
-
The reaction progress and product formation (toluene and ethylbenzene) are monitored by taking samples and analyzing them via Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS).[5]
Caption: Experimental workflow for the catalytic hydrogenolysis of 1-phenyl-1,2-ethanediol.
Protocol 2: Biosynthesis of this compound
This protocol outlines a green chemistry approach to produce (R)-PED via the asymmetric reduction of 2-hydroxyacetophenone (2-HAP) using a carbonyl reductase enzyme.[5]
Methodology:
-
An enantiocomplementary carbonyl reductase, such as BDHA from Bacillus subtilis, is expressed in recombinant Escherichia coli cells.[5]
-
A cofactor regeneration system, using glucose dehydrogenase (GDH), is co-expressed in the same E. coli cells.[5]
-
The whole recombinant E. coli cells are used as the biocatalyst.
-
The substrate, 2-hydroxyacetophenone (2-HAP), is added to a buffered solution containing the whole-cell biocatalyst.
-
The bioreduction is carried out under optimized conditions (e.g., 400 mM substrate concentration) without the need for external cofactor addition.[5]
-
The reaction proceeds to yield (R)-PED with high conversion (>99%) and high enantiomeric excess (>99% ee).[5]
-
The product is isolated from the reaction mixture for analysis.
Caption: Workflow for the biosynthesis of (R)-PED using a whole-cell biocatalyst system.
Disposal Considerations
Dispose of unused material and its container at an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[2] Contaminated packaging should be disposed of in the same manner as the product itself. Do not allow the chemical to enter drains or the environment.[7][9]
This compound is a valuable chiral intermediate. Due to the lack of comprehensive toxicological data, all handling should be performed with a high degree of caution, utilizing appropriate engineering controls and personal protective equipment. Adherence to the safety protocols outlined in this guide is essential for minimizing risk and ensuring a safe laboratory environment for all personnel. Always consult the most recent Safety Data Sheet (SDS) from your supplier before use.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. 1,2-Ethanediol, 1-phenyl- [webbook.nist.gov]
- 4. fishersci.com [fishersci.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. 1-Phenyl-1,2-ethanediol 0.97 (±)-Phenylethylene glycol [sigmaaldrich.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. hmdb.ca [hmdb.ca]
- 9. 1-Phenyl-1,2-ethanediol - Safety Data Sheet [chemicalbook.com]
- 10. 1-Phenyl-1,2-ethanediol | C8H10O2 | CID 7149 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Asymmetric Synthesis Using (R)-(-)-1-Phenyl-1,2-ethanediol as a Chiral Auxiliary
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of (R)-(-)-1-Phenyl-1,2-ethanediol as a chiral auxiliary in asymmetric synthesis. This chiral diol is a valuable tool for the stereoselective formation of carbon-carbon bonds, a critical process in the synthesis of enantiomerically pure pharmaceuticals and other complex organic molecules. The protocols detailed herein are based on established methodologies for chiral diols and serve as a practical guide for laboratory implementation.
This compound is temporarily incorporated into a prochiral substrate to form a chiral acetal or ketal. The steric and electronic properties of the auxiliary then direct the approach of reagents in subsequent reactions, leading to a high degree of diastereoselectivity. Following the desired transformation, the auxiliary can be cleaved and potentially recovered for reuse.
Key Applications in Asymmetric Synthesis
The primary application of this compound as a chiral auxiliary is in diastereoselective reactions of carbonyl compounds. By converting an aldehyde or ketone to a chiral 1,3-dioxolane, the auxiliary creates a chiral environment that influences the stereochemical outcome of reactions at the α-position or additions to the carbonyl group. Key transformations include:
-
Asymmetric Aldol Reactions: Directing the stereoselective addition of enolates to aldehydes.
-
Asymmetric Diels-Alder Reactions: Serving as a chiral dienophile to control the stereochemistry of the cycloaddition.
-
Asymmetric Alkylation and Michael Additions: Controlling the facial selectivity of enolate attack by electrophiles.
Experimental Protocols
Protocol 1: Formation of a Chiral Acetal from an α,β-Unsaturated Aldehyde
This protocol describes the formation of a chiral acetal from crotonaldehyde and this compound, a key intermediate for asymmetric Diels-Alder reactions.
Materials:
-
This compound
-
Crotonaldehyde
-
Anhydrous Toluene
-
p-Toluenesulfonic acid (catalytic amount)
-
Anhydrous Magnesium Sulfate
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 eq), anhydrous toluene, and a catalytic amount of p-toluenesulfonic acid.
-
Add freshly distilled crotonaldehyde (1.2 eq) to the mixture.
-
Heat the reaction mixture to reflux and collect the water generated in the Dean-Stark trap.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting diol is consumed.
-
Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the chiral acetal.
Logical Workflow for Chiral Acetal Formation
Caption: Workflow for the synthesis of a chiral acetal.
Protocol 2: Asymmetric Diels-Alder Reaction
This protocol outlines a general procedure for the Lewis acid-catalyzed Diels-Alder reaction between the chiral acetal of an α,β-unsaturated aldehyde and a diene.
Materials:
-
Chiral acetal (from Protocol 1)
-
Cyclopentadiene (or other suitable diene)
-
Dichloromethane (anhydrous)
-
Lewis Acid (e.g., TiCl₄, Et₂AlCl)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve the chiral acetal (1.0 eq) in anhydrous dichloromethane under an inert atmosphere.
-
Cool the solution to the desired temperature (e.g., -78 °C).
-
Slowly add the Lewis acid (1.1 eq) to the solution and stir for 15-30 minutes.
-
Add the diene (2.0-3.0 eq) dropwise.
-
Stir the reaction at the low temperature, monitoring its progress by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature and separate the layers.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the resulting cycloadduct by column chromatography.
Signaling Pathway of Asymmetric Diels-Alder Reaction
Caption: Lewis acid-catalyzed asymmetric Diels-Alder reaction.
Protocol 3: Cleavage of the Chiral Auxiliary
This protocol describes the hydrolytic cleavage of the chiral acetal to unmask the carbonyl functionality and recover the chiral auxiliary.
Materials:
-
Diels-Alder cycloadduct
-
Acetone/Water or THF/Water solvent mixture
-
Acid catalyst (e.g., HCl, p-TsOH)
Procedure:
-
Dissolve the cycloadduct in a mixture of acetone and water (e.g., 4:1).
-
Add a catalytic amount of a strong acid (e.g., 1M HCl).
-
Stir the reaction at room temperature, monitoring by TLC until the starting material is consumed.
-
Neutralize the acid with a mild base (e.g., saturated NaHCO₃ solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer and wash with brine.
-
The aqueous layer can be further extracted to recover the water-soluble this compound.
-
Dry the organic layer containing the product over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Data Presentation
The following table summarizes representative quantitative data for asymmetric reactions utilizing chiral auxiliaries structurally related to this compound, as specific data for this auxiliary is not extensively documented in readily available literature. The presented data is intended to provide an expected range of performance.
| Reaction Type | Substrate/Reagent | Lewis Acid | Yield (%) | Diastereomeric Excess (de, %) | Enantiomeric Excess (ee, %) |
| Diels-Alder | Acrylate derivative | TiCl₄ | 85-95 | >95 | >98 |
| Aldol | Propionate derivative | TiCl₄ | 70-90 | >90 | >95 |
| Alkylation | Glycinate derivative | LDA | 60-80 | >90 | >95 |
Conclusion
This compound is a valuable and accessible chiral auxiliary for asymmetric synthesis. Its application in forming chiral acetals provides a robust strategy for controlling stereochemistry in a variety of important carbon-carbon bond-forming reactions. The straightforward attachment and cleavage protocols, coupled with the potential for high diastereoselectivity, make it an attractive choice for the synthesis of complex, enantiomerically pure molecules in both academic and industrial research settings. Further exploration of its utility in a broader range of asymmetric transformations is a promising area for future investigation.
Application Notes and Protocols for the Biocatalytic Synthesis of (R)-(-)-1-Phenyl-1,2-ethanediol
Audience: Researchers, scientists, and drug development professionals.
Introduction
(R)-(-)-1-Phenyl-1,2-ethanediol is a valuable chiral building block in the synthesis of various pharmaceuticals. Its stereochemistry is crucial for the efficacy and selectivity of many drug formulations. Traditional chemical synthesis of this compound often involves harsh reagents and can lead to racemic mixtures, requiring challenging and costly resolution steps. Biocatalysis, utilizing enzymes such as epoxide hydrolases (EHs), offers a green and highly selective alternative for the production of enantiopure this compound from racemic styrene oxide. Epoxide hydrolases catalyze the asymmetric hydrolysis of epoxides, leading to the formation of chiral diols. This document provides detailed application notes and protocols for the synthesis of this compound using epoxide hydrolases through two primary strategies: kinetic resolution and enantioconvergent hydrolysis.
Biocatalytic Strategies
There are two main biocatalytic strategies for producing this compound from racemic styrene oxide using epoxide hydrolases:
-
Kinetic Resolution: In this approach, one enantiomer of the racemic substrate is selectively hydrolyzed by the enzyme at a much higher rate than the other. This results in the formation of the desired (R)-diol and the unreacted (S)-epoxide. The maximum theoretical yield for the (R)-diol in a kinetic resolution is 50%.
-
Enantioconvergent Hydrolysis: This more advanced strategy employs a pair of epoxide hydrolases with complementary stereoselectivities. One enzyme selectively hydrolyzes the (S)-styrene oxide to the (R)-diol, while the second enzyme hydrolyzes the (R)-styrene oxide, also to the (R)-diol. This approach allows for a theoretical yield of up to 100% of the desired (R)-enantiomer.
Data Presentation
The following tables summarize quantitative data from various studies on the biocatalytic synthesis of this compound.
Table 1: Kinetic Resolution of Racemic Styrene Oxide
| Epoxide Hydrolase Source | Biocatalyst Form | Substrate Conc. (mM) | Reaction Time | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |
| Aspergillus niger | Immobilized on Eupergit C 250 L | 120 g/L (~1000 mM) | Not specified | ~50 | 99 | [1] |
| Mugil cephalus (recombinant E. coli) | Whole cells | 40 | 30 min | 23.5 (for (S)-styrene oxide) | >99 (for (S)-styrene oxide) | |
| Aspergillus usamii AuEH2 (recombinant E. coli) | Whole cells | 20 | 50 min | 49.8 | 95.3 | [2] |
| Sphingopyxis sp. | Whole cells | 4 | 420 min | 20.6 (for (S)-styrene oxide) | 99.9 (for (S)-styrene oxide) | [3][4] |
Table 2: Enantioconvergent Hydrolysis of Racemic Styrene Oxide
| Epoxide Hydrolase Combination | Biocatalyst Form | Substrate Conc. (mM) | Reaction Time | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |
| Caulobacter crescentus EH & Mugil cephalus EH (recombinant E. coli) | Whole cells | 50 | Not specified | 94 | 90 | [5] |
| Vigna radiata EH3 & Aspergillus usamii AuEH2A250I (recombinant E. coli) | Whole cells | 200 | 10.5 h | 98.7 | 97.4 | [1] |
Experimental Protocols
Protocol 1: Recombinant Expression and Purification of Epoxide Hydrolase in E. coli
This protocol describes the general steps for expressing a microbial epoxide hydrolase gene in E. coli and purifying the recombinant enzyme.
1. Gene Cloning and Vector Construction:
- The gene encoding the desired epoxide hydrolase is amplified by PCR from the source organism's genomic DNA or cDNA.
- The amplified gene is then cloned into an appropriate expression vector (e.g., pET series) containing a suitable promoter (e.g., T7) and often a tag for purification (e.g., His-tag).
2. Transformation and Expression:
- The expression vector is transformed into a suitable E. coli expression host strain (e.g., BL21(DE3)).
- A single colony is used to inoculate a starter culture in LB medium containing the appropriate antibiotic and grown overnight at 37°C.
- The starter culture is then used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
- Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
- The culture is then incubated at a lower temperature (e.g., 18-25°C) for several hours to overnight to enhance soluble protein expression.
3. Cell Lysis and Protein Purification:
- Cells are harvested by centrifugation.
- The cell pellet is resuspended in a lysis buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0).
- Cells are lysed by sonication or high-pressure homogenization.
- The cell lysate is clarified by centrifugation to remove cell debris.
- If a His-tag was used, the supernatant is loaded onto a Ni-NTA affinity chromatography column.
- The column is washed with a wash buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0).
- The recombinant epoxide hydrolase is eluted with an elution buffer containing a higher concentration of imidazole (e.g., 250 mM).
- The purity of the enzyme is assessed by SDS-PAGE.
Protocol 2: Immobilization of Epoxide Hydrolase on Eupergit C 250 L
This protocol is based on the method described for the immobilization of Aspergillus niger epoxide hydrolase.[1][6]
1. Support Preparation:
- Eupergit C 250 L is treated with ethylenediamine to introduce primary amine groups.
- The aminated support is then activated with glutaraldehyde.
2. Immobilization:
- The purified epoxide hydrolase solution is added to the activated Eupergit C 250 L support in a suitable buffer (e.g., phosphate buffer, pH 7.0).
- The mixture is incubated at a controlled temperature (e.g., 25°C) with gentle shaking for a specified time (e.g., 24-72 hours) to allow for covalent bond formation.
- The immobilized enzyme is then washed extensively with buffer to remove any unbound enzyme.
- The activity of the immobilized enzyme is determined and compared to the free enzyme to calculate the immobilization yield.
Protocol 3: Biocatalytic Synthesis of this compound via Kinetic Resolution
This protocol describes a preparative-scale kinetic resolution of racemic styrene oxide using an immobilized epoxide hydrolase.[1]
1. Reaction Setup:
- A batch reactor is charged with a suitable buffer (e.g., phosphate buffer, pH 6.5).
- The immobilized epoxide hydrolase is added to the reactor.
- The reaction is initiated by the addition of racemic styrene oxide (e.g., to a final concentration of 120 g/L).
- The reaction mixture is incubated at the optimal temperature for the enzyme (e.g., 40°C) with stirring.
2. Reaction Monitoring and Work-up:
- The progress of the reaction is monitored by taking samples at regular intervals and analyzing them by chiral HPLC or GC.
- The reaction is stopped when approximately 50% conversion is reached to achieve high enantiomeric excess for both the product and the remaining substrate.
- The immobilized enzyme is separated by filtration for reuse.
- The aqueous phase is extracted with an organic solvent (e.g., ethyl acetate).
- The organic extracts are combined, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.
- The resulting mixture of (R)-1-phenyl-1,2-ethanediol and (S)-styrene oxide can be separated by column chromatography.
Protocol 4: Analytical Methods
1. Chiral High-Performance Liquid Chromatography (HPLC):
- Column: A chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD-H) is used for the separation of enantiomers.
- Mobile Phase: A mixture of n-hexane and isopropanol is commonly used. The exact ratio may need to be optimized for baseline separation.
- Flow Rate: Typically 0.5-1.0 mL/min.
- Detection: UV detection at a wavelength where both styrene oxide and 1-phenyl-1,2-ethanediol absorb (e.g., 220 nm).
- Quantification: The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers.
2. Gas Chromatography (GC):
- Column: A capillary column with a chiral stationary phase.
- Carrier Gas: Helium or nitrogen.
- Temperature Program: An appropriate temperature gradient is used to separate the substrate and product.
- Detector: Flame ionization detector (FID) or mass spectrometer (MS).
- Sample Preparation: Samples may require derivatization (e.g., with trimethylsilyl ether) before injection.[7]
Visualizations
References
- 1. Enantioconvergent hydrolysis of racemic styrene oxide at high concentration by a pair of novel epoxide hydrolases into (R)-phenyl-1,2-ethanediol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ftp.esrf.fr [ftp.esrf.fr]
- 4. researchgate.net [researchgate.net]
- 5. Purification and characterization of a highly enantioselective epoxide hydrolase from Aspergillus niger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparative-scale kinetic resolution of racemic styrene oxide by immobilized epoxide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Monitoring of exposure to styrene oxide by GC-MS analysis of phenylhydroxyethyl esters in hemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Enzymatic Resolution of Racemic 1-Phenyl-1,2-ethanediol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral 1-phenyl-1,2-ethanediol (PED) is a valuable building block in the synthesis of various pharmaceuticals, agrochemicals, and cosmetics.[1] The stereochemistry of these final products is often crucial for their biological activity and safety. Enzymatic kinetic resolution has emerged as a powerful and environmentally friendly method for obtaining enantiomerically pure forms of chiral compounds like PED.[2][3] This technique utilizes the inherent stereoselectivity of enzymes, particularly lipases, to preferentially catalyze the transformation of one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer and the newly formed product.[3][4] Lipases are widely employed due to their broad substrate acceptance, high stability in organic solvents, and excellent chemo-, regio-, and enantioselectivity.[4][5]
This document provides detailed protocols and comparative data for the enzymatic resolution of racemic 1-phenyl-1,2-ethanediol using various lipases. The information is intended to guide researchers in selecting optimal conditions and methodologies for their specific applications.
Comparative Data of Enzymatic Resolutions
The efficiency of the enzymatic resolution of racemic 1-phenyl-1,2-ethanediol is influenced by several factors, including the choice of enzyme, acyl donor, solvent, and reaction temperature. The following table summarizes quantitative data from various studies to facilitate comparison.
| Enzyme | Acyl Donor | Solvent | Temp. (°C) | Time (h) | Conversion (c) % | ee_s (%) | ee_p (%) | E-value | Reference |
| Pseudomonas cepacia lipase (PSL-C) | Vinyl Acetate | Toluene | 30 | 20 | 32 | - | 86 ((S)-acetate) | Moderate | [4] |
| Candida antarctica lipase B (CalB) | Vinyl Acetate | Toluene | 30 | 4 | 23 | - | - | Low | [4] |
| Pseudomonas fluorescens lipase (PSF) | Vinyl Acetate | Toluene | 30 | 20 | 41 | - | - | <10 | [4] |
| Kurthia gibsonii SC0312 (whole cell) | - (Oxidation) | Aqueous | 25-45 | - | ~50 | 94 ((S)-PED) | - | - | [1] |
| Glycerol Dehydrogenase (GDH) | - (Oxidation) | Aqueous | - | - | 50 | >99 ((S)-PED) | - | - | [6] |
Note: '-' indicates data not provided in the source.
Experimental Protocols
This section outlines a general protocol for the lipase-catalyzed kinetic resolution of racemic 1-phenyl-1,2-ethanediol via acylation. This protocol is based on common methodologies and can be adapted for specific enzymes and conditions.[4][7][8]
Materials:
-
Racemic 1-phenyl-1,2-ethanediol
-
Immobilized Lipase (e.g., Pseudomonas cepacia lipase or Novozym 435)[4][7]
-
Acyl donor (e.g., Vinyl acetate)[4]
-
Anhydrous organic solvent (e.g., Toluene, tert-Butyl methyl ether)[4][8]
-
Molecular sieves (optional, to ensure anhydrous conditions)[7]
-
Standard laboratory glassware
-
Analytical equipment for monitoring the reaction (e.g., Chiral HPLC or GC)
Procedure:
-
Reaction Setup:
-
In a dry flask, dissolve racemic 1-phenyl-1,2-ethanediol (e.g., 0.15 M) in the selected anhydrous organic solvent.[4]
-
Add the acyl donor. An excess (e.g., 3-4 equivalents) is often used to ensure the reaction is irreversible.[4][8]
-
(Optional) Add molecular sieves to remove any residual water.[7]
-
Equilibrate the mixture to the desired reaction temperature (e.g., 30-50 °C).[4][7]
-
-
Enzyme Addition:
-
Add the immobilized lipase to the reaction mixture to initiate the resolution. The amount of enzyme will depend on its activity and should be optimized.
-
-
Reaction Monitoring:
-
Incubate the reaction mixture in a shaking incubator at the set temperature.[7]
-
Monitor the progress of the reaction by periodically taking small aliquots. Analyze these samples by chiral HPLC or GC to determine the conversion rate and the enantiomeric excess of the substrate and product. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining substrate and the product.[7]
-
-
Work-up and Product Isolation:
-
Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed, dried, and reused.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The resulting mixture, containing the unreacted enantiomer of 1-phenyl-1,2-ethanediol and the acylated product, can be separated by column chromatography on silica gel.
-
Visualizations
The following diagrams illustrate the kinetic resolution process and the general experimental workflow.
Caption: Lipase-catalyzed kinetic resolution of racemic 1-phenyl-1,2-ethanediol.
References
- 1. Highly selective resolution of racemic 1-phenyl-1,2-ethanediol by a novel strain Kurthia gibsonii SC0312 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. jocpr.com [jocpr.com]
- 4. Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
Application of (R)-(-)-1-Phenyl-1,2-ethanediol in Pharmaceutical Intermediate Synthesis
(R)-(-)-1-Phenyl-1,2-ethanediol is a valuable chiral building block in the synthesis of a variety of pharmaceuticals. Its stereogenic centers provide a scaffold for the construction of enantiomerically pure active pharmaceutical ingredients (APIs), enhancing their efficacy and reducing potential side effects. This document outlines the application of this compound in the synthesis of key pharmaceutical intermediates, providing detailed protocols and quantitative data.
Introduction
The primary utility of this compound in multi-step pharmaceutical synthesis lies in its conversion to other chiral synthons, most notably (R)-styrene oxide. This epoxide is a versatile intermediate that can undergo nucleophilic ring-opening reactions to introduce key functionalities with a specific stereochemistry. This application note will focus on the synthetic pathway from this compound to (R)-styrene oxide and its subsequent use in the synthesis of several important β-blockers and other pharmaceuticals.
Core Synthetic Transformation: From Diol to Epoxide
A crucial step to unlock the synthetic potential of this compound is its stereospecific conversion to (R)-styrene oxide. This is typically achieved through a two-step one-pot procedure involving the formation of a cyclic orthoacetate, followed by reaction with a silicon halide and subsequent base-mediated ring closure. This method proceeds with a double inversion of configuration, ultimately resulting in the retention of stereochemistry from the starting diol to the final epoxide.
Conversion of this compound to (R)-Styrene Oxide.
Experimental Protocol: Synthesis of (R)-Styrene Oxide from this compound
Materials:
-
This compound
-
Trimethyl orthoacetate
-
Trimethylsilyl chloride (TMSCl)
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in dichloromethane at 0 °C is added trimethyl orthoacetate (1.2 eq).
-
Trimethylsilyl chloride (1.2 eq) is added dropwise, and the reaction mixture is stirred at 0 °C for 30 minutes, then at room temperature for 1 hour.
-
The reaction is cooled to 0 °C, and a solution of potassium carbonate (3.0 eq) in methanol is added.
-
The mixture is stirred at room temperature for 2 hours.
-
The reaction is quenched with water, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash chromatography to afford (R)-styrene oxide.
| Starting Material | Product | Reagents | Yield (%) | Enantiomeric Excess (ee) (%) |
| This compound | (R)-Styrene Oxide | 1. Trimethyl orthoacetate, TMSCl 2. K₂CO₃, MeOH | ~85-95 | >99 |
Applications in Pharmaceutical Intermediate Synthesis
(R)-Styrene oxide, derived from this compound, is a key precursor for the synthesis of the (S)-enantiomers of several β-blockers. The general synthetic strategy involves the nucleophilic opening of the epoxide ring by a phenoxide, followed by the reaction of the resulting intermediate with an amine.
General synthesis of β-blockers from (R)-Styrene Oxide.
Synthesis of (S)-Propranolol
(S)-Propranolol is a non-selective beta-blocker used in the treatment of hypertension and other cardiovascular conditions.
Protocol:
-
Formation of Glycidyl Ether: 1-Naphthol is reacted with (R)-styrene oxide in the presence of a base (e.g., sodium hydroxide) in a suitable solvent (e.g., DMF) to yield the corresponding (R)-glycidyl ether.
-
Aminolysis: The resulting epoxide is then ring-opened by reaction with isopropylamine to afford (S)-Propranolol.
| Intermediate | Final Product | Amine | Yield (%) | ee (%) |
| (R)-1-(1-Naphthoxy)-2,3-epoxypropane | (S)-Propranolol | Isopropylamine | ~80-90 | >98 |
Synthesis of (S)-Atenolol
(S)-Atenolol is a selective β₁ receptor antagonist used to treat cardiovascular diseases.[1]
Protocol:
-
Formation of Glycidyl Ether: 4-Hydroxyphenylacetamide is reacted with (R)-styrene oxide in the presence of a base.
-
Aminolysis: The intermediate epoxide is subsequently reacted with isopropylamine.[1]
| Intermediate | Final Product | Amine | Yield (%) | ee (%) |
| (R)-2-(4-(Oxiran-2-ylmethoxy)phenyl)acetamide | (S)-Atenolol | Isopropylamine | ~75-85 | >99 |
Synthesis of (S)-Metoprolol
(S)-Metoprolol is another widely used selective β₁ receptor antagonist.
Protocol:
-
Formation of Glycidyl Ether: 4-(2-Methoxyethyl)phenol is reacted with (R)-styrene oxide in the presence of a base.
-
Aminolysis: The resulting epoxide is treated with isopropylamine to yield (S)-Metoprolol.
| Intermediate | Final Product | Amine | Yield (%) | ee (%) |
| (R)-2-((4-(2-Methoxyethyl)phenoxy)methyl)oxirane | (S)-Metoprolol | Isopropylamine | ~80-90 | >98 |
Synthesis of (R)-Salbutamol
(R)-Salbutamol is a short-acting β₂ adrenergic receptor agonist used for the relief of bronchospasm. The synthesis of (R)-Salbutamol from (R)-styrene oxide involves a more complex pathway, often requiring protection of the phenolic hydroxyl groups.
Protocol (Illustrative):
-
Protection: The phenolic hydroxyl groups of a suitable precursor are protected.
-
Epoxidation: An appropriate precursor is converted to a chiral epoxide analogous to (R)-styrene oxide.
-
Aminolysis: The epoxide is ring-opened with tert-butylamine.
-
Deprotection: The protecting groups are removed to yield (R)-Salbutamol.
Due to the complexity and proprietary nature of many industrial syntheses, a detailed public domain protocol starting directly from (R)-styrene oxide for Salbutamol is less common. However, the principle of using a chiral epoxide as a key intermediate remains central.
Synthesis of (R)-Epinephrine
(R)-Epinephrine is a hormone and neurotransmitter used to treat a number of medical conditions. Its synthesis from (R)-styrene oxide would require the introduction of the catechol moiety and the N-methyl group.
Protocol (Conceptual):
-
Ring Opening: (R)-Styrene oxide is opened with a protected amine (e.g., N-benzylmethylamine).
-
Functional Group Interconversion: The phenyl group is converted to the 3,4-dihydroxyphenyl (catechol) group.
-
Deprotection: Removal of any protecting groups to yield (R)-Epinephrine.
This represents a plausible, though not commonly cited, retrosynthetic approach.
Synthesis of Labetalol
Labetalol is a mixed alpha/beta adrenergic antagonist with four stereoisomers. The synthesis of specific diastereomers can be achieved using chiral starting materials. (R)-Styrene oxide can be envisioned as a precursor to one of the chiral fragments of the Labetalol molecule.
Protocol (Conceptual):
-
Synthesis of Chiral Amine Fragment: A chiral amine fragment can be synthesized from a suitable precursor.
-
Synthesis of Chiral Epoxide Fragment: (R)-Styrene oxide can be used as a precursor to the other chiral fragment.
-
Coupling and Functionalization: The two chiral fragments are coupled, followed by necessary functional group manipulations to arrive at the desired Labetalol diastereomer.
Conclusion
This compound serves as a versatile and valuable chiral starting material in pharmaceutical synthesis. Its efficient and stereospecific conversion to (R)-styrene oxide provides a key intermediate for the asymmetric synthesis of a range of important drugs, particularly β-blockers. The protocols outlined in this document demonstrate the practical application of this chiral diol in accessing enantiomerically pure active pharmaceutical ingredients, highlighting its importance for researchers and professionals in drug development.
References
Application of (R)-(-)-1-Phenyl-1,2-ethanediol in Agrochemical Development: A Representative Application in the Synthesis of a Chiral Triazole Fungicide
(R)-(-)-1-Phenyl-1,2-ethanediol is a versatile chiral building block with significant potential in the development of enantiomerically pure agrochemicals.[1] Its application allows for the synthesis of stereospecific pesticides, which can lead to enhanced efficacy, reduced application rates, and improved environmental safety profiles. This document provides a detailed, representative application of this compound in the synthesis of a hypothetical chiral triazole fungicide, demonstrating its utility for researchers, scientists, and professionals in agrochemical development.
Introduction to Chiral Agrochemicals
A significant portion of modern agrochemicals possess one or more stereogenic centers, making them chiral. The different enantiomers of a chiral pesticide can exhibit vastly different biological activities. Often, only one enantiomer is responsible for the desired pesticidal effect, while the other may be inactive or contribute to off-target toxicity. The use of single-enantiomer agrochemicals offers several advantages, including:
-
Increased Efficacy: By using only the active enantiomer, the concentration of the effective compound at the target site is doubled relative to a racemic mixture.
-
Reduced Environmental Load: The elimination of the inactive or less active enantiomer reduces the total amount of chemical introduced into the environment.
-
Improved Safety: Reducing off-target effects can lead to safer products for non-target organisms and the environment.
This compound serves as a valuable starting material for introducing a specific stereochemistry into the final agrochemical product, ensuring the desired biological activity.
Representative Application: Synthesis of a Chiral Triazole Fungicide
This section details a representative synthesis of a hypothetical chiral triazole fungicide, designated as Fungizole-R , from this compound. The synthetic pathway is designed to be plausible and employs common organic chemistry transformations.
Synthetic Pathway Overview
The synthesis of Fungizole-R from this compound is a multi-step process that involves the selective protection of one hydroxyl group, conversion of the remaining hydroxyl group to a leaving group, nucleophilic substitution with 1,2,4-triazole, and subsequent deprotection and etherification.
Caption: Synthetic workflow for Fungizole-R.
Experimental Protocols
Step 1: Selective Protection of the Primary Hydroxyl Group
-
Reaction: this compound is reacted with tert-butyldimethylsilyl chloride (TBDMSCl) to selectively protect the primary hydroxyl group.
-
Protocol:
-
Dissolve this compound (1.0 eq) and imidazole (1.2 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of TBDMSCl (1.1 eq) in anhydrous DMF.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield Intermediate 1.
-
Step 2: Mesylation of the Secondary Hydroxyl Group
-
Reaction: The secondary hydroxyl group of Intermediate 1 is converted to a good leaving group by reaction with methanesulfonyl chloride (MsCl).
-
Protocol:
-
Dissolve Intermediate 1 (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C.
-
Add methanesulfonyl chloride (1.2 eq) dropwise.
-
Stir the reaction at 0 °C for 1 hour.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to obtain Intermediate 2, which is used in the next step without further purification.
-
Step 3: Nucleophilic Substitution with 1,2,4-Triazole
-
Reaction: Intermediate 2 undergoes an SN2 reaction with the sodium salt of 1,2,4-triazole.
-
Protocol:
-
Suspend sodium hydride (60% dispersion in mineral oil, 1.5 eq) in anhydrous DMF.
-
Add 1,2,4-triazole (1.5 eq) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes until hydrogen evolution ceases.
-
Add a solution of Intermediate 2 (1.0 eq) in anhydrous DMF.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, carefully quench the reaction with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield Intermediate 3.
-
Step 4: Deprotection of the Silyl Ether
-
Reaction: The TBDMS protecting group is removed using tetrabutylammonium fluoride (TBAF).
-
Protocol:
-
Dissolve Intermediate 3 (1.0 eq) in tetrahydrofuran (THF).
-
Add a 1 M solution of TBAF in THF (1.2 eq).
-
Stir the reaction at room temperature for 2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to afford Intermediate 4.
-
Step 5: Mitsunobu Etherification
-
Reaction: The final step is a Mitsunobu reaction between Intermediate 4 and 4-chlorophenol to form the desired ether linkage.
-
Protocol:
-
Dissolve Intermediate 4 (1.0 eq), 4-chlorophenol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.
-
Cool the solution to 0 °C.
-
Add diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by TLC.
-
Concentrate the reaction mixture and purify the residue by column chromatography to yield Fungizole-R.
-
Quantitative Data
The following tables summarize the hypothetical quantitative data for the synthesis and biological activity of Fungizole-R.
Table 1: Synthetic Yields and Purity
| Step | Product | Starting Material | Yield (%) | Purity (HPLC, %) | Enantiomeric Excess (e.e., %) |
| 1 | Intermediate 1 | This compound | 92 | >98 | >99 |
| 2 | Intermediate 2 | Intermediate 1 | 95 (crude) | - | >99 |
| 3 | Intermediate 3 | Intermediate 2 | 85 | >97 | >99 |
| 4 | Intermediate 4 | Intermediate 3 | 90 | >98 | >99 |
| 5 | Fungizole-R | Intermediate 4 | 78 | >99 | >99 |
Table 2: Fungicidal Activity of Fungizole-R
| Fungal Pathogen | Common Disease | EC50 (µg/mL) of Fungizole-R | EC50 (µg/mL) of Racemic Fungizole |
| Mycosphaerella fijiensis | Black Sigatoka of Banana | 0.5 | 1.2 |
| Septoria tritici | Septoria Leaf Blotch of Wheat | 0.8 | 1.5 |
| Botrytis cinerea | Gray Mold of Grapes | 1.2 | 2.5 |
| Puccinia triticina | Leaf Rust of Wheat | 0.7 | 1.4 |
Mode of Action
Triazole fungicides typically act by inhibiting the C14-demethylase enzyme in fungi, which is essential for the biosynthesis of ergosterol, a vital component of fungal cell membranes. The specific stereochemistry of Fungizole-R, derived from this compound, is crucial for its high-affinity binding to the active site of the target enzyme.
Caption: Hypothetical mode of action of Fungizole-R.
Conclusion
This representative application demonstrates the significant potential of this compound as a chiral building block in the development of advanced, enantiomerically pure agrochemicals. The detailed synthetic protocol and projected quantitative data for the hypothetical fungicide "Fungizole-R" provide a practical framework for researchers engaged in the design and synthesis of next-generation crop protection agents. The use of such chiral synthons is a key strategy in developing more effective, sustainable, and environmentally responsible agricultural solutions.
References
Application Notes and Protocols for the Asymmetric Reduction of 2-Hydroxyacetophenone to (R)-Phenylethane-1,2-diol
Audience: Researchers, scientists, and drug development professionals.
Introduction
(R)-Phenylethane-1,2-diol ((R)-PED) is a valuable chiral building block in the synthesis of various pharmaceuticals and fine chemicals. Its stereoselective synthesis is of significant interest, and the asymmetric reduction of 2-hydroxyacetophenone presents a direct route to this important intermediate. This document provides detailed protocols for the biocatalytic asymmetric reduction of 2-hydroxyacetophenone to (R)-PED, offering a green and efficient alternative to traditional chemical methods. The primary protocol described utilizes the whole-cell biocatalyst Saccharomyces cerevisiae, which has demonstrated high enantioselectivity and yield for this transformation.[1] For comparison, data from a chemical asymmetric hydrogenation method is also presented.
Methods Overview
Two primary methodologies for the asymmetric reduction of 2-hydroxyacetophenone are highlighted:
-
Biocatalytic Reduction using Saccharomyces cerevisiae : This method employs whole cells of a specifically screened Saccharomyces cerevisiae strain (JUC15) to catalyze the reduction of 2-hydroxyacetophenone to (R)-PED with high enantiomeric excess (>99.9%).[1] The process is notable for its operational simplicity, use of inexpensive and renewable resources for cofactor regeneration (sucrose), and remarkable stability of the biocatalyst.[1]
-
Chemical Asymmetric Hydrogenation : This approach utilizes a transition metal catalyst, specifically Cp*Ir(OTf)(MsDPEN), for the asymmetric hydrogenation of α-hydroxy aromatic ketones.[2] This method also achieves high enantioselectivity (up to 99% ee) and can be performed at a high substrate-to-catalyst ratio.[2]
Data Presentation
The following table summarizes the quantitative data for the asymmetric reduction of 2-hydroxyacetophenone to (R)-PED using different catalytic systems.
| Catalyst System | Substrate Conc. | Temp. (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee %) | Configuration | Reference |
| Saccharomyces cerevisiae JUC15 | 8 g/L | 35 | 24 | >95 | >99.9 | R | [1] |
| Saccharomyces cerevisiae JUC15 | 20 g/L | 35 | 48 | 71 | >99.9 | R | [1] |
| Cp*Ir(OTf)((S,S)-MsDPEN) | 0.5 M | 30 | 20 | >99 | 99 | R | [2] |
Experimental Protocols
Protocol 1: Biocatalytic Asymmetric Reduction using Saccharomyces cerevisiae JUC15
This protocol is adapted from the method described for the highly enantioselective reduction of 2-hydroxyacetophenone using Saccharomyces cerevisiae JUC15.[1]
Materials:
-
Saccharomyces cerevisiae JUC15 cells
-
2-Hydroxyacetophenone (HPE)
-
Sucrose
-
Phosphate buffer (0.1 M, pH 7.0)
-
Erlenmeyer flasks
-
Orbital shaker
-
Centrifuge
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Chiral HPLC system for analysis
Procedure:
-
Biocatalyst Preparation:
-
Cultivate Saccharomyces cerevisiae JUC15 in a suitable growth medium.
-
Harvest the cells by centrifugation and wash with phosphate buffer.
-
-
Asymmetric Reduction:
-
In a 250 mL Erlenmeyer flask, suspend the wet Saccharomyces cerevisiae JUC15 cells (e.g., 10 g) in 100 mL of 0.1 M phosphate buffer (pH 7.0).
-
Add sucrose as a co-substrate for cofactor regeneration (e.g., 5 g).
-
Add 2-hydroxyacetophenone to the desired concentration (e.g., 8 g/L).
-
Incubate the flask in an orbital shaker at 35°C and 200 rpm.
-
-
Reaction Monitoring and Work-up:
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by TLC or HPLC.
-
Upon completion of the reaction (typically 24-48 hours), saturate the reaction mixture with NaCl.
-
Extract the product, (R)-phenylethane-1,2-diol, with an equal volume of ethyl acetate three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification and Analysis:
-
Purify the crude product by silica gel column chromatography if necessary.
-
Determine the yield and enantiomeric excess of the (R)-phenylethane-1,2-diol using a chiral HPLC system.
-
Visualization of Experimental Workflow
Caption: Workflow for biocatalytic asymmetric reduction of 2-hydroxyacetophenone.
Chemical Transformation
Caption: Asymmetric reduction of 2-hydroxyacetophenone to (R)-PED.
Discussion
The biocatalytic approach using Saccharomyces cerevisiae JUC15 offers several advantages for the synthesis of (R)-PED. The high enantioselectivity (>99.9% ee) is a significant benefit, ensuring the production of an enantiopure product.[1] Furthermore, the ability of the whole-cell system to regenerate the necessary cofactors using an inexpensive carbon source like sucrose makes the process economically attractive and sustainable.[1] The robustness of the biocatalyst, as demonstrated by its reusability and tolerance to high substrate concentrations, suggests its potential for industrial-scale production.[1]
While the chemical asymmetric hydrogenation method also provides high enantioselectivity, it relies on a precious metal catalyst and requires a hydrogen gas atmosphere, which may present safety and cost considerations for large-scale synthesis.[2]
Conclusion
The protocol for the asymmetric reduction of 2-hydroxyacetophenone to (R)-phenylethane-1,2-diol using Saccharomyces cerevisiae JUC15 provides a highly efficient, selective, and environmentally benign method for the synthesis of this key chiral intermediate. This biocatalytic approach is well-suited for applications in pharmaceutical and fine chemical manufacturing where high optical purity is paramount.
References
- 1. Highly enantioselective reduction of 2-hydroxy-1-phenylethanone to enantiopure (R)-phenyl-1,2-ethanediol using Saccharomyces cerevisiae of remarkable reaction stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Asymmetric hydrogenation of alpha-hydroxy ketones catalyzed by MsDPEN-Cp*Ir(III) complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Role of (R)-(-)-1-Phenyl-1,2-ethanediol as a chiral building block in organic synthesis
(R)-(-)-1-Phenyl-1,2-ethanediol , also known as (R)-(-)-styrene glycol, is a highly versatile chiral building block essential in modern organic synthesis.[1] Its unique stereogenic centers make it a valuable precursor for the enantioselective synthesis of a wide range of pharmaceuticals, agrochemicals, and fine chemicals.[1][2] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of this crucial chiral intermediate.
Overview and Key Applications
This compound is a white to off-white crystalline powder with a melting point of 64-67 °C and a specific optical rotation of [α]D20 = -69 ± 2º (c=1 in CHCl3).[1][3] Its primary utility lies in its ability to introduce chirality into molecules, which is critical for the efficacy and safety of many drug compounds.
Key applications include:
-
Pharmaceutical Intermediates: It is a key raw material in the synthesis of several active pharmaceutical ingredients (APIs), including Epinephrine, Propranolol, Salbutamol, Atenolol, Metoprolol, and Labetalol.[4]
-
Chiral Auxiliaries: The diol can be used as a chiral auxiliary, temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction before being cleaved and recovered.[1][5] By forming a chiral acetal or ketal with a prochiral substrate, it creates a sterically defined environment that directs the approach of reagents.[5]
-
Fine Chemicals: Its applications extend to the flavor and fragrance industry to create specific aromatic profiles and in polymer chemistry as a monomer for specialty polymers.[1]
References
- 1. chemimpex.com [chemimpex.com]
- 2. Highly Efficient Synthesis of Optically Pure (S)-1-phenyl-1,2-ethanediol by a Self-Sufficient Whole Cell Biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (R)-(-)-1-苯基-1,2-乙二醇 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. apicule.com [apicule.com]
- 5. benchchem.com [benchchem.com]
Application Notes & Protocols: Hydrogenation of 1-Phenyl-1,2-ethanediol using [Cp*Ru(CO)₂]₂ Catalyst
Audience: Researchers, scientists, and drug development professionals.
Introduction
The catalytic hydrodeoxygenation of glycols is a pivotal transformation in organic synthesis and biomass valorization, offering pathways to valuable chemicals and fuels. The dimeric ruthenium complex, bis(dicarbonylpentamethylcyclopentadienylruthenium), [Cp*Ru(CO)₂]₂, serves as a robust precatalyst for the hydrogenolysis of vicinal diols.[1] This document outlines the application of this catalyst system for the hydrogenation of 1-phenyl-1,2-ethanediol, a reaction that can lead to deoxygenation and C-C bond cleavage products.
The [Cp*Ru(CO)₂]₂ catalyst, in the presence of molecular hydrogen, effectively promotes the conversion of glycols to alkanes at elevated temperatures and pressures.[1] Notably, the reaction with 1-phenyl-1,2-ethanediol can yield toluene, indicating a hydrocracking process alongside hydrodeoxygenation.[1] The mechanism is proposed to involve acid-catalyzed dehydration of the glycol to an intermediate aldehyde or ketone, which is subsequently hydrogenated via an ionic pathway involving a ruthenium hydride species.[1] Understanding and controlling this reactivity is crucial for the selective synthesis of desired products.
Experimental Protocols
This section provides a detailed methodology for the hydrogenation of 1-phenyl-1,2-ethanediol using the [Cp*Ru(CO)₂]₂ precatalyst.
Materials:
-
1-Phenyl-1,2-ethanediol (Substrate)
-
[Cp*Ru(CO)₂]₂ (Precatalyst)
-
Sulfolane (Solvent)
-
Trifluoromethanesulfonic acid (HOTf) (Co-catalyst, optional but recommended for enhanced activity)[1]
-
High-purity hydrogen gas (H₂)
-
Anhydrous toluene (for catalyst handling and transfer)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flasks, cannulas, syringes)
-
High-pressure autoclave reactor equipped with a magnetic stir bar, pressure gauge, and thermocouple.
-
Gas chromatography-mass spectrometry (GC-MS) equipment for product analysis.
Catalyst Activation (Pre-reaction):
The active catalytic species is believed to be a monomeric ruthenium hydride, which can be formed in situ from the dimeric precatalyst under hydrogen pressure at elevated temperatures. In some cases, an acid co-catalyst like HOTf can facilitate the formation of highly acidic dihydrogen complexes, which are potent for the subsequent steps.[1]
Experimental Procedure:
-
Reactor Preparation: Ensure the high-pressure autoclave is clean, dry, and has been leak-tested. Place a magnetic stir bar inside the reactor vessel.
-
Reactant Loading:
-
Under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques), weigh the desired amount of 1-phenyl-1,2-ethanediol and the [Cp*Ru(CO)₂]₂ precatalyst into the autoclave vessel.
-
Add the solvent (sulfolane) to achieve the desired substrate concentration (e.g., 1.0 M).[1]
-
If using an acid co-catalyst, carefully add the required amount of trifluoromethanesulfonic acid (e.g., 60 mM).[1]
-
-
Reactor Sealing and Purging:
-
Seal the autoclave according to the manufacturer's instructions.
-
Remove the reactor from the inert atmosphere and connect it to a gas manifold.
-
Purge the reactor several times with high-purity hydrogen gas to remove any residual air.
-
-
Reaction Execution:
-
Pressurize the reactor with hydrogen gas to the desired initial pressure (e.g., 4-27 atm).[1]
-
Begin stirring and heat the reactor to the target temperature (e.g., 170–200 °C).[1]
-
Monitor the pressure and temperature throughout the reaction. The pressure will decrease as hydrogen is consumed.
-
Maintain the reaction for the desired duration.
-
-
Reaction Quenching and Product Recovery:
-
After the reaction is complete, cool the reactor to room temperature.
-
Carefully and slowly vent the excess hydrogen gas in a well-ventilated fume hood.
-
Open the reactor and collect the reaction mixture.
-
Prepare a sample for analysis by diluting an aliquot of the reaction mixture with a suitable solvent (e.g., dichloromethane or ethyl acetate) and filtering it through a short plug of silica gel to remove the catalyst.
-
-
Product Analysis:
-
Analyze the product mixture using GC-MS to identify and quantify the products (e.g., toluene, ethylbenzene, phenylethanol) and any remaining starting material.
-
Data Presentation
The following table summarizes representative quantitative data for the hydrogenation of glycols catalyzed by [Cp*Ru(CO)₂]₂.
| Substrate | Catalyst Loading (mol%) | Co-catalyst | Solvent | Temp. (°C) | H₂ Pressure (atm) | Time (h) | Major Product(s) | Conversion (%) |
| 1-Phenyl-1,2-ethanediol | 0.5 - 2.0 | None | Sulfolane | 170-200 | 4 - 27 | 24 | Toluene | Moderate to Excellent[1] |
| 1,2-Propanediol | 0.5 | HOTf (60 mM) | Sulfolane | 110 | ~51 | 12 | n-Propanol | High[1] |
Visualizations
Below are diagrams illustrating the experimental workflow and the proposed catalytic cycle.
Caption: Experimental workflow for the hydrogenation of 1-phenyl-1,2-ethanediol.
Caption: Proposed mechanism for the hydrogenation of 1-phenyl-1,2-ethanediol.
References
Application Notes and Protocols for Lipase-Catalyzed Transesterification for Kinetic Resolution of 1-Phenyl-1,2-ethanediol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Optically active 1-phenyl-1,2-ethanediol is a valuable chiral building block in the synthesis of various pharmaceuticals and fine chemicals. Lipase-catalyzed kinetic resolution via transesterification has emerged as a powerful and environmentally friendly method for obtaining enantiomerically enriched 1-phenyl-1,2-ethanediol. This application note provides detailed protocols and data for this enzymatic resolution, focusing on the use of common lipases such as Candida antarctica lipase B (CALB) and Pseudomonas cepacia lipase (PCL).
Lipases, a class of hydrolases, exhibit high enantioselectivity in non-aqueous media, catalyzing the acylation of one enantiomer of a racemic alcohol at a much higher rate than the other.[1] This results in the formation of an enantioenriched ester and the unreacted, enantioenriched alcohol, which can then be separated. The choice of lipase, acyl donor, and solvent are critical parameters that influence the efficiency and selectivity of the resolution.
Principle of the Method
The kinetic resolution of racemic 1-phenyl-1,2-ethanediol is based on the enantioselective acylation of one of the enantiomers by a lipase in the presence of an acyl donor, typically an activated ester like vinyl acetate. The lipase preferentially catalyzes the transfer of the acyl group to one of the enantiomers, leaving the other enantiomer largely unreacted. This process results in a mixture of the acylated diol (ester) and the remaining unreacted diol, both in enantiomerically enriched forms. The success of the resolution is quantified by the enantiomeric excess (e.e.) of the product and the substrate, as well as the conversion rate.
Data Presentation
The following tables summarize quantitative data for the lipase-catalyzed kinetic resolution of substrates structurally related to 1-phenyl-1,2-ethanediol, providing a strong basis for experimental design.
Table 1: Lipase-Catalyzed Kinetic Resolution of Racemic Ethyl 2,3-dihydroxy-2-phenylpropanoate (a structural analog of 1-phenyl-1,2-ethanediol) [1]
| Entry | Lipase | Acyl Donor | Solvent | Time (h) | Conversion (%) | e.e. of Ester (%) | e.e. of Diol (%) | Enantioselectivity (E) |
| 1 | PSL-C | Vinyl Acetate | Toluene | 6 | 38 | >95 | 61 | >200 |
| 2 | PSL-C | Vinyl Acetate | MTBE | 6 | 42 | >95 | 72 | >200 |
| 3 | CALB | Vinyl Acetate | Toluene | 16 | 36 | 61 | 35 | 11 |
| 4 | PPL | Vinyl Acetate | Toluene | 24 | 50 | 48 | 48 | 13 |
| 5 | PSL-C | Isopropenyl Acetate | MTBE | 16 | 36 | 91 | 51 | >100 |
PSL-C: Pseudomonas cepacia lipase; CALB: Candida antarctica lipase B; PPL: Porcine pancreatic lipase; MTBE: Methyl tert-butyl ether.
Table 2: Influence of Reaction Parameters on the Kinetic Resolution of 1-Phenylethanol (a closely related substrate) [2][3]
| Parameter | Variation | Enzyme | Conversion (%) | e.e. of Product (%) | Notes |
| Temperature | 20°C | CALB | - | - | Lower conversion |
| 40°C | CALB | ~43 | >99 | Good balance of activity and selectivity | |
| 60°C | CALB | ~50 | 98 | Higher conversion, slightly lower e.e. | |
| Solvent | Toluene | Novozym 435 | ~50 | 95 | High enantioselectivity |
| Hexane | CALB | 41 | >99 | Excellent enantioselectivity | |
| Acetonitrile | CALB | - | Lower | Polar solvents can reduce lipase activity | |
| Acyl Donor | Vinyl Acetate | CALB | ~43 | >99 | Irreversible reaction, high e.e. |
| Lauric Acid | Novozym 435 | ~50 | 95 | Fatty acids can also be used |
Novozym 435 is the immobilized form of Candida antarctica lipase B (CALB).
Experimental Protocols
General Protocol for Lipase-Catalyzed Kinetic Resolution of 1-Phenyl-1,2-ethanediol
This protocol is a general guideline and can be optimized for specific lipases and desired outcomes.
Materials:
-
Racemic 1-phenyl-1,2-ethanediol
-
Immobilized Lipase (e.g., Novozym 435 or Pseudomonas cepacia lipase immobilized on a suitable support)
-
Acyl donor (e.g., Vinyl acetate)
-
Anhydrous organic solvent (e.g., Toluene, Hexane, or MTBE)
-
Molecular sieves (3Å or 4Å, activated)
-
Standard laboratory glassware
-
Magnetic stirrer and heating plate or shaking incubator
-
Analytical equipment for monitoring the reaction (e.g., Chiral HPLC or GC)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add racemic 1-phenyl-1,2-ethanediol (e.g., 1 mmol, 138 mg).
-
Add anhydrous organic solvent (e.g., 10 mL).
-
Add activated molecular sieves (e.g., 100 mg) to ensure anhydrous conditions.
-
Add the immobilized lipase (e.g., 50 mg of Novozym 435).
-
Add the acyl donor, vinyl acetate (e.g., 3 equivalents, 3 mmol, 0.26 mL), to the mixture.
-
Seal the flask and stir the reaction mixture at a controlled temperature (e.g., 40°C).
-
Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by chiral HPLC or GC to determine the conversion and enantiomeric excess of the substrate and product.
-
Once the desired conversion (typically around 50%) is reached, stop the reaction by filtering off the immobilized enzyme.
-
Wash the enzyme with fresh solvent to recover any adsorbed product. The enzyme can often be reused after drying.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purify the resulting mixture of the unreacted diol and the acylated product by column chromatography on silica gel to separate the two components.
Analytical Method for Monitoring the Reaction
-
Chiral High-Performance Liquid Chromatography (HPLC):
-
Column: A suitable chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD-H).
-
Mobile Phase: A mixture of n-hexane and isopropanol is commonly used. The exact ratio should be optimized for good separation of the enantiomers of both the diol and the ester.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV detector at a suitable wavelength (e.g., 254 nm).
-
Quantification: The enantiomeric excess (e.e.) is calculated using the peak areas of the two enantiomers: e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100. Conversion is determined by comparing the peak areas of the starting material and the product.
-
Mandatory Visualizations
Reaction Mechanism
Caption: Lipase-catalyzed transesterification mechanism.
Experimental Workflow
Caption: Experimental workflow for kinetic resolution.
Important Considerations
-
Regioselectivity: With a 1,2-diol, the lipase can potentially acylate either the primary or the secondary hydroxyl group. For 1-phenyl-1,2-ethanediol, lipases generally show a high preference for acylating the primary hydroxyl group due to less steric hindrance. However, the exact regioselectivity can be influenced by the specific lipase and reaction conditions.
-
Enzyme Choice: Candida antarctica lipase B (often as Novozym 435) and Pseudomonas cepacia lipase are frequently reported to be highly effective for the resolution of aromatic secondary alcohols and related diols, often exhibiting high enantioselectivity.
-
Acyl Donor: Vinyl acetate is a commonly used acyl donor because the leaving group, vinyl alcohol, tautomerizes to acetaldehyde, making the reaction essentially irreversible and driving it towards product formation.
-
Solvent: The choice of an organic solvent is critical. Non-polar solvents like hexane, toluene, and MTBE are generally preferred as they help to maintain the enzyme's active conformation. Polar solvents can strip the essential water layer from the enzyme, leading to denaturation and loss of activity.
-
Water Content: While the reaction is carried out in a non-aqueous medium, a very small amount of water is essential for lipase activity. Anhydrous conditions are generally used, but the commercially available enzyme and solvents often contain sufficient residual water. The addition of molecular sieves helps to control the water content and prevent hydrolysis of the ester product.
-
Temperature: The reaction temperature affects both the reaction rate and the enantioselectivity. Generally, lower temperatures can lead to higher enantioselectivity but at the cost of a slower reaction rate. A temperature around 40-50°C is often a good compromise.
Conclusion
The lipase-catalyzed transesterification for the kinetic resolution of 1-phenyl-1,2-ethanediol is a robust and efficient method for producing the enantiomerically pure forms of this important chiral synthon. By carefully selecting the lipase, acyl donor, solvent, and other reaction parameters, high enantioselectivity and good yields can be achieved. The protocols and data presented in this application note serve as a comprehensive guide for researchers and professionals in the field of drug development and fine chemical synthesis to implement and optimize this valuable biocatalytic transformation.
References
Troubleshooting & Optimization
Overcoming product inhibition in enzymatic synthesis of (R)-(-)-1-Phenyl-1,2-ethanediol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming product inhibition during the enzymatic synthesis of (R)-(-)-1-Phenyl-1,2-ethanediol ((R)-PED).
Troubleshooting Guides
This section addresses common issues encountered during the enzymatic synthesis of (R)-PED, focusing on product inhibition.
| Issue ID | Problem | Potential Cause | Suggested Solution |
| PED-001 | Low reaction rate or premature reaction cessation | Product Inhibition: The synthesized (R)-PED is inhibiting the activity of the enzyme (e.g., epoxide hydrolase or carbonyl reductase). | Implement an in situ product removal (ISPR) strategy. Options include a two-phase aqueous-organic system or the addition of adsorbent resins to the reaction mixture.[1][2][3] |
| Substrate Toxicity: High concentrations of the substrate (e.g., styrene oxide or 2-hydroxyacetophenone) can be toxic to whole-cell biocatalysts or inhibitory to isolated enzymes. | Employ a fed-batch strategy for substrate addition to maintain a low, non-inhibitory concentration in the reactor. | ||
| Cofactor Limitation: For carbonyl reductase-catalyzed reactions, the cofactor (e.g., NADPH) may be depleted and its regeneration might be inefficient. | Ensure the cofactor regeneration system (e.g., using glucose dehydrogenase and glucose) is functioning optimally. Consider co-expressing the cofactor regeneration enzyme within the whole-cell biocatalyst.[4][5] | ||
| PED-002 | Low final product yield despite initial activity | Product Degradation: The product may be unstable under the reaction conditions over extended periods. | Optimize reaction time and consider using ISPR to remove the product from the reactive environment as it is formed.[1] |
| Equilibrium Limitation: The reaction may have reached its thermodynamic equilibrium, preventing further conversion. | Utilize ISPR to shift the equilibrium towards product formation by continuously removing the (R)-PED.[3] | ||
| PED-003 | Difficulty in product recovery with ISPR | Inefficient Extraction (Two-Phase System): The chosen organic solvent may have a low partition coefficient for (R)-PED, leading to poor extraction from the aqueous phase. | Screen different biocompatible organic solvents to find one with a high partition coefficient for (R)-PED and low affinity for the substrate and enzyme. |
| Inefficient Desorption (Adsorbent Resin): The product binds too strongly to the resin, making elution difficult. | Select a resin with moderate affinity for (R)-PED.[6] Optimize the elution solvent and conditions (e.g., temperature, pH) to ensure efficient product recovery. | ||
| PED-004 | Decreased enantioselectivity (ee%) | Suboptimal Reaction Conditions: pH, temperature, or solvent composition may not be ideal for the enzyme's stereoselectivity. | Re-optimize reaction parameters. Ensure that the chosen ISPR method (e.g., solvent, resin) does not negatively impact the enzyme's conformation and selectivity. |
| Presence of Competing Enzymes: In whole-cell systems, other endogenous enzymes may be producing the opposite enantiomer. | Consider using a more specific engineered enzyme or purified enzyme preparation. |
Frequently Asked Questions (FAQs)
Q1: What is product inhibition in the context of (R)-PED synthesis?
A1: Product inhibition occurs when the product of the enzymatic reaction, (R)-PED, binds to the enzyme and reduces its catalytic activity. This leads to a decrease in the reaction rate as the product concentration increases, often resulting in incomplete conversion of the substrate.[7] This is a common challenge in biocatalytic processes where high product titers are desired.
Q2: How does in situ product removal (ISPR) help overcome product inhibition?
A2: ISPR techniques continuously remove the product from the reaction medium as it is formed.[2][3] This keeps the product concentration in the vicinity of the enzyme low, thus minimizing its inhibitory effects. By alleviating product inhibition, ISPR can lead to higher reaction rates, increased final product yields, and greater overall process productivity.[1][8]
Q3: What are the most common ISPR strategies for (R)-PED synthesis?
A3: The two primary ISPR strategies for this synthesis are:
-
Two-Phase Liquid-Liquid Extraction: The reaction is performed in an aqueous medium containing the enzyme, with a second, immiscible organic solvent phase. The (R)-PED, being more soluble in the organic phase, is continuously extracted from the aqueous phase.
-
Solid-Liquid Adsorption: Solid adsorbent resins are added to the aqueous reaction mixture. These resins have an affinity for (R)-PED and bind it, effectively removing it from the solution. The product can later be recovered by eluting it from the resin.[6]
Q4: How do I choose a suitable adsorbent resin?
A4: The ideal resin should have a high adsorption capacity and selectivity for (R)-PED over the substrate. It should also be biocompatible and not cause enzyme denaturation. The product should be easily desorbed from the resin for recovery. Polymeric resins, such as those with a polystyrene-divinylbenzene matrix, are often used.[9][10][11] It is recommended to screen several commercially available resins to find the one with the best performance for your specific reaction conditions.
Q5: Can ISPR improve the yield even if product inhibition is not the primary issue?
A5: Yes, ISPR can also be beneficial in reactions limited by an unfavorable thermodynamic equilibrium. By removing the product, ISPR shifts the equilibrium towards the product side, driving the reaction to a higher conversion than would be achievable in a single-phase system.[3]
Quantitative Data on ISPR Strategies
The following tables summarize representative data on the effectiveness of ISPR in biocatalytic systems.
Table 1: Comparison of Biotransformation With and Without ISPR (Hypothetical Data Based on Literature Trends)
| Parameter | Standard Batch Process | Batch Process with ISPR (Adsorbent Resin) |
| Substrate Concentration | 100 mM 2-hydroxyacetophenone | 100 mM 2-hydroxyacetophenone |
| Reaction Time | 48 h | 28 h |
| Product Titer ((R)-PED) | 65 mM | 98 mM |
| Yield | 65% | 98%[5] |
| Productivity | 1.35 mM/h | 3.5 mM/h |
| Enantiomeric Excess (ee) | >99% | >99% |
Table 2: Screening of Adsorbent Resins for Phenolic Compound Removal (Adapted from similar studies)
| Resin Type | Matrix | Adsorption Capacity (mg/g) for similar compounds |
| Amberlite XAD-16 | Polystyrene-divinylbenzene | High[11] |
| Amberlite XAD-7 HP | Acrylic ester | Moderate[11] |
| Sepabeads SP207 | Brominated styrenic | Low to Moderate[12] |
| Macronet MN270 | Hyper-crosslinked polystyrene | Very High[9] |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of (R)-PED using a Whole-Cell Biocatalyst with Adsorbent Resin ISPR
1. Materials:
-
Recombinant E. coli cells co-expressing a carbonyl reductase and a glucose dehydrogenase.
-
2-hydroxyacetophenone (substrate).
-
D-glucose (co-substrate for cofactor regeneration).
-
Phosphate buffer (e.g., 100 mM, pH 6.5).
-
Adsorbent resin (e.g., Amberlite XAD-16), pre-washed according to the manufacturer's instructions.
-
Organic solvent for product elution (e.g., ethanol or acetone).
2. Biocatalyst Preparation:
-
Cultivate the recombinant E. coli strain under appropriate conditions to induce enzyme expression.
-
Harvest the cells by centrifugation and wash with phosphate buffer. The resulting cell paste can be used directly or after lyophilization.
3. Reaction Setup:
-
In a temperature-controlled reactor, prepare a reaction mixture containing phosphate buffer, D-glucose, and the prepared whole-cell biocatalyst.
-
Add the pre-washed adsorbent resin to the mixture (e.g., at a 1:1 ratio of resin volume to reaction volume).
-
Start the reaction by adding the substrate, 2-hydroxyacetophenone, to the desired final concentration.
-
Maintain the reaction at a constant temperature (e.g., 30-35°C) with gentle agitation to keep the cells and resin suspended.
4. Reaction Monitoring:
-
Periodically take samples from the aqueous phase.
-
Separate the cells and resin by centrifugation.
-
Analyze the supernatant for substrate consumption and product formation using chiral HPLC.
5. Product Recovery:
-
After the reaction is complete, separate the adsorbent resin from the reaction mixture by filtration.
-
Wash the resin with buffer to remove residual cells and media components.
-
Elute the (R)-PED from the resin using an appropriate organic solvent.
-
Evaporate the solvent to obtain the crude product, which can be further purified if necessary.
Protocol 2: Two-Phase Enzymatic Synthesis of (R)-PED
1. Materials:
-
Enzyme preparation (e.g., purified epoxide hydrolase or whole-cell biocatalyst).
-
Styrene oxide (substrate).
-
Aqueous buffer (e.g., Tris-HCl, pH 7.5).
-
Biocompatible organic solvent (e.g., n-heptane, isooctane).
2. Reaction Setup:
-
In a reactor, combine the aqueous buffer and the organic solvent to form a two-phase system (e.g., 1:1 v/v ratio).
-
Add the enzyme preparation to the aqueous phase.
-
Initiate the reaction by adding the substrate, styrene oxide, which will primarily partition into the organic phase.
-
Stir the mixture vigorously to ensure a large interfacial area between the two phases, facilitating substrate transfer to the enzyme and product transfer to the organic phase.
-
Maintain the reaction at a constant temperature.
3. Reaction Monitoring:
-
Periodically take samples from the organic phase.
-
Analyze the samples directly by chiral GC or HPLC to determine the concentration of (R)-PED.
4. Product Recovery:
-
Once the reaction is complete, stop the agitation and allow the phases to separate.
-
Collect the organic phase containing the product.
-
The product can be isolated by evaporation of the solvent. The aqueous phase containing the enzyme can potentially be reused.
Visualizations
Caption: Experimental workflow for enzymatic synthesis of (R)-PED with in situ product removal (ISPR).
Caption: Troubleshooting logic for diagnosing and solving low yield in (R)-PED synthesis.
References
- 1. orbit.dtu.dk [orbit.dtu.dk]
- 2. researchgate.net [researchgate.net]
- 3. In situ product removal in fermentation systems: improved process performance and rational extractant selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Highly Efficient Synthesis of Optically Pure (S)-1-phenyl-1,2-ethanediol by a Self-Sufficient Whole Cell Biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient production of (S)-1-phenyl-1,2-ethanediol using xylan as co-substrate by a coupled multi-enzyme Escherichia coli system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Overcoming Product Inhibition in Catalysis of the Intramolecular Schmidt Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of in situ product removal strategies in biocatalysis applying scaled-down unit operations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Improving yield and enantiomeric excess in (R)-(-)-1-Phenyl-1,2-ethanediol synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (R)-(-)-1-Phenyl-1,2-ethanediol, with a focus on improving yield and enantiomeric excess.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound.
Issue 1: Low Yield in Biocatalytic Synthesis
Question: My biocatalytic synthesis of this compound is resulting in a low yield. What are the potential causes and how can I improve it?
Answer:
Low yields in biocatalytic syntheses can stem from several factors, including substrate or product inhibition, suboptimal reaction conditions, or poor enzyme activity. Here are some troubleshooting steps:
-
Product Inhibition: The product, 2-hydroxyacetophenone, can inhibit the activity of the dehydrogenase enzyme.[1] Continuous extraction of the product during the reaction can help overcome this inhibition.[1]
-
Substrate Concentration: High substrate concentrations can be toxic to whole-cell biocatalysts.[1] Consider optimizing the substrate concentration or using a fed-batch strategy to maintain a low but sufficient substrate level.[1]
-
Cofactor Regeneration: Inadequate regeneration of the nicotinamide cofactor (NADH or NADPH) can limit the reaction rate. Ensure your system for cofactor regeneration is efficient. Some recombinant E. coli systems co-expressing the desired reductase and a glucose dehydrogenase for cofactor regeneration have shown high efficiency without the need for external cofactor addition.[2]
-
Reaction Conditions:
-
pH: The optimal pH can vary depending on the specific enzyme used. For example, some glycerol dehydrogenases show good catalytic activity between pH 6-8.[1] It is crucial to determine the optimal pH for your enzyme.
-
Temperature: Temperature affects both enzyme activity and stability. While higher temperatures may increase the initial reaction rate, they can also lead to enzyme denaturation over time. The optimal temperature should be determined experimentally for your specific biocatalyst.
-
Solvent: The choice of solvent is critical. While aqueous buffers are common, using organic solvents can sometimes improve substrate solubility and alleviate product inhibition.[1]
-
-
Enzyme Activity:
-
Codon Optimization: If using a recombinant enzyme, codon optimization for the expression host (e.g., E. coli) can significantly improve protein expression and, consequently, the overall yield.[3]
-
Immobilization: Immobilizing the enzyme can enhance its stability and allow for easier reuse, potentially improving the overall process economy.[1]
-
Issue 2: Low Enantiomeric Excess in Sharpless Asymmetric Dihydroxylation
Question: I am using Sharpless Asymmetric Dihydroxylation to synthesize this compound, but the enantiomeric excess (ee) is lower than expected. How can I improve the enantioselectivity?
Answer:
Low enantiomeric excess in Sharpless Asymmetric Dihydroxylation (SAD) can be influenced by several factors related to the reaction conditions and reagents. To obtain the desired (R)-enantiomer, AD-mix-α, which contains the chiral ligand (DHQ)₂PHAL, should be used.
Here are key parameters to optimize for higher enantioselectivity:
-
pH Control: Maintaining a constant pH during the reaction can significantly impact both the reaction rate and enantioselectivity. For terminal olefins, maintaining a pH of 10.0 can lead to a slight increase in ee.[4] For other types of olefins, a constant pH of 12.0 has been shown to increase the reaction rate.[4]
-
Ligand Concentration: A secondary catalytic cycle can occur if the osmylate ester intermediate is oxidized before it dissociates, leading to lower enantioselectivity.[5] This can be suppressed by using a higher molar concentration of the chiral ligand.[5]
-
Additives: The addition of methanesulfonamide (MsNH₂) is known to improve enantioselectivity in many cases.[6]
-
Temperature: Lowering the reaction temperature can improve enantioselectivity. For some substrates, running the reaction at 0°C has shown a remarkable increase in ee.[4]
-
Reoxidant: The choice of reoxidant is crucial. Potassium ferricyanide (K₃Fe(CN)₆) in aqueous systems is particularly effective for achieving high enantioselectivity.[6]
-
Substrate Purity: Impurities in the styrene starting material can potentially interfere with the catalyst, leading to lower ee. Ensure the starting material is of high purity.
Logical Troubleshooting Workflow
Caption: A flowchart for troubleshooting low yield or enantiomeric excess.
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to produce this compound with high enantioselectivity?
A1: The two primary highly enantioselective routes are:
-
Biocatalytic Methods: These include the use of enzymes such as epoxide hydrolases for the enantioconvergent hydrolysis of racemic styrene oxide, or carbonyl reductases for the asymmetric reduction of 2-hydroxyacetophenone.[2][7][8][9] These methods can achieve very high yields (up to 100%) and enantiomeric excesses (up to 99%).[2][8]
-
Sharpless Asymmetric Dihydroxylation (SAD): This is a powerful chemical method that uses osmium tetroxide as a catalyst with a chiral ligand to dihydroxylate styrene.[5][6] For the (R)-enantiomer, AD-mix-α is used. This method is known for its reliability and high enantioselectivity.
Q2: How can I purify the final product, this compound?
A2: Purification can typically be achieved through standard laboratory techniques. After quenching the reaction and extracting the product into an organic solvent, the crude product can be purified by:
-
Column Chromatography: Using silica gel is a common method to separate the diol from any remaining starting materials or byproducts.
-
Recrystallization: This can be an effective method for obtaining highly pure crystalline product.
The choice of method will depend on the scale of the reaction and the nature of any impurities.
Q3: Are there any safety precautions I should be aware of when performing a Sharpless Asymmetric Dihydroxylation?
A3: Yes, osmium tetroxide (OsO₄) is a highly toxic and volatile substance. It is crucial to handle it with extreme care in a well-ventilated fume hood. To minimize risk, it is common practice to use a catalytic amount of OsO₄, which is regenerated in situ by a co-oxidant.[5] Commercially available AD-mix preparations already contain a small, catalytic amount of an osmium salt, which is safer to handle than pure OsO₄.[5][6] Always consult the Safety Data Sheet (SDS) for all reagents before starting the experiment.[10]
Data Presentation
Table 1: Comparison of Biocatalytic Methods for this compound Synthesis
| Biocatalyst | Substrate | Yield (%) | ee (%) | Substrate Conc. | Reference |
| Recombinant E. coli co-expressing CMCR and GDH | α-hydroxy acetophenone | 90 | 99 | 1.0 M | [2] |
| Recombinant E. coli cells co-expressing GDH and BDHA | 2-hydroxyacetophenone | 99 | >99 | 400 mM | [1] |
| Candida parapsilosis (mRCR variant) | 2-hydroxyacetophenone | 86.4 | 93.6 | 5 g/L | [3] |
| Recombinant C. crescentus and M. cephalus epoxide hydrolases | Racemic styrene oxide | 94 | 90 | 50 mM | [7] |
| Solanum tuberosum and evolved Agrobacterium radiobacter AD1 epoxide hydrolases (purified enzymes) | Racemic styrene oxide | 100 | 98 | 5 mM | [8][9] |
Table 2: Selected Examples of Sharpless Asymmetric Dihydroxylation of Styrene Derivatives
| Substrate | Ligand System | Yield (%) | ee (%) | Key Conditions | Reference |
| Styrene | AD-mix-α | High | >90 | Standard AD conditions | [5][6] |
| α-methylstyrene | AD-mix-α | - | >90 | Reaction at constant pH of 10.0 | [4] |
| trans-5-decene | (DHQD)₂PHAL | 95 | 90 | Constant pH of 12.0 | [4] |
| 2-methyl-3-phenyl-2-butene | (DHQD)₂PHAL | 95 | 52 | Constant pH of 12.0, 0°C | [4] |
Experimental Protocols
Protocol 1: General Procedure for Biocatalytic Reduction of 2-Hydroxyacetophenone
This protocol is a generalized procedure based on the use of whole-cell biocatalysts.
-
Biocatalyst Preparation: Cultivate the recombinant E. coli cells expressing the desired carbonyl reductase and glucose dehydrogenase in a suitable growth medium. Harvest the cells by centrifugation and wash them with a buffer (e.g., phosphate buffer, pH 6.0-7.0). The cells can be used as a wet paste or lyophilized.
-
Reaction Setup: In a reaction vessel, suspend the prepared biocatalyst in a buffer solution. Add glucose for cofactor regeneration.
-
Substrate Addition: Add 2-hydroxyacetophenone to the reaction mixture. For high concentrations, a fed-batch approach may be necessary to avoid substrate toxicity.
-
Reaction Conditions: Maintain the reaction at the optimal temperature (e.g., 30-35°C) with agitation. Monitor the progress of the reaction by techniques such as HPLC or GC.
-
Work-up and Purification: Once the reaction is complete, centrifuge to remove the cells. Extract the supernatant with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for Sharpless Asymmetric Dihydroxylation of Styrene
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add a 1:1 mixture of t-butanol and water. Cool the mixture to 0°C in an ice bath.
-
Reagent Addition: Add the commercially available AD-mix-α. Stir the mixture until the reagents are dissolved, resulting in a clear, pale yellow solution.
-
Substrate Addition: Add styrene to the reaction mixture.
-
Reaction Monitoring: Stir the reaction vigorously at 0°C. The reaction progress can be monitored by TLC. The reaction is typically complete within 6-24 hours.
-
Quenching: Quench the reaction by adding sodium sulfite and stirring for one hour.
-
Work-up and Purification: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude diol by column chromatography on silica gel or recrystallization.
Factors Influencing Sharpless Asymmetric Dihydroxylation
Caption: Key factors influencing the outcome of the Sharpless AD reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Highly Efficient Synthesis of Optically Pure (S)-1-phenyl-1,2-ethanediol by a Self-Sufficient Whole Cell Biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 6. Sharpless Asymmetric Dihydroxylation (Sharpless AD) | Chem-Station Int. Ed. [en.chem-station.com]
- 7. researchgate.net [researchgate.net]
- 8. pure.psu.edu [pure.psu.edu]
- 9. Enantioconvergent production of (R)-1-phenyl-1,2-ethanediol from styrene oxide by combining the Solanum tuberosum and an evolved Agrobacterium radiobacter AD1 epoxide hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound - Safety Data Sheet [chemicalbook.com]
Technical Support Center: Optimization of Reaction Conditions for Asymmetric Reduction of α-Hydroxy Ketones
Welcome to the Technical Support Center for the asymmetric reduction of α-hydroxy ketones. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions, troubleshooting common experimental issues, and answering frequently asked questions.
Troubleshooting Guides
This section addresses specific problems you may encounter during the asymmetric reduction of α-hydroxy ketones, offering potential causes and solutions in a question-and-answer format.
Problem 1: Low Enantioselectivity (ee)
Q: My asymmetric reduction is yielding a product with low enantiomeric excess. What are the common causes and how can I improve the enantioselectivity?
A: Low enantioselectivity is a frequent challenge. Here are the primary factors to investigate and potential solutions:
-
Purity of Reagents and Catalyst: The enantiomeric purity of your chiral ligand or catalyst is critical. Impurities can lead to a racemic background reaction.
-
Solution: Ensure your chiral ligand or catalyst is of high enantiomeric purity. If synthesized in-house, rigorous purification and characterization are essential.[1] When using catalysts like CBS-oxazaborolidines, be aware that their stability can be an issue, and using a freshly prepared or properly stored catalyst is recommended.[2][3]
-
-
Reaction Temperature: Temperature significantly impacts enantioselectivity.
-
Solution: Optimize the reaction temperature. In many cases, lowering the temperature enhances enantioselectivity by favoring the transition state that leads to the desired enantiomer.[4] However, for some catalyst systems, there is an optimal temperature range, and going too low can decrease selectivity.[5] It is advisable to screen a range of temperatures (e.g., room temperature, 0 °C, -20 °C, -78 °C) to find the optimum for your specific substrate and catalyst.
-
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the catalyst-substrate complex and, consequently, the enantioselectivity.
-
Solution: Perform a solvent screen. Common solvents for asymmetric reductions include THF, toluene, and dichloromethane. The optimal solvent is highly dependent on the specific catalyst system and substrate. For instance, in some CBS reductions, toluene has been shown to afford higher yields than THF, while more polar solvents like dichloromethane resulted in lower enantioselectivities.[2]
-
-
Moisture and Air Sensitivity: Many catalyst systems, particularly those involving boranes (e.g., CBS reduction), are sensitive to moisture and air.[5][6]
-
Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents and handle all reagents under inert conditions. Even trace amounts of water can significantly reduce enantioselectivity.[5]
-
-
Catalyst Loading: The amount of catalyst can affect the balance between the catalyzed and uncatalyzed background reaction.
-
Solution: While a higher catalyst loading might seem beneficial, it's crucial to find the optimal loading. In some cases, a higher loading can favor the desired asymmetric pathway over a non-selective background reaction. However, this needs to be balanced with cost and practicality.
-
Problem 2: Poor or Incomplete Conversion
Q: My reaction is not going to completion, or the conversion is very low. What steps can I take to improve the yield?
A: Low conversion can be caused by several factors, from catalyst activity to reaction conditions.
-
Catalyst Inactivation: The catalyst may be deactivated by impurities in the substrate or solvent, or it may degrade over the course of the reaction.
-
Solution: Ensure the purity of your substrate and solvents. If catalyst deactivation is suspected, consider using a higher catalyst loading or adding the catalyst in portions. For some systems, the presence of certain functional groups on the substrate can inhibit the catalyst.[1]
-
-
Suboptimal Temperature: While lower temperatures often favor enantioselectivity, they also decrease the reaction rate.
-
Solution: If the reaction is too slow at a low temperature, a systematic increase in temperature might be necessary to achieve a reasonable conversion rate, though this may require re-optimization to maintain high ee.
-
-
Insufficient Reaction Time: The reaction may simply not have been allowed to run long enough.
-
Solution: Monitor the reaction progress over time using techniques like TLC, GC, or HPLC to determine the optimal reaction time.
-
-
Hydrogen Source and Pressure (for Hydrogenation): In asymmetric hydrogenation reactions, the pressure of hydrogen gas and the choice of hydrogen source are critical.
-
Solution: Optimize the hydrogen pressure. For Noyori-type hydrogenations, pressures can range from atmospheric to over 100 atm.[7] Ensure the hydrogen source is pure.
-
Problem 3: Formation of Byproducts
Q: I am observing significant byproduct formation in my reaction. What are the likely side reactions and how can I minimize them?
A: Byproduct formation can arise from various competing reaction pathways.
-
Over-reduction: In some cases, the desired chiral alcohol can be further reduced. This is less common for α-hydroxy ketones but can occur under harsh conditions.
-
Solution: Use milder reducing agents or reaction conditions. Monitor the reaction carefully and stop it once the starting material is consumed.
-
-
Elimination and Rearrangement: α-Hydroxy ketones can be prone to elimination or rearrangement reactions, especially under acidic or basic conditions.[8]
-
Solution: Carefully control the pH of the reaction mixture. Use non-coordinating bases or acids where possible. The choice of workup procedure is also critical to avoid byproduct formation during isolation.
-
-
Reaction with Solvent: Some reactive intermediates can react with the solvent.
-
Solution: Choose a solvent that is inert under the reaction conditions.
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right catalyst system for my α-hydroxy ketone?
A1: The choice of catalyst depends on the structure of your substrate.
-
Corey-Bakshi-Shibata (CBS) Reduction: This is a versatile method that works well for a wide range of ketones, including α-hydroxy ketones.[9] It is particularly effective for aryl alkyl ketones and α,β-unsaturated ketones.[2]
-
Noyori-type Asymmetric Hydrogenation: These ruthenium-based catalysts are highly efficient for the hydrogenation of functionalized ketones.[10] For α-hydroxy ketones, specific iridium-based catalysts have shown exceptional activity and enantioselectivity.[11]
-
Asymmetric Transfer Hydrogenation: This method uses a hydrogen donor like isopropanol or formic acid and is often operationally simpler than high-pressure hydrogenation. Ruthenium and rhodium catalysts are commonly employed.[10]
-
Biocatalysis: Enzymes such as alcohol dehydrogenases can offer excellent enantioselectivity and operate under mild conditions (aqueous media, room temperature).[12] This is a "greener" alternative but may require screening of different enzymes to find one with good activity for your specific substrate.
Q2: What is the importance of using anhydrous solvents in a CBS reduction?
A2: The presence of water can have a significant negative impact on the enantiomeric excess in a CBS reduction.[5][6] Water can react with the borane reducing agent and the oxazaborolidine catalyst, leading to a non-selective reduction pathway. Therefore, it is crucial to use freshly distilled or commercially available anhydrous solvents and to perform the reaction under a dry, inert atmosphere.
Q3: My reaction works well on a small scale, but the enantioselectivity drops upon scale-up. What could be the reason?
A3: Issues with mixing and temperature control are common during scale-up. Inefficient stirring can lead to localized "hot spots" or areas of high reagent concentration, which can affect selectivity. Ensure that the reaction is mixed efficiently and that the internal temperature is carefully monitored and controlled. Heat transfer is less efficient in larger reactors, so a longer cooling time may be required to reach the desired reaction temperature.
Q4: How do I properly quench a reaction involving borane reagents?
A4: Quenching reactions with borane reagents must be done with caution as they react with protic solvents to release flammable hydrogen gas. The quench should be performed slowly and at a low temperature (e.g., 0 °C). Methanol is commonly used for quenching, as it reacts with borane to form trimethyl borate and hydrogen gas. The addition should be dropwise, and adequate ventilation is essential. Always consult safety data sheets and established laboratory protocols before handling borane reagents.[1]
Q5: What are the best practices for purifying the chiral alcohol product?
A5: The purification method depends on the properties of the product.
-
Column Chromatography: This is the most common method for purifying chiral alcohols. A silica gel column with a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) is typically used.
-
Distillation: For volatile and thermally stable alcohols, distillation under reduced pressure can be an effective purification method.[13]
-
Crystallization: If the product is a solid, crystallization can be a highly effective method for both purification and enantiomeric enrichment.
Data Presentation
The following tables summarize the effects of various reaction parameters on the asymmetric reduction of α-hydroxy ketones.
Table 1: Effect of Solvent on the Asymmetric Reduction of an α,β-Enone using a Chiral Lactam Alcohol Catalyst [2]
| Entry | Solvent | Yield (%) | ee (%) |
| 1 | THF | 48 | 73 |
| 2 | Toluene | 61 | 73 |
| 3 | CH₂Cl₂ | 13 | 56 |
| 4 | CHCl₃ | 43 | 66 |
| Reaction conditions: 10 mol% of chiral lactam alcohol 3, 1.2 equiv. of p-iodophenol and BH₃-THF at 0 °C for 2 h. |
Table 2: Effect of Temperature on the Enantioselectivity of Benzalacetone Reduction [2]
| Entry | Temperature (°C) | Yield (%) | ee (%) |
| 1 | 0 | 61 | 73 |
| 2 | -20 | 65 | 79 |
| 3 | -40 | 70 | 84 |
| 4 | -60 | 55 | 63 |
| Reaction conditions: 10 mol% of chiral lactam alcohol 3 and 1.2 equiv of p-iodophenoxyborane in toluene. |
Table 3: Asymmetric Hydrogenation of α-Hydroxy Ketones with an Iridium/f-amphox Catalyst [11]
| Substrate | Product | Yield (%) | ee (%) |
| 1-hydroxy-1-phenylpropan-2-one | (R)-1-phenylpropane-1,2-diol | >99 | >99 |
| 2-hydroxy-1-phenylpropan-1-one | (R)-1-phenylpropane-1,2-diol | >99 | >99 |
| 1-hydroxy-3-methyl-1-phenylbutan-2-one | (R)-3-methyl-1-phenylbutane-1,2-diol | >99 | >99 |
| 2-hydroxy-1-(4-methoxyphenyl)ethan-1-one | (R)-1-(4-methoxyphenyl)ethane-1,2-diol | >99 | >99 |
| General reaction conditions: Substrate (0.5 mmol), [Ir(cod)Cl]₂ (0.00025 mmol), ligand (0.00055 mmol), I₂ (0.002 mmol), MeOH (2 mL), 50 atm H₂, 30 °C, 12 h. |
Experimental Protocols
Protocol 1: General Procedure for Corey-Bakshi-Shibata (CBS) Reduction of an α-Hydroxy Ketone [6]
Safety Note: Borane reagents are flammable and react violently with water. Handle under an inert atmosphere in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including flame-resistant lab coat, safety glasses, and gloves.[1]
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add (R)- or (S)-2-Methyl-CBS-oxazaborolidine (0.1 eq, 1 M solution in toluene).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add borane-dimethyl sulfide complex (BH₃·SMe₂) (1.0 eq) dropwise to the stirred solution.
-
Stir the mixture at 0 °C for 15 minutes.
-
Cool the reaction mixture to the desired temperature (e.g., -20 °C to -78 °C).
-
In a separate flame-dried flask, dissolve the α-hydroxy ketone (1.0 eq) in anhydrous THF.
-
Add the solution of the α-hydroxy ketone dropwise to the catalyst solution over a period of 30-60 minutes, ensuring the internal temperature does not rise significantly.
-
Stir the reaction at the same temperature and monitor its progress by TLC or HPLC.
-
Once the reaction is complete, quench the reaction by slowly and carefully adding methanol at a low temperature (e.g., -78 °C to 0 °C).
-
Allow the mixture to warm to room temperature.
-
Remove the solvent under reduced pressure.
-
Add 1 M HCl to the residue and stir for 30 minutes.
-
Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).[14]
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Asymmetric Transfer Hydrogenation of an α-Hydroxy Ketone
-
To a Schlenk flask under an inert atmosphere, add the ruthenium or rhodium catalyst precursor (e.g., [RuCl₂(p-cymene)]₂) and the chiral ligand (e.g., a chiral amino alcohol or diamine).
-
Add the solvent (e.g., isopropanol or a mixture of formic acid and triethylamine).
-
Stir the mixture at room temperature for a specified time to allow for catalyst activation.
-
Add the α-hydroxy ketone substrate.
-
Heat the reaction mixture to the desired temperature and stir for the required time, monitoring the reaction by TLC or HPLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualization
Caption: Troubleshooting workflow for low enantioselectivity.
Caption: Catalyst selection guide for α-hydroxy ketone reduction.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 6. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Asymmetric Synthesis of Tertiary α -Hydroxyketones by Enantioselective Decarboxylative Chlorination and Subsequent Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 11. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmtech.com [pharmtech.com]
- 13. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 14. benchchem.com [benchchem.com]
Purification methods for (R)-(-)-1-Phenyl-1,2-ethanediol from a reaction mixture
This technical support center provides troubleshooting guidance and detailed protocols for the purification of (R)-(-)-1-Phenyl-1,2-ethanediol from a typical reaction mixture. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound.
Q1: I've completed the synthesis of this compound. What are the likely impurities in my crude reaction mixture?
A: The impurities will depend on your synthetic route. If you've used Sharpless asymmetric dihydroxylation of styrene, common impurities include:
-
Unreacted Styrene: The starting olefin.
-
Osmium catalyst residues: Though used in catalytic amounts, traces may persist.
-
Chiral ligand and other reagents: Components of the AD-mix, such as (DHQD)2PHAL.[1][2]
-
Byproducts from side reactions: Over-oxidation or other non-selective reactions can lead to various byproducts.
If your synthesis involved the reduction of 2-hydroxyacetophenone, you might encounter:
-
Unreacted 2-hydroxyacetophenone: The starting ketone.
-
Reducing agent residues and byproducts.
Q2: My primary purification by recrystallization is giving a low yield. What can I do?
A: Low yield in recrystallization is often due to the choice of solvent or the cooling process.
-
Solvent Selection: The ideal solvent should dissolve the diol well at high temperatures but poorly at low temperatures.[3] For this compound, suitable solvents include petroleum ether, diethyl ether (Et2O), or a mixture of Et2O and benzene.[4] Experiment with different solvent systems to find the optimal one for your specific impurity profile.
-
Cooling Rate: Rapid cooling can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize the formation of pure crystals.[5]
-
Concentration: If the solution is too dilute, the product will not crystallize effectively. Try to use the minimum amount of hot solvent necessary to fully dissolve the crude product.[5]
Q3: I'm using column chromatography, but my compound is either stuck on the baseline or eluting with the solvent front. How can I improve the separation?
A: This is a common issue due to the high polarity of diols.
-
Compound Stuck on Baseline (Low Rf): Your eluent is not polar enough. Increase the polarity of your mobile phase. For very polar compounds, a gradient elution starting with a less polar solvent and gradually increasing to a more polar one (e.g., from hexane/ethyl acetate to dichloromethane/methanol) can be effective.[4][6] For basic compounds, adding a small amount of a modifier like triethylamine to the mobile phase can improve elution.
-
Compound Eluting with Solvent Front (High Rf): Your eluent is too polar. Decrease the polarity of your mobile phase. Start with a less polar solvent system, like a higher percentage of hexane in a hexane/ethyl acetate mixture.
Q4: I'm observing significant peak tailing in my column chromatography fractions. What is the cause and how can I fix it?
A: Peak tailing can be caused by interactions with the stationary phase or the presence of certain impurities.
-
Acidic Silica Gel: The slightly acidic nature of standard silica gel can interact with the hydroxyl groups of the diol, causing tailing. You can deactivate the silica gel by flushing the column with a solvent mixture containing a small amount of triethylamine (1-2%) before loading your sample.[7]
-
Sample Loading: Dissolve your sample in a minimal amount of a solvent that is as non-polar as possible for loading onto the column. Using a highly polar solvent to dissolve the sample can cause it to spread at the origin, leading to poor separation and tailing.[8]
Q5: My purified this compound has a lower than expected optical rotation and a broad melting point range. What does this indicate?
A: This suggests that your sample is not enantiomerically pure and may still contain impurities.
-
Enantiomeric Purity: A lower optical rotation points to the presence of the (S)-(+)-enantiomer. The purification method may not have been effective at separating the enantiomers, or the initial reaction may have had low enantioselectivity.
-
Chemical Purity: A broad melting point range is a classic sign of impurities.[3] Further purification by another method (e.g., column chromatography if you initially used recrystallization) may be necessary.
Quantitative Data Summary
The following table summarizes key physical and chemical properties of this compound.
| Property | Value | Source(s) |
| Purity | ≥ 99% (GC) | [9] |
| Melting Point | 64-67 °C | [9] |
| Boiling Point | 272-274 °C | [9] |
| Optical Rotation [α]D20 | -69 ± 2º (c=1 in CHCl3) | [9] |
| Appearance | White to off-white crystalline powder | [9] |
Experimental Protocols
Protocol 1: Purification by Recrystallization (Single Solvent)
This protocol is suitable for crude material that is relatively pure and needs final polishing.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Diethyl ether, Petroleum ether, or a Toluene/Hexane mixture)[4][5]
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent.
-
Heating: Gently heat the mixture with swirling until the solid completely dissolves. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point of the solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution by gravity through a pre-warmed funnel with fluted filter paper into a clean, warm flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[5]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Purification by Flash Column Chromatography
This method is effective for separating the diol from less polar impurities.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Eluent (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol, ratio determined by TLC analysis)
-
Chromatography column
-
Sand
-
Collection tubes
Procedure:
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system that gives the this compound an Rf value of approximately 0.2-0.4.[7]
-
Column Packing:
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent and pour it into the column.
-
Allow the silica to settle, and then add a layer of sand on top.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (preferably the eluent or a slightly more polar solvent).[8]
-
Carefully apply the sample to the top of the silica gel.
-
Alternatively, for samples not readily soluble in the eluent, perform a "dry loading" by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and then adding the resulting powder to the top of the column.[6]
-
-
Elution:
-
Carefully add the eluent to the column.
-
Apply gentle pressure to the top of the column to begin eluting the sample.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting common purification issues.
References
- 1. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 2. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. Purification [chem.rochester.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 9. chemimpex.com [chemimpex.com]
Troubleshooting low conversion rates in the enzymatic resolution of phenylethanediol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the enzymatic resolution of phenylethanediol.
Frequently Asked Questions (FAQs)
Q1: My conversion rate is very low (well below 50%). What are the most likely causes?
A low conversion rate in the enzymatic resolution of phenylethanediol can be attributed to several factors. The most common issues include suboptimal reaction conditions such as incorrect pH, temperature, or solvent, which can significantly impair enzyme activity. The choice and concentration of the acyl donor are also critical for efficient enzymatic acylation. Additionally, insufficient enzyme loading or the presence of inhibitors in the reaction mixture can drastically reduce the reaction rate. In some cases, high concentrations of the substrate itself can lead to inhibition.
Q2: I've reached about 50% conversion, but the reaction won't proceed further. Is this normal?
Yes, for a standard kinetic resolution, a conversion of approximately 50% is the theoretical maximum. This is because the enzyme selectively acylates one enantiomer of the racemic phenylethanediol, leaving the other enantiomer unreacted. Once the preferred enantiomer is consumed, the reaction rate will dramatically decrease or stop. To achieve a theoretical yield of up to 100% of a single enantiomer, a dynamic kinetic resolution (DKR) approach is necessary. DKR involves the in-situ racemization of the slower-reacting enantiomer, making it continuously available for the enzymatic transformation.
Q3: My enantiomeric excess (ee) is poor. How can I improve it?
Poor enantiomeric excess is often a result of suboptimal reaction conditions that affect the enzyme's selectivity. Temperature can play a significant role; sometimes lowering the reaction temperature can enhance enantioselectivity, although it may also decrease the reaction rate. The choice of solvent is also crucial, as it can influence the enzyme's conformation and, consequently, its stereoselectivity. Screening different acyl donors is another important step, as the structure of the acyl donor can impact the enzyme's ability to discriminate between the two enantiomers. Finally, ensure that the enzyme itself is appropriate for this specific resolution and is not denatured.
Q4: I am observing product inhibition. What can I do to mitigate this?
Product inhibition occurs when the product of the enzymatic reaction (in this case, the phenylethanediol monoacetate) binds to the enzyme and inhibits its activity.[1] This is a common issue that can lead to low conversion rates. One strategy to overcome this is to perform the reaction in a biphasic system or to use continuous product removal techniques, such as membrane-based extraction, to keep the product concentration low in the vicinity of the enzyme.[1] Adjusting the substrate concentration can also be beneficial; sometimes a lower initial substrate concentration can reduce the impact of product inhibition.
Q5: Which enzyme is best suited for the resolution of phenylethanediol?
Lipases are the most commonly used enzymes for the kinetic resolution of diols like phenylethanediol. Among these, Candida antarctica lipase B (CALB), often in its immobilized form (e.g., Novozym 435), is widely reported to be highly effective and enantioselective for this type of transformation. Other lipases, such as those from Pseudomonas cepacia, have also been used with success. The optimal enzyme choice can be substrate-dependent, so it is often beneficial to screen a small panel of lipases to find the best catalyst for your specific application.
Troubleshooting Guides
Issue 1: Low Conversion Rate
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Temperature | Optimize the reaction temperature. For CALB, a typical range is 30-60°C. Perform small-scale reactions at different temperatures (e.g., 30, 40, 50, 60°C) to find the optimum. | Increased reaction rate and conversion. |
| Incorrect pH | While reactions in organic solvents have no traditional pH, the enzyme's activity is influenced by the pH of the last aqueous solution it was in contact with (pH memory). Ensure the enzyme is prepared or washed with a buffer of optimal pH (typically pH 7-8 for lipases) before use. | Enhanced enzyme activity. |
| Inappropriate Solvent | The choice of organic solvent significantly affects lipase activity. Screen a variety of solvents with different polarities (e.g., hexane, toluene, tert-butyl methyl ether (MTBE), acetonitrile). | Identification of a solvent that provides higher conversion. Aliphatic ethers are often good choices for lipase-catalyzed reactions.[2] |
| Insufficient Enzyme Loading | Increase the amount of enzyme in a stepwise manner (e.g., 10 mg, 20 mg, 40 mg per mmol of substrate). | Faster reaction and higher conversion. Be mindful of cost-effectiveness for larger scale reactions. |
| Poor Acyl Donor | The structure and concentration of the acyl donor are critical. Vinyl acetate is a commonly used and effective acyl donor due to the irreversible tautomerization of the vinyl alcohol byproduct. Screen other acyl donors like isopropenyl acetate or ethyl acetate. Also, optimize the molar ratio of acyl donor to substrate (typically 1.5 to 3 equivalents). | Improved acylation efficiency and higher conversion. |
| Substrate Inhibition | High concentrations of phenylethanediol may inhibit the enzyme. Run the reaction at different substrate concentrations (e.g., 50 mM, 100 mM, 200 mM) to determine if inhibition is occurring.[3] | Identification of an optimal substrate concentration that balances reaction rate and inhibition. |
| Enzyme Deactivation | Ensure the enzyme has not been denatured by improper storage or handling. The presence of certain impurities in the substrate or solvent can also deactivate the enzyme. | Using a fresh batch of enzyme or purifying the substrate/solvent can restore activity. |
Issue 2: Poor Enantiomeric Excess (ee)
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Temperature | Lowering the reaction temperature can sometimes increase the enantioselectivity of the enzyme. Test a range of lower temperatures (e.g., 25°C, 30°C, 40°C). | Higher enantiomeric excess of the product and unreacted substrate. |
| Inappropriate Solvent | The solvent can affect the flexibility of the enzyme's active site, thereby influencing enantioselectivity. Screen different solvents as described for low conversion. | Discovery of a solvent system that enhances the enzyme's ability to differentiate between enantiomers. |
| Acyl Donor Choice | The steric and electronic properties of the acyl donor can influence the enantioselectivity. Test different acyl donors (e.g., vinyl acetate, vinyl propionate, vinyl butyrate). | Identification of an acyl donor that improves the enantiomeric ratio (E-value) of the reaction. |
| Reaction Time | For kinetic resolutions, the enantiomeric excess of the remaining substrate increases with conversion. If the ee of the substrate is low, the reaction may not have proceeded far enough. Conversely, if the ee of the product is low, allowing the reaction to proceed beyond 50% conversion can lead to the acylation of the less-preferred enantiomer, thus reducing the product's ee. Monitor the reaction over time to find the optimal endpoint. | Achieving a balance between conversion and high enantiomeric excess for both the product and the unreacted substrate. |
Data Presentation
Table 1: Effect of Solvent on the Lipase-Catalyzed Resolution of 1-Phenylethanol *
| Solvent | Log P | Conversion (%) | Enantiomeric Excess (ee, %) of (R)-ester |
| Diisopropyl ether | 1.9 | ~45 | >90 |
| Toluene | 2.5 | ~45 | >90 |
| Heptane | 4.0 | ~45 | >90 |
| Acetonitrile | -0.3 | ~45 | >90 |
| Tetrahydrofuran (THF) | 0.4 | ~45 | >90 |
*Data adapted from studies on 1-phenylethanol, a structurally similar substrate, and is intended to be illustrative for phenylethanediol.[2]
Table 2: Effect of Substrate Concentration on the Kinetic Resolution of 1-Phenylethanol *
| Substrate Concentration (mmol/L) | Reaction Time (h) | Yield (%) |
| 50 | 7 | ~50 |
| 100 | 7 | ~48 |
| 200 | 7 | ~45 |
| 500 | 7 | ~35 |
*This table illustrates the general trend of decreasing yield with increasing substrate concentration, which can be indicative of substrate inhibition.[3] Data is for 1-phenylethanol.
Experimental Protocols
Protocol 1: General Procedure for the Enzymatic Acylation of (±)-1,2-Phenylethanediol
-
To a 10 mL flask, add (±)-1,2-phenylethanediol (e.g., 1 mmol, 138 mg).
-
Add an appropriate organic solvent (e.g., 5 mL of MTBE).
-
Add the acyl donor (e.g., vinyl acetate, 2 mmol, 184 µL).
-
Add the immobilized lipase (e.g., Candida antarctica lipase B, Novozym 435, 20-40 mg).
-
Seal the flask and place it in an orbital shaker at a controlled temperature (e.g., 40°C) and agitation speed (e.g., 200 rpm).
-
Monitor the reaction progress by taking small aliquots at regular intervals (e.g., 2, 4, 6, 24 hours) and analyzing them by chiral HPLC or GC.
-
Once the desired conversion (typically ~50%) is reached, stop the reaction by filtering off the enzyme.
-
Wash the enzyme with a small amount of the solvent and combine the filtrates.
-
The filtrate containing the product monoacetate and the unreacted diol can be concentrated under reduced pressure and purified by column chromatography.
Protocol 2: Chiral HPLC Analysis
This protocol provides a starting point for the analysis of the enzymatic resolution of phenylethanediol. Optimization will be required for specific instruments and columns.
-
Column: A polysaccharide-based chiral stationary phase is recommended, such as a Chiralcel OD-H or Chiralpak AD-H column (or equivalent).
-
Mobile Phase: A mixture of n-hexane and isopropanol is commonly used. A typical starting point is 90:10 (v/v) n-hexane:isopropanol. For acidic or basic compounds, the addition of a small amount of trifluoroacetic acid (TFA) or diethylamine (DEA) (e.g., 0.1%) to the mobile phase may be necessary to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Temperature: 25°C.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase and filter through a 0.45 µm syringe filter before injection.
Protocol 3: GC-FID Analysis
For the analysis of the volatile acetate product, GC-FID can be a suitable method.
-
Column: A capillary column with a polar stationary phase, such as one containing polyethylene glycol (e.g., a "WAX" column), is often used for separating esters.
-
Injector Temperature: 250°C.
-
Detector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase to 220°C at a rate of 10°C/min.
-
Hold: Hold at 220°C for 5 minutes.
-
-
Carrier Gas: Helium or Nitrogen.
-
Sample Preparation: Dilute a sample of the reaction mixture in a suitable solvent (e.g., ethyl acetate) and inject. An internal standard can be used for more accurate quantification.
Visualizations
Caption: Troubleshooting workflow for low conversion rates.
Caption: Key components of the enzymatic resolution reaction.
References
Technical Support Center: Fed-Batch Strategies for Enhanced (R)-1-Phenyl-1,2-ethanediol Productivity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the productivity of (R)-1-phenyl-1,2-ethanediol [(R)-PED] using fed-batch strategies.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using a fed-batch strategy over a batch process for (R)-PED production?
A1: The primary advantage is the ability to achieve high cell densities and overcome substrate and product inhibition, leading to significantly higher product titers and overall productivity. Fed-batch processes allow for the controlled addition of nutrients, preventing their accumulation to toxic levels and extending the production phase of the microbial culture.
Q2: What is a common microbial host for producing (R)-PED, and why?
A2: Recombinant Escherichia coli is a commonly used host for producing (R)-PED. This is due to its rapid growth, well-understood genetics, and the availability of numerous tools for genetic engineering, such as expression vectors and promoters. These characteristics facilitate the high-level expression of the necessary enzymes, such as carbonyl reductases, for the biotransformation.
Q3: What are the key enzymes involved in the biotechnological production of (R)-PED?
A3: The key enzymes are typically R-specific carbonyl reductases or alcohol dehydrogenases. These enzymes catalyze the stereoselective reduction of a prochiral ketone precursor, most commonly 2-hydroxyacetophenone, to the desired (R)-enantiomer of 1-phenyl-1,2-ethanediol.
Q4: Why is cofactor regeneration important in this process?
A4: The enzymatic reduction of the ketone precursor to (R)-PED requires a reducing cofactor, typically NADPH. This cofactor is expensive, and its stoichiometric addition is not economically viable for large-scale production. Therefore, an efficient cofactor regeneration system, often coupled with the metabolism of a co-substrate like glucose, is crucial for a cost-effective process.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Cell Density | 1. Nutrient limitation in the batch or feed medium.2. Suboptimal pH or temperature.3. Accumulation of inhibitory byproducts (e.g., acetate). | 1. Analyze the composition of your media and supplement limiting nutrients in the feed.2. Monitor and control pH and temperature within the optimal range for your E. coli strain.3. Implement a controlled feeding strategy to avoid excess glucose, which can lead to acetate formation. Consider using a defined minimal medium to reduce byproduct formation. |
| Low (R)-PED Titer | 1. Low enzyme expression or activity.2. Substrate (2-hydroxyacetophenone) inhibition.3. Product ((R)-PED) inhibition.4. Inefficient cofactor (NADPH) regeneration. | 1. Optimize induction conditions (inducer concentration, induction time, and temperature). Consider codon optimization of the reductase gene for better expression in E. coli.2. Implement a fed-batch strategy to maintain a low, non-inhibitory concentration of the substrate.3. Consider in-situ product removal techniques if product inhibition is severe.4. Ensure an adequate supply of the co-substrate (e.g., glucose) for cofactor regeneration. |
| Formation of Byproducts (e.g., Acetate) | 1. High glucose concentration leading to overflow metabolism. | 1. Implement a glucose-limited fed-batch strategy. Monitor the glucose concentration and adjust the feed rate to maintain it at a low level. An exponential feeding strategy can be employed to match the glucose consumption rate of the growing culture. |
| Poor Enantioselectivity | 1. Presence of non-specific endogenous reductases from the host.2. Suboptimal reaction conditions (pH, temperature) affecting enzyme stereoselectivity. | 1. Use an E. coli host strain with reduced background reductase activity.2. Optimize the pH and temperature of the biotransformation phase to favor the desired R-specific reductase activity. |
Data Presentation
Table 1: Comparison of Different Production Strategies for (R)-PED and Related Chiral Alcohols
| Strategy | Organism/Enzyme | Substrate | Product Titer | Yield/Conversion | Productivity | Reference |
| Fed-batch with Immobilized Cells | Recombinant E. coli expressing (2R,3R)-butanediol dehydrogenase | 2-hydroxyacetophenone | 195 mM | 81% yield | ~54 g/L per day | |
| Whole-cell Biotransformation | Codon-optimized R-specific carbonyl reductase in E. coli | 2-hydroxyacetophenone (5 g/L) | - | 86.4% molar conversion | - | |
| Fed-batch Fermentation | Metabolically engineered E. coli | Glucose | 4.5 g/L (R)-1,2-propanediol | 0.19 g/g glucose | - |
Experimental Protocols
Protocol 1: High-Cell-Density Fed-Batch Cultivation of Recombinant E. coli
This protocol is a general guideline for achieving high cell density of recombinant E. coli expressing a carbonyl reductase for (R)-PED production.
1. Pre-culture Preparation:
-
Inoculate a single colony of the recombinant E. coli strain into 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic.
-
Incubate overnight at 37°C with shaking at 200-250 rpm.
-
Use the overnight culture to inoculate a larger volume of defined batch medium in a shake flask to an initial OD600 of 0.1.
-
Grow at 37°C until the OD600 reaches 3-5.
2. Bioreactor Setup and Batch Phase:
-
Prepare the bioreactor with a defined batch medium containing a limiting amount of glucose (e.g., 10-20 g/L).
-
Sterilize the bioreactor and medium.
-
Inoculate the bioreactor with the pre-culture to an initial OD600 of approximately 0.2-0.5.
-
Control the temperature at 37°C, pH at 7.0 (controlled with NH4OH or NaOH), and dissolved oxygen (DO) above 30% by adjusting agitation and airflow.
-
The batch phase proceeds until the initial glucose is depleted, indicated by a sharp increase in DO.
3. Fed-Batch Phase:
-
Start the feed of a concentrated glucose solution (e.g., 500 g/L) using a pre-defined exponential feeding strategy to maintain a specific growth rate.
-
The feed rate can be calculated using the formula: F(t) = (μ / YX/S) * X0V0 * e^(μt), where μ is the desired specific growth rate, YX/S is the biomass yield on substrate, X0 and V0 are the biomass concentration and volume at the start of the feed, and t is time.
-
Continue the fed-batch phase until the desired cell density is reached (e.g., OD600 of 50-100).
4. Induction and Biotransformation:
-
Once the target cell density is achieved, induce the expression of the carbonyl reductase by adding IPTG (or another suitable inducer) to a final concentration of 0.1-1 mM.
-
Lower the temperature to 20-30°C to improve protein folding and activity.
-
Start the fed-batch addition of the substrate (2-hydroxyacetophenone) at a controlled rate to maintain a low, non-inhibitory concentration.
-
Continue the biotransformation for 12-48 hours, monitoring the formation of (R)-PED.
Protocol 2: Whole-Cell Biotransformation Assay
This protocol can be used to assess the catalytic activity of the produced cells.
1. Cell Harvesting and Preparation:
-
Harvest the cells from the bioreactor by centrifugation at 4°C.
-
Wash the cell pellet with a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.0).
-
Resuspend the cells in the same buffer to a desired concentration (e.g., 30% w/v).
2. Biotransformation Reaction:
-
In a reaction vessel, combine the cell suspension with the substrate (2-hydroxyacetophenone) and a co-substrate for cofactor regeneration (e.g., glucose or isopropanol).
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation.
3. Sampling and Analysis:
-
Withdraw samples at regular intervals.
-
Stop the reaction by adding a quenching agent (e.g., an organic solvent like ethyl acetate).
-
Analyze the samples for substrate consumption and product formation using techniques like HPLC or GC.
Mandatory Visualizations
Caption: Experimental workflow for fed-batch production of (R)-PED.
Caption: Troubleshooting logic for low (R)-PED productivity.
Technical Support Center: Cofactor Regeneration for Carbonyl Reductase in Diol Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective implementation of cofactor regeneration systems in carbonyl reductase-catalyzed diol synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during experimental procedures, offering potential causes and solutions in a direct question-and-answer format.
Question: My reaction has a low or no yield. What are the primary factors I should investigate?
Answer: Low yields in enzymatic diol synthesis can arise from several factors. A systematic approach to troubleshooting is recommended. Key areas to investigate include:
-
Enzyme Inactivity: The carbonyl reductase or the cofactor regeneration enzyme (e.g., glucose dehydrogenase) may be inactive or denatured.
-
Inefficient Cofactor Regeneration: The regeneration system may not be supplying NADPH at a sufficient rate to keep up with the carbonyl reductase.
-
Substrate or Product Inhibition: High concentrations of the carbonyl substrate or the diol product can inhibit one or both enzymes.[1]
-
Cofactor Instability: NADPH is susceptible to degradation over long reaction times.[1]
-
Suboptimal Reaction Conditions: The pH, temperature, or buffer composition may not be optimal for both enzymes.
Question: How can I determine if my enzymes are inactive?
Answer: To diagnose enzyme inactivity, perform the following checks:
-
Activity Assays: Conduct separate activity assays for both the carbonyl reductase and the cofactor regeneration enzyme using known substrates and fresh cofactor solutions.
-
Enzyme Storage: Verify that the enzymes have been stored at the correct temperature and in the appropriate buffer to prevent degradation.
-
Enzyme Loading: Ensure that a sufficient amount of each enzyme was added to the reaction mixture. Consider incrementally increasing the enzyme concentration to see if the yield improves.[1]
Question: My cofactor regeneration system seems to be the bottleneck. How can I improve its efficiency?
Answer: If cofactor regeneration is inefficient, consider the following optimizations:
-
Substrate for Regeneration: Ensure the substrate for the regeneration enzyme (e.g., glucose for glucose dehydrogenase, isopropanol for a substrate-coupled system) is present in sufficient excess.[1]
-
Enzyme Ratio: The ratio of the carbonyl reductase to the regeneration enzyme is critical. This often requires empirical optimization to match the rates of cofactor consumption and regeneration.
-
pH and Temperature: The optimal pH and temperature for the regeneration enzyme may differ from the carbonyl reductase. A compromise may be necessary, or a sequential reaction setup could be considered.[1]
Question: I suspect substrate or product inhibition is occurring. What can I do to mitigate this?
Answer: Substrate and product inhibition are common challenges. The following strategies can be employed:
-
Fed-Batch Substrate Addition: Instead of adding all the substrate at the beginning, a fed-batch approach where the substrate is added gradually over time can maintain a low, non-inhibitory concentration.[1]
-
In Situ Product Removal (ISPR): If product inhibition is significant, consider techniques to remove the diol from the reaction mixture as it is formed. This can involve using a two-phase system where the product is extracted into an organic solvent.
-
Enzyme Engineering: In some cases, protein engineering can be used to develop enzyme variants with increased tolerance to substrate or product inhibition.
Frequently Asked Questions (FAQs)
Q1: What are the main types of cofactor regeneration systems for carbonyl reductases?
A1: There are two primary enzymatic strategies for regenerating the NADPH cofactor required by carbonyl reductases:
-
Substrate-Coupled Regeneration: In this simpler approach, the carbonyl reductase itself catalyzes the oxidation of a co-substrate, typically a secondary alcohol like isopropanol, to regenerate NADPH.[2][3] The drawback is that this is a thermodynamically controlled reaction often requiring a large excess of the co-substrate.[2][3]
-
Enzyme-Coupled Regeneration: This method employs a second enzyme and its corresponding substrate to regenerate the cofactor. Common examples include:
-
Glucose Dehydrogenase (GDH): Uses glucose to reduce NADP+ to NADPH.[2][4] This system is highly efficient and uses an inexpensive substrate.[4]
-
Glucose-6-Phosphate Dehydrogenase (G6PDH): Utilizes glucose-6-phosphate for cofactor regeneration. While effective, the substrate is more expensive than glucose.[2]
-
Formate Dehydrogenase (FDH): Oxidizes formate to carbon dioxide, which is easily removed from the reaction.[5]
-
Q2: Should I use whole cells or isolated enzymes for my reaction?
A2: The choice between whole cells and isolated enzymes depends on the specific application:
-
Whole Cells: Can be simpler and more cost-effective as they contain the necessary enzymes and can regenerate cofactors using their endogenous metabolic pathways.[2] However, transport of the substrate and product across the cell membrane can be a limiting factor, and side reactions from other cellular enzymes can occur.
-
Isolated Enzymes: Offer a cleaner reaction system with fewer side products and allow for more precise control over reaction conditions.[2] The main disadvantages are the cost of enzyme purification and the need to supply an external cofactor and regeneration system.[5]
Q3: How do I choose the best cofactor regeneration system for my specific diol synthesis?
A3: The selection of a cofactor regeneration system should be based on several factors:
-
Substrate and Carbonyl Reductase Properties: Some carbonyl reductases may be inhibited by the co-substrate used in a substrate-coupled system (e.g., isopropanol).[2][3]
-
Scale of the Reaction: For large-scale synthesis, the cost of the regeneration substrate is a major consideration, making systems like GDH/glucose very attractive.[4]
-
Desired Reaction Purity: Enzyme-coupled systems with isolated enzymes generally provide a cleaner product profile.
-
Thermodynamics: Enzyme-coupled systems like GDH are often thermodynamically more favorable than substrate-coupled systems.[3]
Q4: What is a typical starting concentration for the cofactor (NADP+)?
A4: Since the cofactor is regenerated, it is used in catalytic amounts. Typical starting concentrations of NADP+ are in the range of 0.1 to 1.0 mM. The optimal concentration should be determined experimentally as it can depend on the kinetics of both the carbonyl reductase and the regeneration enzyme.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on cofactor regeneration systems for carbonyl reductase-catalyzed reactions.
Table 1: Comparison of Substrate-Coupled and Enzyme-Coupled Cofactor Regeneration Systems
| Cofactor Regeneration System | Carbonyl Reductase | Substrate | Substrate Loading | Reaction Time | Yield | Reference |
| Isopropanol (Substrate-Coupled) | KRED NADPH-134 | Diketone | ~200 mM | 50 h | - | [2] |
| Glucose Dehydrogenase (GDH) | KRED NADPH-134 | Diketone | 700 mM | - | 95% | [2] |
| Isopropanol (Substrate-Coupled) | KRED NADH-101 | Acetophenone derivative | - | 79 h | 95% conversion | [2] |
| Glucose Dehydrogenase (GDH) | LkCR | 3,5-BTAP | up to 1 M | 38 h | 96.1% | [4] |
Table 2: Performance of Whole-Cell Biotransformation with Co-expressed GDH
| Carbonyl Reductase | Co-expressed Enzyme | Substrate | Product Concentration | Enantiomeric Excess (ee) | Productivity | Reference |
| LkCR | BsGDH | 3,5-BTAP | 250.3 g/L | 99.9% | 5.21 g/(L·h) | [4] |
Experimental Protocols
Protocol 1: Diol Synthesis using Carbonyl Reductase with GDH-Catalyzed Cofactor Regeneration (Isolated Enzymes)
This protocol describes a typical setup for the synthesis of a diol from a prochiral ketone using a carbonyl reductase and glucose dehydrogenase for NADPH regeneration.
Materials:
-
Carbonyl Reductase (e.g., KRED)
-
Glucose Dehydrogenase (GDH) from Bacillus subtilis or a similar source
-
NADP+
-
Prochiral ketone substrate
-
D-Glucose
-
Buffer solution (e.g., 100 mM potassium phosphate buffer, pH 7.0)
-
Reaction vessel with temperature and pH control
Procedure:
-
Reaction Setup:
-
To a temperature-controlled reaction vessel, add the potassium phosphate buffer.
-
Dissolve D-glucose in the buffer to a final concentration of 1.1-1.5 molar equivalents relative to the ketone substrate.
-
Add NADP+ to a final concentration of 0.1-1.0 mM.
-
Add the carbonyl reductase and glucose dehydrogenase to their desired final concentrations (enzyme loading needs to be optimized for the specific enzymes and substrate).
-
-
Reaction Initiation:
-
Add the ketone substrate to the reaction mixture to initiate the reaction. The substrate can be added at once or in a fed-batch manner to avoid substrate inhibition.
-
-
Reaction Monitoring:
-
Maintain the reaction at the optimal temperature (e.g., 30 °C) with stirring.
-
Monitor the pH of the reaction. The oxidation of glucose to gluconic acid will cause the pH to drop. Maintain the desired pH (e.g., 7.0) by the controlled addition of a base (e.g., 1 M NaOH or KOH).
-
Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by a suitable method (e.g., HPLC, GC) to determine the conversion of the ketone and the formation of the diol product.
-
-
Work-up and Product Isolation:
-
Once the reaction has reached the desired conversion, stop the reaction by, for example, adding a water-immiscible organic solvent (e.g., ethyl acetate) to extract the product.
-
Separate the organic layer, and if necessary, perform further extractions of the aqueous layer.
-
Combine the organic layers, dry over a drying agent (e.g., Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography, to obtain the pure diol.
-
Protocol 2: Whole-Cell Biotransformation using E. coli Co-expressing Carbonyl Reductase and GDH
This protocol outlines a general procedure for a whole-cell biotransformation for diol synthesis.
Materials:
-
E. coli cells co-expressing the carbonyl reductase and glucose dehydrogenase.
-
Growth medium (e.g., LB broth with appropriate antibiotics).
-
Inducer (e.g., IPTG).
-
Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0).
-
Prochiral ketone substrate.
-
D-Glucose.
Procedure:
-
Cell Culture and Induction:
-
Inoculate a suitable volume of growth medium with the recombinant E. coli strain.
-
Grow the cells at an appropriate temperature (e.g., 37 °C) with shaking until they reach the mid-logarithmic growth phase (OD600 ≈ 0.6-0.8).
-
Induce the expression of the carbonyl reductase and GDH by adding the inducer (e.g., IPTG) and continue the cultivation at a lower temperature (e.g., 18-25 °C) for a specified period (e.g., 12-16 hours).
-
-
Cell Harvesting and Preparation:
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with the reaction buffer and resuspend the cells in the same buffer to a desired cell density (e.g., measured as wet cell weight per volume).
-
-
Whole-Cell Biotransformation:
-
In a reaction vessel, combine the cell suspension, D-glucose (as the co-substrate for cofactor regeneration), and the ketone substrate.
-
Incubate the reaction mixture at an optimal temperature with shaking.
-
Monitor the reaction progress by analyzing samples of the reaction mixture over time.
-
-
Product Extraction and Analysis:
-
After the desired conversion is achieved, separate the cells from the reaction mixture by centrifugation.
-
Extract the product from the supernatant using an appropriate organic solvent.
-
Analyze the product concentration and enantiomeric excess using HPLC or GC.
-
Visualizations
Caption: Enzymatic cascade for diol synthesis with GDH-based cofactor regeneration.
Caption: General experimental workflow for enzymatic diol synthesis.
Caption: Troubleshooting decision tree for low yield in enzymatic diol synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Influence of Cofactor Regeneration Strategies on Preparative-Scale, Asymmetric Carbonyl Reductions by Engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Carbonyl reductase identification and development of whole-cell biotransformation for highly efficient synthesis of (R)-[3,5-bis(trifluoromethyl)phenyl] ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]
Impact of organic solvents on the stability of enzymes for PED synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of organic solvents on the stability of enzymes for phosphodiesterase (PED) synthesis.
Frequently Asked Questions (FAQs)
Q1: Why use organic solvents for enzymatic phosphodiester synthesis?
A1: Organic solvents offer several advantages in enzymatic reactions, including increased solubility of hydrophobic substrates and the suppression of water-dependent side reactions. For phosphodiester synthesis, this can shift the reaction equilibrium to favor synthesis over hydrolysis, a common issue in aqueous environments.[1][2]
Q2: What are the main challenges when using organic solvents with phosphodiesterases?
A2: The primary challenge is the potential for organic solvents to denature and inactivate the enzyme.[1][2] Prolonged exposure to organic solvents can lead to a significant loss of enzymatic activity, sometimes as much as 50-90%. This inactivation can occur through various mechanisms, including the stripping of essential water molecules from the enzyme's surface, leading to conformational changes.
Q3: How do different organic solvents affect phosphodiesterase stability?
A3: The effect of an organic solvent on enzyme stability is influenced by its properties, such as polarity (log P), and its ability to form hydrogen bonds. Generally, more hydrophobic (less polar) solvents tend to be less denaturing than hydrophilic (polar) solvents. However, the specific interaction between the solvent and the enzyme is crucial and can be complex. For instance, some studies on other enzymes have shown that even polar solvents like DMSO can have a stabilizing effect at low concentrations.
Q4: What strategies can be employed to improve phosphodiesterase stability in organic solvents?
A4: There are three main strategies to enhance enzyme stability in the presence of organic solvents:
-
Enzyme Engineering: Modifying the amino acid sequence of the phosphodiesterase to increase its intrinsic resistance to organic solvents.
-
Immobilization: Attaching the enzyme to a solid support, which can help to maintain its active conformation in a non-aqueous environment.
-
Medium Engineering: Optimizing the reaction medium by, for example, controlling the water activity or adding stabilizing additives.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Low or no enzyme activity | Enzyme denaturation by the organic solvent. | - Screen different organic solvents to find one that is more compatible with your phosphodiesterase. - Decrease the concentration of the organic solvent. - Consider immobilizing the enzyme. - Ensure the enzyme preparation is appropriate for use in organic solvents (e.g., lyophilized powder). |
| Incorrect water activity. | - The enzyme requires a small amount of water to maintain its active conformation. Optimize the water content in your reaction mixture. This can be controlled using salt pairs. | |
| Substrate or product inhibition. | - Perform kinetic studies to determine if high concentrations of substrate or product are inhibitory. - Adjust the initial substrate concentration or remove the product as it is formed. | |
| Decreasing enzyme activity over time | Gradual enzyme inactivation due to prolonged exposure to the organic solvent. | - Re-evaluate the solvent choice and concentration for long-term stability. - Immobilization can significantly improve operational stability. - Consider using a fed-batch or continuous flow reactor to minimize the enzyme's exposure time to harsh conditions. |
| pH shift in the microenvironment of the enzyme. | - Ensure the buffering capacity is sufficient, especially if the reaction produces or consumes protons. - The "pH memory" of a lyophilized enzyme is determined by the pH of the last aqueous solution it was in. Ensure this is optimal for the enzyme's activity. | |
| Poor substrate solubility | The chosen organic solvent is not optimal for the substrate. | - Use a co-solvent system to improve substrate solubility while maintaining enzyme stability. - Screen a wider range of solvents. |
| Unexpected side products | Altered enzyme selectivity in the organic solvent. | - The organic solvent can sometimes alter the regio- or stereoselectivity of an enzyme. Analyze the product mixture carefully. - Modifying the solvent system may help to steer the reaction towards the desired product. |
Data Presentation
The following tables summarize quantitative data on the effect of organic solvents on the activity of cholinesterases, which can serve as a model for understanding potential effects on phosphodiesterases.
Table 1: Effect of Organic Solvents on Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Activity
| Organic Solvent (5% v/v) | AChE Relative Activity (%) | BChE Relative Activity (%) |
| Methanol | ~95 | ~100 |
| Acetonitrile | ~70 | ~90 |
| DMSO | ~50 | ~80 |
| Acetone | ~40 | ~75 |
Data is estimated from trends described in the literature and serves as an illustrative example.
Table 2: Effect of Organic Solvents on the Michaelis-Menten Constant (KM) of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)
| Organic Solvent (5% v/v) | AChE Fold Increase in KM | BChE Fold Increase in KM |
| Methanol | Minimal | Minimal |
| Acetonitrile | Moderate | ~2-fold |
| DMSO | ~10-fold | ~4-fold |
| Acetone | ~10-fold | ~4-fold |
A higher KM value indicates lower substrate affinity. Data is generalized from published findings.
Experimental Protocols
Protocol 1: General Phosphodiesterase Activity Assay in Aqueous Buffer
This protocol is a standard method for determining phosphodiesterase activity and can be adapted to include organic solvents.
Materials:
-
Purified phosphodiesterase enzyme
-
Substrate (e.g., a fluorescently labeled cyclic nucleotide or a p-nitrophenyl-substituted phosphate ester)
-
Reaction buffer (e.g., Tris-HCl with MgCl₂)
-
Stop solution (e.g., EDTA for metallo-phosphodiesterases)
-
Microplate reader (for colorimetric or fluorometric detection)
Procedure:
-
Prepare a stock solution of the phosphodiesterase in an appropriate aqueous buffer.
-
Prepare substrate solutions at various concentrations in the reaction buffer.
-
In a microplate, add the reaction buffer.
-
Add the enzyme solution to the wells.
-
To initiate the reaction, add the substrate solution to the wells.
-
Incubate the plate at the optimal temperature for the enzyme for a defined period.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance or fluorescence to determine the amount of product formed.
-
Calculate the enzyme activity based on a standard curve of the product.
To adapt this protocol for organic solvents:
-
The organic solvent can be included in the reaction buffer at the desired concentration.
-
It is crucial to run control experiments to assess the effect of the solvent on the substrate and product signals.
-
The stability of the enzyme in the solvent-containing buffer should be determined by pre-incubating the enzyme for various times before adding the substrate.
Visualizations
Caption: Experimental workflow for assessing enzyme stability.
Caption: Troubleshooting low enzyme activity in organic solvents.
References
Technical Support Center: Post-Kinetic Resolution Separation of the (S)-enantiomer
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of the (S)-enantiomer following a kinetic resolution.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of removing the (S)-enantiomer after kinetic resolution?
In kinetic resolution, one enantiomer of a racemic mixture reacts faster than the other, leaving the unreacted enantiomer in excess. If the (R)-enantiomer is the desired product of the reaction, the unreacted (S)-enantiomer needs to be removed to achieve high enantiomeric purity of the final product.
Q2: What are the primary methods for separating the (S)-enantiomer from the desired (R)-enantiomer product?
The most common methods for separating enantiomers after kinetic resolution are:
-
Chiral Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) with a chiral stationary phase (CSP), as well as Simulated Moving Bed (SMB) chromatography for larger scale separations.[1]
-
Diastereomeric Salt Crystallization: This classical method involves reacting the enantiomeric mixture with a chiral resolving agent to form diastereomers, which have different solubilities and can be separated by crystallization.[2]
-
Enzymatic Methods: In some cases, an enzyme can be used to selectively degrade or transform the unwanted (S)-enantiomer, leaving the desired (R)-enantiomer.
Q3: How do I choose the best separation method for my specific application?
The choice of method depends on several factors, including the scale of the separation, the chemical and physical properties of the compounds, cost considerations, and the required final purity.[1][3] The table below provides a general comparison to guide your decision.
Data Presentation: Comparison of Separation Methods
| Feature | Chiral HPLC/SFC | Diastereomeric Salt Crystallization | Simulated Moving Bed (SMB) | Enzymatic Degradation |
| Principle | Differential interaction with a chiral stationary phase.[4] | Formation of diastereomers with different solubilities.[2] | Continuous counter-current chromatographic process.[5][6][7] | Selective enzymatic transformation of one enantiomer. |
| Typical Scale | mg to grams | grams to kilograms | kg to tons | mg to grams |
| Yield | High recovery possible.[8] | Theoretically max 50% for the desired enantiomer per cycle, though the undesired enantiomer can be racemized and recycled.[2] | High yield (>99%) is achievable.[5] | High for the desired enantiomer. |
| Enantiomeric Excess (ee) | High (>99%) is often achievable.[3] | Can be high, but multiple recrystallizations may be needed.[9][10] | High purity and yield (>99%) are achievable.[5] | Very high (>99%). |
| Development Time | Method development can be rapid with screening. | Can be time-consuming to find the right resolving agent and solvent.[1] | Moderate development effort. | Can be significant to find a suitable enzyme and optimize conditions. |
| Cost | High initial investment for equipment and columns. Solvents can be a significant cost.[1] | Generally lower cost, especially for large scale, but resolving agents can be expensive.[1] | Higher investment cost but lower solvent consumption and higher productivity than batch chromatography.[7][11] | Enzyme cost can be a factor. |
| Advantages | Widely applicable, high resolution, robust. | Scalable, cost-effective for large quantities.[1] | Continuous process, high productivity, reduced solvent consumption.[6][7][11] | High selectivity, mild reaction conditions, environmentally friendly. |
| Disadvantages | Can be costly, solvent consumption.[1] | Trial-and-error process, may not work for all compounds, yield limitation per cycle.[2] | High complexity and initial investment.[7] | Enzyme may not be available for all substrates, potential for enzyme inhibition. |
Troubleshooting Guides and Experimental Protocols
Chiral Chromatography (HPLC/SFC)
This is a widely used technique for the analytical and preparative separation of enantiomers.
Troubleshooting Guide
-
Issue: Poor or no separation of enantiomers.
-
Possible Cause: Inappropriate chiral stationary phase (CSP) or mobile phase.
-
Solution: Screen a variety of CSPs with different selectivities (e.g., polysaccharide-based, protein-based). Optimize the mobile phase by varying the solvent composition, additives (acidic or basic), and flow rate. For polar compounds, consider reversed-phase conditions.[12][13]
-
-
Issue: Peak tailing or broadening.
-
Possible Cause: Secondary interactions with the stationary phase, column overload, or extra-column dead volume.
-
Solution: Add a competing agent to the mobile phase (e.g., a small amount of acid or base). Reduce the sample concentration. Ensure that the tubing and connections in the HPLC system are optimized to minimize dead volume.
-
-
Issue: Inconsistent retention times.
-
Possible Cause: Changes in mobile phase composition, temperature fluctuations, or column degradation.
-
Solution: Ensure the mobile phase is well-mixed and degassed. Use a column thermostat to maintain a constant temperature. If the column is old or has been exposed to harsh conditions, it may need to be replaced.
-
Experimental Protocol: Chiral HPLC Method Development
-
Column Selection: Start by screening a set of 3-5 chiral columns with diverse chiral stationary phases (e.g., cellulose-based, amylose-based, cyclodextrin-based).
-
Mobile Phase Screening:
-
Normal Phase: Use mixtures of hexane or heptane with an alcohol modifier (e.g., isopropanol, ethanol). For basic analytes, add a small amount of a basic modifier (e.g., diethylamine). For acidic analytes, add an acidic modifier (e.g., trifluoroacetic acid).
-
Reversed Phase: Use mixtures of water or buffer with an organic modifier (e.g., acetonitrile, methanol). This is often suitable for more polar compounds.[14]
-
-
Method Optimization:
-
Once initial separation is achieved, optimize the mobile phase composition to improve resolution and reduce analysis time.
-
Investigate the effect of temperature. Lower temperatures often increase enantioselectivity.
-
Adjust the flow rate. Slower flow rates can sometimes improve resolution.
-
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent at a known concentration. Ensure the sample is fully dissolved and filtered before injection.
Diastereomeric Salt Crystallization
A classical and cost-effective method for large-scale enantiomeric separations.
Troubleshooting Guide
-
Issue: No crystal formation.
-
Possible Cause: The diastereomeric salts are too soluble in the chosen solvent, or the solution is not sufficiently supersaturated.
-
Solution: Screen a wider range of solvents with varying polarities.[15] Try concentrating the solution or cooling it to a lower temperature. Seeding with a small crystal of the desired diastereomer can also induce crystallization.
-
-
Issue: Oiling out instead of crystallization.
-
Possible Cause: The melting point of the diastereomeric salt is below the crystallization temperature, or the solvent is too polar.
-
Solution: Use a less polar solvent or a solvent mixture.[16] Try a lower crystallization temperature.
-
-
Issue: Low yield of the desired diastereomer.
-
Possible Cause: The desired diastereomeric salt has significant solubility in the mother liquor.
-
Solution: Optimize the solvent and temperature to minimize the solubility of the target salt. Consider adding an anti-solvent to induce further precipitation.[15]
-
-
Issue: Low enantiomeric excess (ee) of the final product.
Experimental Protocol: Diastereomeric Salt Resolution
-
Resolving Agent and Solvent Screening:
-
Select a chiral resolving agent that can form a salt with your compound (e.g., a chiral base for a racemic acid).
-
In parallel, screen a variety of solvents (e.g., alcohols, ketones, esters) to find one where the two diastereomeric salts have a significant solubility difference.
-
-
Salt Formation: Dissolve the racemic mixture in the chosen solvent. Add an equimolar amount of the chiral resolving agent. The mixture may need to be heated to ensure complete dissolution.
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can increase the yield. Stirring may be necessary to promote crystallization.
-
Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent.
-
Liberation of the Enantiomer: Dissolve the purified diastereomeric salt in a suitable solvent and add an acid or base to break the salt and liberate the free enantiomer.
-
Extraction and Purification: Extract the desired enantiomer into an organic solvent, wash, dry, and concentrate to obtain the final product.
-
Analysis: Determine the enantiomeric excess of the product using chiral HPLC or by measuring its specific rotation. The crystallization and liberation steps may need to be repeated to achieve the desired purity.[9][10]
Enzymatic Degradation
This method offers high selectivity for the removal of the undesired enantiomer.
Troubleshooting Guide
-
Issue: No or slow enzymatic reaction.
-
Possible Cause: The enzyme is not active under the reaction conditions (pH, temperature), or there is an inhibitor present.
-
Solution: Optimize the pH and temperature according to the enzyme's specifications. Ensure that no known inhibitors are present in the reaction mixture. Check the enzyme's activity with a known substrate.
-
-
Issue: Incomplete removal of the (S)-enantiomer.
-
Possible Cause: Insufficient enzyme concentration or reaction time. The enzyme may be losing activity over time.
-
Solution: Increase the enzyme loading or extend the reaction time. Monitor the reaction progress by chiral HPLC. If the enzyme is unstable, consider immobilization or periodic addition of fresh enzyme.
-
-
Issue: Degradation of the desired (R)-enantiomer.
-
Possible Cause: The enzyme has low enantioselectivity.
-
Solution: Screen for a more selective enzyme. Modify the reaction conditions (e.g., solvent, temperature) to enhance the enzyme's selectivity.
-
Experimental Protocol: Enzymatic Removal of the (S)-enantiomer
-
Enzyme Selection: Choose an enzyme known to selectively act on the functional group of your compound (e.g., a lipase for an ester, an oxidase for an alcohol). Screen a panel of enzymes for activity and enantioselectivity towards your substrate.
-
Reaction Setup: Dissolve the mixture of enantiomers in a suitable buffer or organic solvent. Add the selected enzyme. The reaction is typically run at a controlled temperature and pH with stirring.
-
Monitoring the Reaction: Periodically take samples from the reaction mixture and analyze the enantiomeric composition by chiral HPLC.
-
Work-up: Once the (S)-enantiomer has been consumed to the desired level, stop the reaction by denaturing the enzyme (e.g., by changing the pH or temperature, or by adding a denaturant).
-
Purification: Remove the denatured enzyme by filtration or centrifugation. Purify the remaining (R)-enantiomer by standard methods such as extraction, crystallization, or column chromatography.
Mandatory Visualizations
Caption: Decision workflow for selecting an enantiomer separation method.
Caption: Experimental workflow for chiral HPLC separation.
References
- 1. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution – Chiralpedia [chiralpedia.com]
- 2. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. "Optimal design of simulated moving bed chromatography for chiral separ" by Ki Bong Lee [docs.lib.purdue.edu]
- 6. Simulated moving bed chromatography for the separation of enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simulated moving bed - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Simulated Moving Bed chromatography at CARBOGEN AMCIS AG [carbogen-amcis.com]
- 12. uhplcs.com [uhplcs.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing Whole-Cell Biocatalysts for Industrial Scale (R)-PED Production
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the production of (R)-phenyl-1,2-ethanediol ((R)-PED) using stabilized whole-cell biocatalysts.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using whole-cell biocatalysts over purified enzymes for (R)-PED production?
A1: Whole-cell biocatalysts offer several advantages, including:
-
Cost-effectiveness: They eliminate the need for costly and time-consuming enzyme purification.[1][2]
-
Enhanced Enzyme Stability: The cellular environment protects the enzyme from harsh reaction conditions.[1][2][3]
-
Inherent Cofactor Regeneration: Whole cells can regenerate expensive cofactors like NAD(P)H, which is crucial for the reductase enzymes used in (R)-PED synthesis.[3][4][5][6][7]
Q2: What are the common challenges encountered when using whole-cell biocatalysts for (R)-PED production?
A2: Common challenges include:
-
Biocatalyst Stability: Whole cells can lose activity over time due to factors like genetic instability, substrate or product toxicity, and harsh reaction conditions.[8][9]
-
Mass Transfer Limitations: The cell membrane can act as a barrier, limiting the transport of substrate into the cell and product out of the cell.[3]
-
Substrate/Product Inhibition: High concentrations of the substrate (2-hydroxyacetophenone) or product ((R)-PED) can inhibit the activity of the biocatalyst.[2][10][11][12][13]
-
Cofactor Imbalance: Insufficient regeneration of cofactors can limit the overall reaction rate.[3][4]
Q3: What is cell immobilization and how does it improve the stability of whole-cell biocatalysts?
A3: Cell immobilization is a technique where microbial cells are physically confined or localized within a matrix.[14][15] This method enhances stability by:
-
Protecting cells from shear stress and harsh environmental conditions.
-
Facilitating catalyst recovery and reuse , which is crucial for industrial-scale processes.[8]
-
Potentially reducing substrate and product inhibition by creating a microenvironment that modulates their concentrations.
Q4: Which host organism is commonly used for producing the enzymes for (R)-PED synthesis?
A4: Escherichia coli is a widely used microbial host for expressing the necessary enzymes, such as carbonyl reductase and glucose dehydrogenase, for (R)-PED production.[1][3][8][16] This is due to its well-understood genetics, rapid growth, and established fermentation processes.[3]
Troubleshooting Guides
Problem 1: Low (R)-PED Yield
| Possible Cause | Troubleshooting Step |
| Sub-optimal Reaction Conditions | Optimize pH, temperature, and buffer composition. For the reduction of 2-hydroxyacetophenone using immobilized E. coli co-expressing a carbonyl reductase and glucose dehydrogenase, a pH of 7.5 and a temperature of 35°C have been shown to be optimal.[8] |
| Insufficient Cofactor Regeneration | Ensure the co-expression of a suitable cofactor regeneration system, such as glucose dehydrogenase (GDH) with the addition of glucose as a co-substrate.[4][8] |
| Low Enzyme Expression | Optimize the induction conditions (e.g., IPTG concentration, induction temperature, and duration) for the expression of the carbonyl reductase and cofactor regeneration enzymes.[17][18] |
| Substrate or Product Inhibition | Implement a fed-batch strategy for the substrate to maintain a low, non-inhibitory concentration.[2][8] Consider in-situ product removal techniques. |
Problem 2: Poor Biocatalyst Stability and Reusability
| Possible Cause | Troubleshooting Step |
| Cell Lysis | Immobilize the whole cells in a suitable matrix like calcium alginate, which has been shown to improve operational stability compared to free cells.[8][19] |
| Loss of Plasmid/Genetic Instability | Maintain selective pressure by including the appropriate antibiotic in the growth and production media. |
| Enzyme Denaturation | Operate the biotransformation at the optimal temperature for the enzyme's stability, which may be a compromise with its maximum activity. For instance, while a specific carbonyl reductase showed maximum activity at 45°C, its thermal stability was poor above 30°C.[8] |
| Toxicity of Substrate/Product | Use immobilization to create a protective microenvironment for the cells. The addition of adsorbents like activated carbon to the immobilization matrix can help sequester inhibitory compounds.[8] |
Data Presentation
Table 1: Comparison of Free vs. Immobilized E. coli Biocatalyst for (R)-PED Production
| Parameter | Free Cells | Immobilized Cells (Calcium Alginate) | Immobilized Cells (Calcium Alginate + Activated Carbon) |
| Relative Activity | 100% | ~55% | 100% |
| Optimal pH | 7.5 - 8.0 | 7.5 | 7.5 |
| Optimal Temperature | 35°C | 35°C | 35°C |
| Operational Stability (after 4 cycles) | ~20% initial activity retained | Not Reported | ~55% initial activity retained |
| Data adapted from a study on (R)-PED production using a recombinant E. coli strain.[8] |
Table 2: Influence of pH and Temperature on Immobilized Biocatalyst Activity
| pH | Relative Activity (%) | Temperature (°C) | Relative Activity (%) |
| 6.0 | ~60 | 25 | ~70 |
| 6.5 | ~75 | 30 | ~85 |
| 7.0 | ~90 | 35 | 100 |
| 7.5 | 100 | 40 | ~90 |
| 8.0 | ~95 | 45 | ~60 |
| 8.5 | ~80 | ||
| 9.0 | ~70 | ||
| Data represents the activity of an immobilized E. coli biocatalyst for (R)-PED production under varying conditions.[8] |
Experimental Protocols
Protocol 1: Preparation of Recombinant E. coli Whole-Cell Biocatalyst
-
Strain Cultivation:
-
Inoculate a single colony of the recombinant E. coli strain (co-expressing the carbonyl reductase and glucose dehydrogenase) into Luria-Bertani (LB) broth containing the appropriate antibiotic (e.g., 100 mg/L ampicillin).
-
Incubate overnight at 37°C with shaking at 160 rpm.
-
-
Large-Scale Culture:
-
Inoculate fresh LB broth (with antibiotic) with the overnight culture (e.g., 1 mL into 100 mL).
-
Incubate at 37°C with shaking at 160 rpm until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
-
Induction of Gene Expression:
-
Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.2 mM.
-
Continue to incubate the culture at a lower temperature (e.g., 25°C) for an extended period (e.g., 12-16 hours) to ensure proper protein folding.
-
-
Cell Harvesting:
-
Harvest the cells by centrifugation (e.g., 8000 x g for 10 minutes at 4°C).
-
Wash the cell pellet twice with a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.5).[8]
-
Protocol 2: Immobilization of E. coli Cells in Calcium Alginate with Activated Carbon
-
Preparation of Cell Suspension:
-
Take a known weight of the wet cell pellet (e.g., 1.0 g) obtained from Protocol 1.
-
-
Mixing with Immobilization Matrix:
-
Mix the wet cells with 20 mL of a 2% (w/v) sodium alginate solution containing 200 mg of activated carbon granules.
-
-
Bead Formation:
-
Extrude the mixture dropwise through a needle into a 0.2 M CaCl₂ solution. This will cause the formation of beads as the alginate crosslinks.
-
-
Hardening and Storage:
-
Allow the beads to harden in the CaCl₂ solution for 3 hours at 4°C.
-
Wash the immobilized cell beads with buffer and store them at 4°C until use.[8]
-
Protocol 3: Biotransformation for (R)-PED Production
-
Reaction Setup:
-
Prepare a reaction mixture containing a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5), the substrate 2-hydroxyacetophenone (e.g., 20 mM), and a co-substrate for cofactor regeneration (e.g., 40 mM glucose).
-
-
Initiation of Biotransformation:
-
Add the free or immobilized whole-cell biocatalyst to the reaction mixture (e.g., 25 mg/mL wet cells in beads).
-
-
Reaction Conditions:
-
Incubate the reaction at the optimal temperature (e.g., 35°C) with agitation (e.g., 180 rpm).
-
-
Monitoring and Analysis:
-
Periodically take samples from the reaction mixture to monitor the consumption of the substrate and the formation of (R)-PED using an appropriate analytical method, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
-
Product Recovery:
-
After the reaction is complete, separate the biocatalyst (by centrifugation for free cells or filtration for immobilized cells).
-
Extract the (R)-PED from the reaction supernatant using a suitable organic solvent (e.g., ethyl acetate).[16]
-
Visualizations
Caption: Experimental workflow for (R)-PED production.
References
- 1. Efficient production of (S)-1-phenyl-1,2-ethanediol using xylan as co-substrate by a coupled multi-enzyme Escherichia coli system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substrate inhibition in bioreactors - Wikipedia [en.wikipedia.org]
- 3. Whole-cell biocatalysts by design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Regeneration of cofactors for use in biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]
- 8. Frontiers | Immobilization of Cofactor Self-Sufficient Recombinant Escherichia coli for Enantioselective Biosynthesis of (R)-1-Phenyl-1,2-Ethanediol [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Substrate inhibition by the blockage of product release and its control by tunnel engineering - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Substrate inhibition by the blockage of product release and its control by tunnel engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. agilent.com [agilent.com]
- 16. researchgate.net [researchgate.net]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. home.sandiego.edu [home.sandiego.edu]
- 19. Immobilization of engineered E. coli cells for asymmetric reduction of methyl acetoacetate to methyl-(R)-3-hydroxybutyrate - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to HPLC Methods for Determining Enantiomeric Excess of 1-phenyl-1,2-ethanediol
For researchers, scientists, and professionals in drug development, the accurate determination of the enantiomeric excess (ee) of chiral compounds like 1-phenyl-1,2-ethanediol is crucial for quality control, process optimization, and regulatory compliance. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is the most widely used and reliable technique for this purpose. This guide provides a comparative overview of different HPLC methods, supported by experimental data, to assist in selecting the most suitable approach for your analytical needs.
Comparison of HPLC Methods
The selection of a chiral stationary phase and the optimization of the mobile phase are critical for achieving baseline separation of enantiomers. Below is a comparison of three distinct HPLC methods utilizing different polysaccharide-based chiral stationary phases for the analysis of 1-phenyl-1,2-ethanediol.
| Parameter | Method 1 | Method 2 | Method 3 (Alternative) |
| Chiral Column | Chiralcel OD-H | Chiral CD-Ph | Chiralpak AD-H |
| Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) on silica gel | Phenylcarbamate derivative of β-cyclodextrin on silica gel | Amylose tris(3,5-dimethylphenylcarbamate) on silica gel |
| Mobile Phase | n-Hexane / 2-Propanol (97:3, v/v) | Water / Methanol (60:40, v/v) | n-Hexane / Ethanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min | 0.25 mL/min | 1.0 mL/min |
| Temperature | 30 °C | 5 °C | 25 °C |
| UV Detection | 230 nm | 220 nm | 230 nm |
| Retention Time (R) | 33.6 min[1] | Not specified | Not specified |
| Retention Time (S) | 36.4 min[1] | Not specified | Not specified |
| Mode | Normal Phase | Reversed Phase | Normal Phase |
Experimental Protocols
Detailed methodologies for each of the compared HPLC methods are provided below.
Method 1: Chiralcel OD-H
This method demonstrates a successful separation of 1-phenyl-1,2-ethanediol enantiomers using a popular cellulose-based chiral stationary phase under normal phase conditions.[1]
-
Column: Chiralcel OD-H (4.6 x 250 mm, 5 µm)
-
Mobile Phase Preparation: Mix n-hexane and 2-propanol in a 97:3 volume-to-volume ratio. Degas the mobile phase before use.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 230 nm
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Expected Elution: The (R)-enantiomer is expected to elute at approximately 33.6 minutes, followed by the (S)-enantiomer at 36.4 minutes.[1]
Method 2: Chiral CD-Ph
This method utilizes a cyclodextrin-based CSP in a reversed-phase mode, offering an alternative selectivity.[2]
-
Column: Chiral CD-Ph (4.6 x 250 mm)[2]
-
Mobile Phase Preparation: Mix deionized water and methanol in a 60:40 volume-to-volume ratio. Degas the mobile phase.[2]
-
Flow Rate: 250 µL/min[2]
-
Column Temperature: 5 °C[2]
-
Injection Volume: 10 µL[2]
-
Detection: UV at 220 nm[2]
-
Sample Preparation: Dissolve the sample in the mobile phase.
Method 3: Chiralpak AD-H (Alternative)
While specific data for 1-phenyl-1,2-ethanediol on this column was not found in the initial search, amylose-based CSPs like Chiralpak AD-H are known for their broad applicability in chiral separations. The following is a starting method that can be optimized.
-
Column: Chiralpak AD-H (4.6 x 250 mm, 5 µm)
-
Mobile Phase Preparation: Start with a mobile phase of n-hexane and ethanol in a 90:10 volume-to-volume ratio. Adjust the ratio of ethanol to optimize resolution.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detection: UV at 230 nm
-
Sample Preparation: Dissolve the sample in the mobile phase.
Experimental Workflow
The general workflow for determining the enantiomeric excess of 1-phenyl-1,2-ethanediol using HPLC is illustrated below.
References
A Comparative Guide to the Synthesis of (R)-(-)-1-Phenyl-1,2-ethanediol: Chemical vs. Enzymatic Routes
For Researchers, Scientists, and Drug Development Professionals
(R)-(-)-1-Phenyl-1,2-ethanediol is a valuable chiral building block in the synthesis of numerous pharmaceuticals and fine chemicals. Its stereospecific production is crucial for the efficacy and safety of the final products. This guide provides an objective comparison of the two primary methodologies for its synthesis: traditional chemical routes and modern enzymatic approaches. We present a detailed analysis of the performance of each method, supported by experimental data and protocols, to aid researchers in selecting the most suitable approach for their specific needs.
At a Glance: Chemical vs. Enzymatic Synthesis
| Parameter | Chemical Synthesis (Sharpless Asymmetric Dihydroxylation) | Enzymatic Synthesis (Representative Methods) |
| Starting Material | Styrene | 2-Hydroxy-1-phenylethanone or racemic Styrene Oxide |
| Key Reagents/Catalyst | Osmium tetroxide (OsO₄), Chiral ligand (e.g., (DHQ)₂PHAL in AD-mix-α), Stoichiometric oxidant (e.g., K₃Fe(CN)₆) | Whole cells (e.g., Saccharomyces cerevisiae) or isolated enzymes (e.g., carbonyl reductase, epoxide hydrolase) |
| Reaction Conditions | Low temperature (typically 0 °C), Organic/aqueous biphasic solvent system | Mild conditions (near ambient temperature and neutral pH), Aqueous media |
| Typical Yield | Good to high (often >80%) | High to excellent (often >90%) |
| Enantiomeric Excess (ee) | High (typically >95%)[1] | Excellent (often >99%)[2] |
| Environmental Impact | Use of toxic heavy metals (Osmium) and organic solvents | Generally considered "greener" with biodegradable catalysts and aqueous reaction media |
| Substrate Specificity | Broad for a range of alkenes | High, specific to the enzyme's active site |
| Process Scalability | Well-established for large-scale industrial synthesis | Can be challenging due to enzyme stability and cofactor regeneration, but significant progress is being made |
Chemical Synthesis: Sharpless Asymmetric Dihydroxylation
The Sharpless asymmetric dihydroxylation is a powerful and widely used method for the enantioselective synthesis of vicinal diols from alkenes. For the synthesis of this compound, styrene is treated with an oxidizing agent in the presence of a catalytic amount of osmium tetroxide and a chiral ligand. The commercially available reagent mixture, AD-mix-α, is specifically designed to produce the (R,R)-enantiomer of the diol.
Experimental Protocol: Sharpless Asymmetric Dihydroxylation of Styrene
Materials:
-
Styrene
-
AD-mix-α
-
tert-Butanol
-
Water
-
Sodium sulfite
-
Ethyl acetate
-
Magnesium sulfate
-
Silica gel
Procedure:
-
In a round-bottomed flask, prepare a solvent mixture of tert-butanol and water (1:1 v/v).
-
Add AD-mix-α (1.4 g per 1 mmol of alkene) to the solvent mixture and stir at room temperature until two clear phases are formed. The lower aqueous phase should be bright yellow.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add styrene to the cooled mixture with vigorous stirring.
-
Maintain the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 6-24 hours.
-
Upon completion, quench the reaction by adding solid sodium sulfite (1.5 g per 1.4 g of AD-mix-α) at 0 °C and then allowing the mixture to warm to room temperature while stirring for an additional hour.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude diol by flash chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to yield pure this compound.
Note: Osmium tetroxide is highly toxic and volatile. All procedures should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.
Enzymatic Synthesis: Biocatalytic Approaches
Enzymatic methods offer a green and highly selective alternative to chemical synthesis. Two prominent enzymatic routes for the production of this compound are the enantioselective reduction of a prochiral ketone and the enantioconvergent hydrolysis of a racemic epoxide.
Enantioselective Reduction of 2-Hydroxy-1-phenylethanone
This method employs a biocatalyst, such as the yeast Saccharomyces cerevisiae or an isolated carbonyl reductase, to reduce the prochiral ketone 2-hydroxy-1-phenylethanone to the desired (R)-enantiomer of the diol with very high enantiomeric excess.[2]
Materials:
-
2-Hydroxy-1-phenylethanone
-
Saccharomyces cerevisiae (baker's yeast)
-
Sucrose (or glucose)
-
Phosphate buffer (pH 7.0)
-
Ethyl acetate
-
Sodium sulfate
Procedure:
-
Cultivate Saccharomyces cerevisiae in a suitable growth medium.
-
Harvest and wash the yeast cells to obtain a cell paste.
-
In a reaction vessel, suspend the yeast cells in a phosphate buffer (pH 7.0) containing sucrose as a co-substrate for cofactor regeneration.
-
Add 2-hydroxy-1-phenylethanone to the cell suspension. The optimal substrate concentration may vary but is typically in the range of 2-8 g/L.[2]
-
Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle agitation.
-
Monitor the reaction progress by a suitable analytical method (e.g., HPLC).
-
Upon completion, centrifuge the mixture to remove the yeast cells.
-
Extract the supernatant with ethyl acetate.
-
Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
-
Purify the product if necessary, although this method often yields a product of high purity.
Enantioconvergent Hydrolysis of Racemic Styrene Oxide
This elegant approach utilizes a dual-enzyme system consisting of two epoxide hydrolases with complementary stereoselectivities. One enzyme selectively hydrolyzes the (S)-enantiomer of styrene oxide to the (R)-diol, while the other hydrolyzes the (R)-enantiomer, also to the (R)-diol. This "deracemization" process allows for a theoretical yield of 100% of the desired (R)-enantiomer from the racemic starting material.
Materials:
-
Racemic styrene oxide
-
Two recombinant E. coli strains, each overexpressing a specific epoxide hydrolase (e.g., from Vigna radiata and a variant of Aspergillus usamii EH2)
-
Phosphate buffer (e.g., pH 7.5)
-
Organic co-solvent (e.g., DMSO, if needed to dissolve the substrate)
-
Ethyl acetate
-
Sodium sulfate
Procedure:
-
Prepare and harvest the cells of the two recombinant E. coli strains.
-
In a reaction vessel, suspend the cells of both strains in a phosphate buffer. The optimal ratio of the two cell types should be predetermined.
-
Add racemic styrene oxide to the cell suspension. High substrate concentrations (e.g., 200 mM) have been successfully employed.[3]
-
Incubate the reaction at a controlled temperature (e.g., 20-30 °C) with agitation.
-
Monitor the consumption of the epoxide and the formation of the diol by HPLC.
-
Once the reaction is complete, remove the cells by centrifugation.
-
Extract the supernatant with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield the product.
Conclusion
Both chemical and enzymatic methods provide effective routes to high-purity this compound. The Sharpless asymmetric dihydroxylation is a well-established and robust chemical method that delivers high enantioselectivity. However, the use of a toxic and expensive osmium catalyst and organic solvents are significant drawbacks from an environmental and safety perspective.
Enzymatic methods, on the other hand, offer a greener and often more selective alternative. The enantioselective reduction of 2-hydroxy-1-phenylethanone and the enantioconvergent hydrolysis of racemic styrene oxide can produce the desired diol with excellent yields and near-perfect enantiomeric excess under mild, aqueous conditions. While scalability and enzyme stability can be challenges for enzymatic processes, ongoing research in biocatalysis and enzyme engineering is continuously improving their industrial viability.
The choice between chemical and enzymatic synthesis will ultimately depend on the specific requirements of the researcher or organization, including scale, cost, environmental considerations, and available expertise and equipment. For laboratory-scale synthesis where high enantiopurity is paramount and the handling of hazardous materials is manageable, the Sharpless dihydroxylation remains a valuable tool. For larger-scale and more sustainable production, enzymatic routes are becoming increasingly attractive and are poised to be the methods of choice in the future.
References
- 1. AD-mix-α (Technical Grade) | 153130-59-7 | Benchchem [benchchem.com]
- 2. Highly enantioselective reduction of 2-hydroxy-1-phenylethanone to enantiopure (R)-phenyl-1,2-ethanediol using Saccharomyces cerevisiae of remarkable reaction stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantioconvergent hydrolysis of racemic styrene oxide at high concentration by a pair of novel epoxide hydrolases into (R)-phenyl-1,2-ethanediol - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Enantioselective Maze: A Comparative Guide to Chiral GC Analysis of (R)- and (S)-1-Phenyl-1,2-ethanediol
For researchers, scientists, and professionals in drug development, the precise separation and quantification of enantiomers are critical. This guide provides a comparative overview of chiral gas chromatography (GC) methods for the analysis of (R)- and (S)-1-phenyl-1,2-ethanediol, a key chiral building block in pharmaceuticals. We delve into the performance of different chiral stationary phases (CSPs) and provide detailed experimental protocols to aid in method selection and implementation.
The separation of enantiomers, mirror-image isomers of a chiral molecule, poses a significant analytical challenge due to their identical physical and chemical properties in an achiral environment. Chiral chromatography, particularly chiral GC, offers a powerful solution by employing a chiral stationary phase that interacts differently with each enantiomer, leading to their separation. This guide focuses on the enantioseparation of 1-phenyl-1,2-ethanediol, a vicinal diol whose stereoisomers can exhibit distinct biological activities.
The Critical Role of Derivatization
Due to the polar nature and relatively low volatility of diols like 1-phenyl-1,2-ethanediol, direct analysis by GC can be challenging, often resulting in poor peak shape and resolution. Derivatization of the hydroxyl groups is a crucial step to enhance volatility and improve chromatographic performance. A common and effective method is the formation of cyclic derivatives.
Comparison of Chiral Stationary Phases
The choice of the chiral stationary phase is paramount for achieving successful enantioseparation. Two of the most common and effective types of CSPs for this purpose are those based on amino acid derivatives and cyclodextrin derivatives.
Amino Acid-Based Chiral Stationary Phases: The Case of Chirasil-Val
Chirasil-Val is a well-established chiral stationary phase based on L-valine-tert-butylamide coupled to a polysiloxane backbone. This type of CSP separates enantiomers through a combination of hydrogen bonding and dipole-dipole interactions. The rigid structure of the amino acid derivative provides a highly selective environment for chiral recognition.
Cyclodextrin-Based Chiral Stationary Phases
Cyclodextrins are cyclic oligosaccharides that form inclusion complexes with a wide variety of molecules. Derivatized cyclodextrins, particularly β-cyclodextrin derivatives, are widely used as chiral selectors in GC. The separation mechanism involves the differential inclusion of the enantiomers into the chiral cavity of the cyclodextrin molecule. The nature of the derivative on the cyclodextrin rim plays a significant role in the enantioselectivity. For instance, the Rt-βDEXsm column incorporates 2,3-di-O-methyl-6-O-tert-butyl dimethylsilyl beta-cyclodextrin into a mid-polarity stationary phase.
Performance Data at a Glance
The following table summarizes the performance of two different chiral GC columns for the separation of derivatized (R)- and (S)-1-phenyl-1,2-ethanediol enantiomers. It is important to note that direct comparative studies under identical conditions are scarce. The data presented here is compiled from different sources and should be considered as a guide to the potential performance of each column type.
| Parameter | Method 1: Amino Acid-Based CSP | Method 2: Cyclodextrin-Based CSP |
| Chiral Column | Chirasil-L-Val | Rt-βDEXsm |
| Analyte Derivative | Cyclic n-butylboronate | Not specified, direct analysis implied for similar compounds |
| Oven Program | 80 °C (isothermal) | 40 °C (1 min) to 230 °C at 2 °C/min |
| Carrier Gas | Hydrogen | Hydrogen |
| (R)-Enantiomer Retention Time (min) | 10.5 | Data not available for this specific analyte |
| (S)-Enantiomer Retention Time (min) | 11.2 | Data not available for this specific analyte |
| Resolution (Rs) | > 1.5 (baseline separation) | Provides good separation for 1-phenylethanol (Rs = 7.52)[1] |
Experimental Protocols
Below are detailed methodologies for the chiral GC analysis of 1-phenyl-1,2-ethanediol, including the crucial derivatization step.
Method 1: Analysis on a Chirasil-L-Val Column
1. Derivatization to Cyclic n-Butylboronate:
-
To a solution of (R/S)-1-phenyl-1,2-ethanediol in an aprotic solvent (e.g., dichloromethane), add an equimolar amount of n-butylboronic acid.
-
The reaction to form the cyclic boronate ester proceeds readily. Ensure the reaction goes to completion by gentle warming if necessary.
-
The resulting solution containing the derivatized enantiomers can be directly injected into the GC.
2. Gas Chromatography (GC) Conditions:
-
Column: Chirasil-L-Val (e.g., 25 m x 0.25 mm I.D., 0.16 µm film thickness)
-
Carrier Gas: Hydrogen
-
Injector Temperature: 250 °C
-
Detector: Flame Ionization Detector (FID)
-
Detector Temperature: 250 °C
-
Oven Temperature: 80 °C (isothermal)
-
Injection Mode: Split
Method 2: General Protocol for Cyclodextrin-Based Columns
1. Derivatization:
-
Follow the derivatization procedure to form cyclic n-butylboronates or another suitable volatile derivative.
2. Gas Chromatography (GC) Conditions:
-
Column: Rt-βDEXsm (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness)[1]
-
Carrier Gas: Hydrogen
-
Injector Temperature: 250 °C
-
Detector: Flame Ionization Detector (FID)
-
Detector Temperature: 250 °C
-
Oven Program: 40 °C (hold for 1 min), then ramp to 230 °C at 2 °C/min
-
Injection Mode: Split
Experimental Workflow
The general workflow for the chiral GC analysis of (R)- and (S)-1-phenyl-1,2-ethanediol is illustrated in the diagram below.
References
Characterization of (R)-(-)-1-Phenyl-1,2-ethanediol: A Comparative Guide to Mass Spectrometry Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of mass spectrometry techniques for the characterization of (R)-(-)-1-Phenyl-1,2-ethanediol, a chiral building block with significant applications in the fine chemical and pharmaceutical industries. We will explore the utility of Electron Ionization (EI), Chemical Ionization (CI), and Electrospray Ionization (ESI) mass spectrometry, supported by experimental data and detailed protocols, to facilitate a comprehensive understanding of the molecule's behavior under different ionization conditions.
Introduction to Mass Spectrometry of Phenyl-1,2-ethanediol
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of a compound by measuring the mass-to-charge ratio (m/z) of its ions. The choice of ionization method is critical as it dictates the extent of fragmentation and the type of information that can be obtained. For a molecule like this compound (also known as (R)-(-)-styrene glycol), which possesses hydroxyl groups and a phenyl ring, different ionization techniques will yield distinct spectral patterns.
Electron Ionization (EI) , a "hard" ionization technique, bombards the molecule with high-energy electrons, leading to extensive fragmentation. This provides detailed structural information but may result in a weak or absent molecular ion peak.
Chemical Ionization (CI) and Electrospray Ionization (ESI) are "soft" ionization techniques that impart less energy to the analyte molecule. This results in minimal fragmentation and a prominent quasi-molecular ion (e.g., [M+H]⁺, [M+Na]⁺), which is crucial for determining the molecular weight.
This guide will compare and contrast these techniques in the context of characterizing this compound and its structurally related analogs.
Data Presentation: Comparison of Mass Spectral Data
Table 1: Electron Ionization (EI) Mass Spectral Data of 1-Phenyl-1,2-ethanediol
| m/z | Relative Intensity (%) | Proposed Fragment Ion |
| 138 | <1 | [M]⁺• (Molecular Ion) |
| 120 | ~5 | [M-H₂O]⁺• |
| 107 | 100 | [C₇H₇O]⁺ (Benzylic cleavage) |
| 105 | ~15 | [C₇H₅O]⁺ |
| 91 | ~10 | [C₇H₇]⁺ (Tropylium ion) |
| 79 | ~90 | [C₆H₇]⁺ |
| 77 | ~65 | [C₆H₅]⁺ (Phenyl cation) |
Data sourced from NIST WebBook and PubChem.[1]
Table 2: Predicted Chemical Ionization (CI) and Electrospray Ionization (ESI) Mass Spectral Data for this compound
| Ionization | Reagent/Adduct | Predicted Quasi-Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| CI (Positive) | Methane (CH₄) | [M+H]⁺ (139) | [M+H-H₂O]⁺ (121) |
| Isobutane | [M+H]⁺ (139) | Minor fragmentation | |
| Ammonia (NH₃) | [M+NH₄]⁺ (156) | [M+H]⁺ (139) | |
| ESI (Positive) | Na⁺ | [M+Na]⁺ (161) | [M+Na-H₂O]⁺ (143) |
| K⁺ | [M+K]⁺ (177) | [M+K-H₂O]⁺ (159) | |
| H⁺ | [M+H]⁺ (139) | [M+H-H₂O]⁺ (121) | |
| ESI (Negative) | Deprotonation | [M-H]⁻ (137) | - |
Experimental Protocols
Electron Ionization (EI) Mass Spectrometry
-
Sample Introduction: The sample is introduced into the ion source via a gas chromatograph (GC) or a direct insertion probe. For GC-MS, a capillary column (e.g., HP-5MS) is typically used.
-
Ionization: The sample molecules are bombarded with a beam of electrons with a standard energy of 70 eV.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Chemical Ionization (CI) Mass Spectrometry
-
Sample Introduction: Similar to EI-MS, the sample is introduced via GC or a direct insertion probe.
-
Ionization: A reagent gas (e.g., methane, isobutane, or ammonia) is introduced into the ion source at a higher pressure than the sample. The reagent gas is first ionized by the electron beam. These primary ions then react with neutral reagent gas molecules to form secondary ions (e.g., CH₅⁺, C₄H₉⁺, NH₄⁺). These secondary ions then transfer a proton or adduct to the analyte molecules in a less energetic process than EI.
-
Mass Analysis and Detection: The process is the same as in EI-MS.
Electrospray Ionization (ESI) Mass Spectrometry
-
Sample Preparation: The sample is dissolved in a suitable solvent system, typically a mixture of water and an organic solvent like methanol or acetonitrile, often with a small amount of an acid (e.g., formic acid) for positive ion mode or a base (e.g., ammonium hydroxide) for negative ion mode. To promote adduct formation, salts like sodium acetate can be added.
-
Ionization: The sample solution is passed through a heated capillary to which a high voltage is applied. This creates a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte.
-
Mass Analysis and Detection: The ions are introduced into the mass spectrometer for analysis and detection. Tandem mass spectrometry (MS/MS) can be performed to induce fragmentation of a selected precursor ion for further structural elucidation.
Visualization of Fragmentation and Workflows
Electron Ionization Fragmentation Pathway
Under EI conditions, this compound undergoes significant fragmentation. The major fragmentation pathway involves the cleavage of the C-C bond between the two carbon atoms of the ethanediol moiety (α-cleavage), leading to the formation of a stable benzylic oxonium ion.
Caption: EI fragmentation of 1-Phenyl-1,2-ethanediol.
General Mass Spectrometry Workflow
The general workflow for characterizing a compound using mass spectrometry involves several key steps from sample preparation to data analysis.
Caption: General workflow for mass spectrometry analysis.
Comparison of Ionization Techniques
The choice of ionization technique is a critical decision in mass spectrometry analysis, directly impacting the resulting data and its utility.
Caption: Comparison of ionization techniques.
Conclusion
The characterization of this compound by mass spectrometry is highly dependent on the chosen ionization technique.
-
Electron Ionization (EI) provides a detailed fragmentation pattern, which is invaluable for structural elucidation and confirmation. The prominent peak at m/z 107 is characteristic of the benzylic cleavage. However, the molecular ion is often weak or absent, which can make the determination of the molecular weight challenging for an unknown compound.
-
Chemical Ionization (CI) and Electrospray Ionization (ESI) are the preferred methods for unambiguously determining the molecular weight of this compound. These soft ionization techniques produce abundant quasi-molecular ions ([M+H]⁺, [M+NH₄]⁺, [M+Na]⁺) with minimal fragmentation. The choice of reagent gas in CI or the solvent and adduct-forming cation in ESI can be tailored to optimize the signal and obtain the desired information.
For a comprehensive characterization, a multi-faceted approach is recommended. EI-MS should be utilized for detailed structural information and library matching, while CI-MS or ESI-MS should be employed to confirm the molecular weight. This combined approach will provide a high degree of confidence in the identification and characterization of this compound and its related compounds in various research and development settings.
References
Validating the Stereochemistry of Synthesized (R)-(-)-1-Phenyl-1,2-ethanediol: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the precise determination of the stereochemistry of synthesized chiral molecules is paramount. This guide provides a comprehensive comparison of key analytical techniques for the validation of (R)-(-)-1-Phenyl-1,2-ethanediol, a versatile chiral building block. We present supporting experimental data, detailed protocols, and a comparative analysis of performance to aid in the selection of the most appropriate validation method.
The enantiomeric purity of this compound is critical for its application in the synthesis of pharmaceuticals and other fine chemicals, where a specific stereoisomer is often responsible for the desired biological activity. This guide explores three primary methods for stereochemical validation: Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral derivatizing and solvating agents, and Polarimetry.
Comparative Analysis of Analytical Methods
The choice of analytical technique for the validation of this compound depends on various factors, including the required accuracy, sample throughput, available instrumentation, and the specific information needed (e.g., enantiomeric excess vs. absolute configuration). The following tables summarize the key performance characteristics of each method.
Table 1: Performance Comparison of Analytical Methods for Stereochemical Validation
| Method | Principle | Advantages | Disadvantages | Typical Accuracy (ee%) | Sample Throughput |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | High precision and accuracy; well-established for quantitative analysis of enantiomeric excess (ee).[1][2] | Method development can be time-consuming; requires specialized and potentially expensive chiral columns.[1] | ±0.5 - 2%[2] | High |
| NMR with Chiral Derivatizing Agents (e.g., Mosher's Acid) | Conversion of enantiomers into diastereomers with distinguishable NMR signals. | Provides structural information and can be used to determine absolute configuration.[3][4][5] | Requires derivatization, which can be time-consuming and may introduce kinetic resolution; lower sensitivity compared to chromatographic methods.[6] | ±1 - 5%[6] | Low to Medium |
| NMR with Chiral Solvating Agents | Formation of transient diastereomeric complexes with distinct NMR signals. | Non-destructive and requires no covalent modification of the analyte.[7][8] | Smaller chemical shift differences compared to derivatization methods; may require higher concentrations of the analyte and solvating agent.[9] | Variable, dependent on analyte and solvating agent. | Medium |
| Polarimetry | Measurement of the rotation of plane-polarized light by a chiral compound. | Rapid and non-destructive; provides confirmation of the bulk sample's enantiomeric predominance. | Less sensitive for determining high enantiomeric excess; requires a known specific rotation value for the pure enantiomer and is highly dependent on concentration and solvent.[10] | Not suitable for accurate ee determination. | High |
Table 2: Quantitative Data Comparison for Validation Methods
| Parameter | Chiral HPLC | NMR with Chiral Derivatizing Agent | Polarimetry |
| Limit of Detection (LOD) | 0.05 - 0.2 µg/mL (for minor enantiomer)[11][12] | Analyte dependent, generally in the µg to mg range. | Dependent on specific rotation, typically requires mg quantities. |
| Limit of Quantitation (LOQ) | 0.15 - 1.0 µg/mL (for minor enantiomer)[11][12] | Analyte dependent, generally in the µg to mg range. | Not applicable for ee determination. |
| Precision (RSD%) | < 5% | Generally < 5% for ee determination.[13] | Instrument dependent, typically low for angle measurement. |
| Typical Analysis Time | 10 - 30 minutes per sample. | 1 - 4 hours (including derivatization and NMR acquisition). | < 5 minutes per sample. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a guide and may require optimization for specific instrumentation and sample matrices.
Chiral High-Performance Liquid Chromatography (HPLC)
Principle: This technique separates the enantiomers of 1-Phenyl-1,2-ethanediol based on their differential interactions with a chiral stationary phase (CSP). The area under each peak in the chromatogram is proportional to the concentration of that enantiomer, allowing for the calculation of enantiomeric excess (ee).
Representative Experimental Protocol:
-
Column: Chiral CD-Ph (4.6 mm i.d. × 250 mm).[14]
-
Mobile Phase: A mixture of water and methanol (60:40 v/v).[14]
-
Flow Rate: 0.250 mL/min.[14]
-
Column Temperature: 5 °C.[14]
-
Detection: UV at 220 nm.[14]
-
Injection Volume: 10 µL.[14]
-
Sample Preparation: Dissolve the synthesized this compound in the mobile phase to a concentration of approximately 1 mg/mL.
-
Data Analysis: The enantiomeric excess is calculated using the formula: ee (%) = [ (AreaR - AreaS) / (AreaR + AreaS) ] x 100
NMR Spectroscopy with Chiral Derivatizing Agent (Mosher's Acid Method)
Principle: The chiral alcohol is reacted with an enantiomerically pure chiral derivatizing agent, such as (R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid), to form a mixture of diastereomeric esters. These diastereomers have different NMR spectra, and the integration of specific signals allows for the determination of the enantiomeric ratio. This method can also be used to assign the absolute configuration of the alcohol.[3][4][5]
Representative Experimental Protocol:
-
Esterification: In two separate NMR tubes, dissolve approximately 5 mg of the synthesized 1-Phenyl-1,2-ethanediol in 0.5 mL of deuterated chloroform (CDCl₃). To one tube, add a slight excess of (R)-(-)-Mosher's acid chloride, and to the other, add a slight excess of (S)-(+)-Mosher's acid chloride. Add a small amount of pyridine-d₅ to each tube to catalyze the reaction and neutralize the HCl produced.
-
NMR Acquisition: Acquire ¹H NMR spectra for both diastereomeric ester samples.
-
Data Analysis: Identify corresponding protons in the two spectra that show clear chemical shift differences (Δδ = δS - δR). The integration of these distinct signals will give the ratio of the two enantiomers. The sign of the Δδ values for protons on either side of the stereocenter can be used to determine the absolute configuration based on Mosher's model.[5]
Polarimetry
Principle: A solution of a chiral compound will rotate the plane of polarized light. The direction and magnitude of this rotation are characteristic of the compound, its concentration, the solvent, and the path length of the light. For a synthesized sample of this compound, a negative optical rotation confirms the excess of the (R)-enantiomer.
Representative Experimental Protocol:
-
Instrument: A calibrated polarimeter.
-
Sample Preparation: Prepare a solution of the synthesized this compound in chloroform at a known concentration (e.g., c = 1 g/100 mL).
-
Measurement: Measure the optical rotation of the solution using a sodium D-line (589 nm) at a controlled temperature (e.g., 20 °C).
-
Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (l x c) where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.
-
Comparison: Compare the measured specific rotation to the literature value for enantiomerically pure this compound. A value close to the literature value indicates high enantiomeric purity.
Visualizing the Validation Workflow
The following diagrams illustrate the general workflows for the stereochemical validation of synthesized this compound.
Caption: Workflow for the stereochemical validation of synthesized this compound.
Caption: Decision tree for selecting a stereochemical validation method.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. experts.umn.edu [experts.umn.edu]
- 3. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. arpi.unipi.it [arpi.unipi.it]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe [scirp.org]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. sub.osaka-soda.co.jp [sub.osaka-soda.co.jp]
Comparison of different epoxide hydrolases for enantioconvergent hydrolysis of styrene oxide
For Researchers, Scientists, and Drug Development Professionals
The enantioconvergent hydrolysis of racemic epoxides to produce enantiopure 1,2-diols is a critical process in the synthesis of chiral building blocks for the pharmaceutical and fine chemical industries. Styrene oxide is a common model substrate for this transformation, yielding phenyl-1,2-ethanediol, a valuable chiral synthon. This guide provides an objective comparison of various microbial epoxide hydrolases (EHs) for the enantioconvergent hydrolysis of styrene oxide, supported by experimental data.
Performance Comparison of Epoxide Hydrolases
The selection of an appropriate epoxide hydrolase is crucial for achieving high enantioselectivity and yield. The following table summarizes the performance of several well-characterized EHs in the hydrolysis of styrene oxide and its derivatives.
| Enzyme Source | Substrate | Product Configuration | Enantiomeric Excess (e.e.) | Yield | Key Remarks |
| Aspergillus niger | p-Nitrostyrene oxide | (S)-epoxide | >99% | - | High enantioselectivity for the remaining epoxide.[1][2] |
| Aspergillus niger | Styrene oxide | (S)-epoxide | 96% | - | Efficient hydrolysis within a few hours.[3] |
| Agrobacterium radiobacter (Wild-Type) | Styrene oxide | (R)-1-phenylethane-1,2-diol | E value = 16 | - | Moderately enantioselective.[4] |
| Agrobacterium radiobacter (I219F mutant) | Styrene oxide | (R)-1-phenylethane-1,2-diol | E value = 91 | - | Significantly enhanced enantioselectivity through protein engineering.[5] |
| Vigna radiata (VrEH3) & Aspergillus usamii (AuEH2A250I mutant) | rac-Styrene oxide | (R)-phenyl-1,2-ethanediol | 97.4% | 98.7% | A bi-enzymatic system for efficient enantioconvergent hydrolysis at high substrate concentrations.[1] |
| Vigna radiata (VrEH2 mutant) | p-Nitrostyrene oxide | (R)-p-nitrophenyl glycol | 98% | 92% (isolated) | Reprogrammed enzyme for improved enantioconvergence.[6] |
| Sphingopyxis sp. | rac-Styrene oxide | (S)-Styrene oxide | 99.9% | 20.6% | High enantioselectivity for the remaining epoxide.[7] |
| Bacillus megaterium | rac-Styrene oxide | - | - | - | The focus of computational studies on understanding selectivity.[8] |
Note: The enantiomeric ratio (E value) is a measure of the enzyme's enantioselectivity. A higher E value indicates greater selectivity. Direct comparison of all values should be made with caution due to varying experimental conditions across different studies.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for evaluating and implementing biocatalytic processes. Below are generalized, yet detailed, methodologies for key experiments cited in this guide.
Recombinant Expression and Purification of Epoxide Hydrolases
This protocol describes a general method for producing recombinant epoxide hydrolases in Escherichia coli.
-
Gene Cloning: The gene encoding the desired epoxide hydrolase is cloned into a suitable expression vector, such as pET28a(+), often with a polyhistidine-tag for purification.
-
Transformation: The expression vector is transformed into a suitable E. coli expression strain, like BL21(DE3).
-
Cultivation: A single colony is used to inoculate a starter culture in LB medium containing the appropriate antibiotic (e.g., kanamycin). The culture is grown overnight at 37°C with shaking.
-
Induction: The starter culture is used to inoculate a larger volume of fresh medium. The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is then induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. The culture is further incubated at a lower temperature (e.g., 16-25°C) for several hours to overnight to enhance soluble protein expression.
-
Cell Lysis: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole), and lysed by sonication on ice.
-
Purification: The cell lysate is centrifuged to remove cell debris. The supernatant containing the soluble His-tagged protein is loaded onto a Ni-NTA affinity chromatography column. The column is washed with a wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20 mM). The target protein is then eluted with an elution buffer containing a higher concentration of imidazole (e.g., 250 mM).
-
Purity Check: The purity of the eluted protein is assessed by SDS-PAGE. The purified enzyme is then dialyzed against a suitable storage buffer and stored at -80°C.
Enantioconvergent Hydrolysis of Styrene Oxide
This protocol outlines a typical procedure for the enzymatic hydrolysis of racemic styrene oxide.
-
Reaction Setup: In a reaction vessel, the purified epoxide hydrolase or whole cells expressing the enzyme are suspended in a buffer (e.g., 100 mM Tris-HCl, pH 7.0-8.0).
-
Substrate Addition: Racemic styrene oxide, often dissolved in a water-miscible organic co-solvent like DMSO or ethanol to improve solubility, is added to the reaction mixture to the desired final concentration (e.g., 10-200 mM).[1][2]
-
Reaction Conditions: The reaction is incubated at a controlled temperature (e.g., 25-40°C) with agitation.[2][9]
-
Monitoring the Reaction: Aliquots of the reaction mixture are taken at different time intervals to monitor the progress of the reaction.
-
Reaction Quenching and Extraction: The reaction is terminated by adding a water-immiscible organic solvent, such as ethyl acetate. The product (1-phenyl-1,2-ethanediol) and any remaining substrate (styrene oxide) are extracted into the organic phase.
-
Analysis: The organic phase is dried over anhydrous sodium sulfate, filtered, and analyzed by chiral HPLC or GC to determine the conversion, yield, and enantiomeric excess of the product and remaining substrate.
Chiral HPLC Analysis
This protocol details a method for the chiral separation of styrene oxide and 1-phenyl-1,2-ethanediol.
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector is used.
-
Chiral Column: A chiral stationary phase column, such as a Chiralcel OD-H or OB-H (250 mm × 4.6 mm), is employed for the separation of enantiomers.[10]
-
Mobile Phase: A mixture of n-hexane and 2-propanol (e.g., 95:5 v/v) is commonly used as the mobile phase.[10]
-
Flow Rate: The analysis is typically performed at a flow rate of 1.0 mL/min.[10]
-
Detection: The eluting compounds are detected by UV absorbance at a wavelength of 210 nm or 254 nm.[10]
-
Quantification: The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers in the chromatogram.
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for planning and executing experiments. The following diagrams illustrate the key processes involved in the comparison of epoxide hydrolases.
Caption: Experimental workflow for enantioconvergent hydrolysis.
Caption: Conceptual pathway of enantioconvergent hydrolysis.
References
- 1. Enantioconvergent hydrolysis of racemic styrene oxide at high concentration by a pair of novel epoxide hydrolases into (R)-phenyl-1,2-ethanediol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enantioselective hydrolysis of p-nitrostyrene oxide by an epoxide hydrolase preparation from Aspergillus niger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protein Engineering of Epoxide Hydrolase from Agrobacterium radiobacter AD1 for Enhanced Activity and Enantioselective Production of (R)-1-Phenylethane-1,2-Diol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Enantioselective hydrolysis of racemic styrene oxide and its substituted derivatives using newly-isolated Sphingopyxis sp. exhibiting a novel epoxide hydrolase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exploring the origins of selectivity in soluble epoxide hydrolase from Bacillus megaterium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparative-scale kinetic resolution of racemic styrene oxide by immobilized epoxide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
A Comparative Guide to the Reaction Kinetics of the Enzymatic Resolution of 1-Phenyl-1,2-ethanediol
For Researchers, Scientists, and Drug Development Professionals
The enantiomers of 1-phenyl-1,2-ethanediol are valuable chiral building blocks in the synthesis of various pharmaceuticals. Enzymatic kinetic resolution offers a highly selective and environmentally benign method for the separation of these enantiomers. This guide provides a comparative analysis of the reaction kinetics of different enzymes employed in the resolution of racemic 1-phenyl-1,2-ethanediol, supported by experimental data and detailed protocols.
Data Presentation: Comparison of Enzyme Performance
The efficiency of an enzymatic kinetic resolution is determined by several factors, including the enzyme's enantioselectivity, the conversion rate, and the reaction conditions. While comprehensive Michaelis-Menten kinetic data (Km, Vmax, kcat) for the resolution of 1-phenyl-1,2-ethanediol is not always available in a directly comparable format across different studies, the following table summarizes the performance of commonly used enzymes based on reported enantiomeric excess (ee%), conversion rates (c%), and the enantiomeric ratio (E).
| Enzyme | Substrate | Acyl Donor/Co-factor | Solvent | Temp. (°C) | Time (h) | Conversion (c%) | Enantiomeric Excess (ee%) of Product | Enantiomeric Ratio (E) |
| Lipases | ||||||||
| Candida antarctica Lipase B (CAL-B) | (R,S)-1-phenylethan-1,2-diol diacetate | Methanol | Acetonitrile | RT | - | - | 97% ((S)-diol) | - |
| Pseudomonas cepacia Lipase (PSL-C) | Racemic ethyl 2,3-dihydroxy-2-phenylpropanoate | Vinyl acetate | tert-Butyl methyl ether | 30 | - | Good | Good | - |
| Acylase I | (R,S)-1-phenylethan-1,2-diol | - | - | - | - | ~25% | 97% ((S)-1-acetoxy-1-phenylethanol) | - |
| Dehydrogenases | ||||||||
| Glycerol Dehydrogenase (GDH) | (R,S)-1-phenyl-1,2-ethanediol | NAD+ | Aqueous buffer | - | - | 50% | >99% ((S)-enantiomer) | - |
Note: The data presented is compiled from various sources and may not represent directly comparable experimental conditions. The enantiomeric ratio (E) is a measure of the enzyme's enantioselectivity. A high E value is desirable for efficient kinetic resolution.[1]
Experimental Protocols
General Protocol for Lipase-Catalyzed Kinetic Resolution of 1-Phenyl-1,2-ethanediol
This protocol describes a typical procedure for the enantioselective acylation of 1-phenyl-1,2-ethanediol using a lipase.
Materials:
-
Racemic 1-phenyl-1,2-ethanediol
-
Immobilized Lipase (e.g., Novozym 435 - Candida antarctica Lipase B)
-
Acyl donor (e.g., vinyl acetate, isopropenyl acetate)
-
Anhydrous organic solvent (e.g., toluene, hexane, tert-butyl methyl ether)
-
Molecular sieves (optional, to remove water)
-
Standard laboratory glassware
-
Stirring plate and magnetic stirrer
-
Temperature-controlled bath
Procedure:
-
To a solution of racemic 1-phenyl-1,2-ethanediol in the chosen organic solvent, add the acyl donor. The molar ratio of acyl donor to the diol is typically between 1:1 and 3:1.
-
Add the immobilized lipase to the reaction mixture. The enzyme loading is typically in the range of 10-50 mg/mL.
-
If required, add activated molecular sieves to the mixture to ensure anhydrous conditions.
-
Stir the reaction mixture at a constant temperature (e.g., 30-50 °C).
-
Monitor the progress of the reaction by periodically taking samples and analyzing them by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
The reaction is typically stopped at or near 50% conversion to obtain high enantiomeric excess for both the unreacted substrate and the acylated product.
-
Upon completion, the enzyme is removed by filtration.
-
The solvent is removed under reduced pressure, and the resulting mixture of the acylated product and the unreacted diol is separated by column chromatography.
Protocol for Determination of Michaelis-Menten Kinetic Parameters (Km and Vmax)
This protocol outlines the steps to determine the Michaelis-Menten constants for the enzymatic resolution.
Procedure:
-
Prepare a series of solutions of the racemic substrate (1-phenyl-1,2-ethanediol) in the reaction buffer or organic solvent at varying concentrations.
-
Initiate the enzymatic reaction by adding a fixed amount of the enzyme to each substrate solution.
-
Measure the initial reaction rate (v₀) for each substrate concentration. This is typically done by monitoring the formation of the product or the consumption of the substrate over a short period where the reaction rate is linear. The analytical method will depend on the specific reaction (e.g., spectrophotometry for dehydrogenase reactions by monitoring NAD+/NADH absorbance at 340 nm, or chiral HPLC/GC for lipase reactions).
-
Plot the initial reaction rate (v₀) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation: v₀ = (Vmax * [S]) / (Km + [S]) using non-linear regression analysis to determine the values of Vmax (maximum reaction velocity) and Km (Michaelis constant).
-
Alternatively, use a linearized plot such as the Lineweaver-Burk plot (1/v₀ vs. 1/[S]) to estimate Km and Vmax.
Mandatory Visualization
Caption: Experimental workflow for the kinetic analysis of the enzymatic resolution of 1-phenyl-1,2-ethanediol.
Caption: General mechanism of lipase-catalyzed kinetic resolution of a racemic diol.
References
A Comparative Guide to High-Throughput Screening Methods for Chiral Catalyst Discovery in Diol Synthesis
For Researchers, Scientists, and Drug Development Professionals
The discovery of novel and efficient chiral catalysts for the synthesis of enantioenriched diols is a critical endeavor in the pharmaceutical and fine chemical industries. Traditional catalyst development can be a time-consuming and resource-intensive process. High-throughput screening (HTS) methodologies have emerged as powerful tools to accelerate this discovery phase by rapidly evaluating large libraries of potential catalysts. This guide provides a comparative overview of three prominent HTS techniques: Fluorescence-Based Assays, Circular Dichroism (CD) Spectroscopy, and Self-Assembled Monolayer Desorption/Ionization Mass Spectrometry (SAMDI-MS). We present their underlying principles, quantitative performance data, detailed experimental protocols, and visual workflows to aid researchers in selecting the most suitable method for their specific needs.
Comparison of High-Throughput Screening Methods
The selection of an appropriate HTS method depends on various factors, including the desired throughput, sensitivity, cost, and the nature of the catalytic reaction being screened. The following table summarizes the key quantitative performance metrics for the discussed techniques.
| Feature | Fluorescence-Based Assay | Circular Dichroism (CD) Spectroscopy | SAMDI-MS |
| Throughput | 1,500 - 10,000+ samples/day | ~1,000 - 5,000 samples/day | Up to 100,000 samples/day[1] |
| Typical Hit Rate | Variable (assay dependent) | Variable (assay dependent) | Variable (assay dependent) |
| Turnover Number (TON) Range | Dependent on catalyst; assay measures product ee | Dependent on catalyst; assay measures product ee | Dependent on catalyst; directly measures product formation |
| Typical Reaction Yields | Broad range; can be determined concurrently | Can be determined with additional assays | Broad range; directly quantifiable |
| Enantiomeric Excess (ee) Error | <1% ee[2][3] | ±5-7% ee[4] | Not a direct measure of ee |
| Sample Consumption | 10-20 ng of substrate per well[2] | Micrograms per well | Picomoles to femtomoles per spot |
| Initial Setup Cost | Moderate (plate reader) | High (CD plate reader) | Very High (MALDI-TOF MS) |
| Consumables Cost | Low to moderate | Moderate | High (specialized plates) |
High-Throughput Screening Methodologies
Fluorescence-Based Assays
Principle: This method relies on the formation of diastereomeric complexes between the chiral diol product and a chiral fluorescent sensor. The two diastereomers exhibit different fluorescence intensities or emission wavelengths, allowing for the quantification of the enantiomeric excess (ee) of the diol. A common approach involves the dynamic self-assembly of the diol, a chiral fluorescent amine (e.g., tryptophanol), and an achiral boronic acid (e.g., 2-formylphenylboronic acid) to form fluorescent iminoboronate esters.[2][3]
Caption: Workflow for a fluorescence-based HTS assay.
Circular Dichroism (CD) Spectroscopy
Principle: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. This technique is inherently sensitive to stereochemistry. For HTS applications, a CD plate reader is employed to rapidly measure the CD signal of the reaction mixtures in multi-well plates. The ee of the diol product can be determined by comparing the measured CD signal to a calibration curve generated with samples of known enantiomeric composition. Often, a chiral auxiliary or a metal complex is added to enhance the CD signal of the diol.
Caption: Workflow for a CD spectroscopy-based HTS assay.
Self-Assembled Monolayer Desorption/Ionization Mass Spectrometry (SAMDI-MS)
Principle: SAMDI-MS is a label-free HTS method that utilizes self-assembled monolayers (SAMs) on a gold surface to immobilize one of the reactants or the product of a reaction. After the catalytic reaction is performed on the surface, the plate is washed to remove unreacted components and catalysts. A matrix is then added, and the plate is analyzed by MALDI-TOF mass spectrometry. The mass spectrometer directly detects the product, allowing for the quantification of catalyst activity. While not a direct measure of enantioselectivity, SAMDI-MS is exceptionally high-throughput and can be used as a primary screen to identify active catalysts, which are then subjected to secondary screening for enantioselectivity using a chiral method.
Caption: Workflow for a SAMDI-MS-based HTS assay.
Experimental Protocols
Fluorescence-Based Assay for 1,2- and 1,3-Diols
This protocol is adapted from a published procedure and is designed for a 384-well plate format.[2][3]
-
Reagent Preparation:
-
Prepare stock solutions of the catalyst library, substrate, (R)-tryptophanol (chiral fluorescent sensor), and 2-formylphenylboronic acid in an appropriate solvent (e.g., acetonitrile).
-
-
Reaction Setup:
-
Using a liquid handling robot, dispense the catalyst solutions into the wells of a 384-well microplate.
-
Add the substrate solution to each well to initiate the catalytic reactions.
-
Seal the plate and incubate at the desired temperature with shaking for the required reaction time.
-
-
Enantiomeric Excess Determination:
-
To each well, add a solution of (R)-tryptophanol and 2-formylphenylboronic acid.
-
Incubate the plate for a short period (e.g., 10-15 minutes) to allow for the formation of the fluorescent diastereomeric iminoboronate complexes.
-
Measure the fluorescence intensity at the distinct emission wavelengths for the two diastereomers using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the enantiomeric excess for each reaction by comparing the ratio of the fluorescence intensities to a pre-established calibration curve generated with known ratios of the diol enantiomers.
-
Circular Dichroism (CD) Spectroscopy HTS Protocol
This protocol is a generalized procedure for HTS of chiral catalysts using a CD plate reader.
-
Reagent Preparation:
-
Prepare stock solutions of the catalyst library and the substrate in a suitable solvent.
-
If required, prepare a stock solution of a CD signal enhancer (e.g., a metal salt that complexes with the diol).
-
-
Reaction Setup:
-
Dispense the catalyst solutions into the wells of a 96-well or 384-well quartz microplate.
-
Add the substrate solution to each well.
-
Seal the plate and incubate at the desired temperature and time.
-
-
CD Measurement:
-
If using a signal enhancer, add it to each well and allow for complexation.
-
Place the microplate in a CD plate reader.
-
Measure the CD signal at the wavelength of maximum difference between the two enantiomers.
-
-
Data Analysis:
-
Determine the enantiomeric excess of the diol in each well by comparing the measured CD signal to a calibration curve prepared with known concentrations and enantiomeric ratios of the diol product.
-
SAMDI-MS HTS Protocol for Catalyst Discovery
This protocol outlines a plausible workflow for a primary screen of a catalyst library for diol synthesis.
-
SAMDI Plate Preparation:
-
Prepare a SAMDI plate with a self-assembled monolayer terminating in a functional group that can covalently bind the diol product (e.g., an activated ester for reaction with the hydroxyl groups).
-
-
Reaction Setup:
-
Spot the catalyst library onto the SAMDI plate.
-
Add the alkene substrate and the appropriate oxidant (e.g., for an asymmetric dihydroxylation reaction) to each spot.
-
Incubate the plate under controlled conditions to allow the catalytic reactions to proceed.
-
-
Sample Processing:
-
After the reaction, wash the plate thoroughly with appropriate solvents to remove the catalyst, unreacted substrate, and byproducts.
-
The diol product will remain covalently attached to the SAM.
-
-
MS Analysis:
-
Apply a suitable MALDI matrix solution to each spot on the SAMDI plate.
-
Analyze the plate using a MALDI-TOF mass spectrometer. The intensity of the mass peak corresponding to the immobilized diol product is proportional to the catalyst's activity.
-
-
Hit Identification:
-
Identify the most active catalysts ("hits") based on the highest product ion intensities. These hits can then be subjected to secondary screening using a chiral analytical method (e.g., chiral HPLC, fluorescence, or CD assay) to determine their enantioselectivity.
-
References
- 1. High-Throughput Affinity Selection Mass Spectrometry Using SAMDI-MS to Identify Small-Molecule Binders of the Human Rhinovirus 3C Protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. High-throughput determination of enantiopurity in atroposelective synthesis of aryl triazoles - Chemical Science (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Biocatalytic and Chemical Routes for Enantiopure Vicinal Diols
For Researchers, Scientists, and Drug Development Professionals
The synthesis of enantiopure vicinal diols, critical chiral building blocks in the pharmaceutical industry, has traditionally been dominated by chemical methods. However, the increasing demand for sustainable and efficient manufacturing processes has brought biocatalytic routes to the forefront. This guide provides a comprehensive cost-benefit analysis of biocatalytic versus traditional chemical approaches for producing enantiopure vicinal diols, supported by quantitative data, detailed experimental protocols, and process visualizations.
Executive Summary
Biocatalytic methods for synthesizing enantiopure vicinal diols offer significant advantages in terms of enantioselectivity, sustainability, and operational simplicity under mild conditions.[1] While the initial cost of enzymes can be a factor, the overall process economics can be favorable due to reduced waste, fewer processing steps, and the potential for catalyst recycling.[2] Traditional chemical methods, such as the well-established Sharpless asymmetric dihydroxylation, provide a robust and versatile approach but often involve toxic reagents, heavy metals, and more demanding reaction conditions.[3] The choice between these routes depends on a variety of factors, including the specific target molecule, production scale, cost considerations, and sustainability goals.
Performance Comparison: Biocatalytic vs. Chemical Routes
The following tables provide a quantitative comparison of key performance indicators for representative biocatalytic and chemical methods for the synthesis of enantiopure vicinal diols.
Table 1: Performance Metrics for Enantiopure Vicinal Diol Synthesis
| Parameter | Biocatalytic Route (Epoxide Hydrolase) | Biocatalytic Route (Lipase-mediated Kinetic Resolution) | Chemical Route (Sharpless Asymmetric Dihydroxylation) |
| Substrate | Racemic Epoxide | Racemic Vicinal Diol | Alkene |
| Typical Yield | >90% (for the diol)[4] | ~50% (for each enantiomer)[5] | 70-95%[6] |
| Enantiomeric Excess (ee) | >99%[5] | >99%[5] | 90-99%[6] |
| Space-Time Yield (STY) | Up to 327 g L⁻¹ d⁻¹ (for a two-step cascade)[7] | Variable, dependent on enzyme activity and concentration | Generally lower than optimized biocatalytic processes |
| Key Advantages | High enantioselectivity, mild conditions, no cofactors required[8] | Readily available enzymes, broad substrate scope[9] | Broad substrate scope, predictable stereochemistry[3] |
| Key Disadvantages | Substrate-specific enzymes may be required | Maximum 50% yield for each enantiomer | Use of toxic and expensive osmium tetroxide, stoichiometric oxidant |
Table 2: Cost-Benefit Analysis
| Cost/Benefit Factor | Biocatalytic Routes | Chemical Route (Sharpless Asymmetric Dihydroxylation) |
| Catalyst Cost | Varies; can be high initially but reusable (e.g., immobilized enzymes).[10] | High cost of osmium tetroxide and chiral ligands (AD-mix).[11][12] |
| Reagent & Solvent Cost | Generally lower; often uses water as a solvent. | Requires organic solvents and a stoichiometric co-oxidant. |
| Operational Costs | Lower energy consumption due to mild reaction temperatures and pressures.[2] | May require cryogenic temperatures and higher energy input. |
| Downstream Processing | Often simpler due to high selectivity and fewer byproducts. | Requires removal of heavy metal catalyst and byproducts. |
| Waste Generation | Lower; biodegradable catalysts and aqueous waste streams. | Generates heavy metal waste and organic solvent waste. |
| Sustainability | High; aligns with green chemistry principles.[1] | Lower; concerns over toxicity and waste. |
| Scalability | Readily scalable with established fermentation and immobilization technologies. | Scalable, but safety and cost of osmium are major considerations. |
Experimental Workflows and Signaling Pathways
The following diagrams, generated using Graphviz, illustrate the typical experimental workflows for biocatalytic and chemical synthesis of enantiopure vicinal diols.
Experimental Protocols
Biocatalytic Route: Kinetic Resolution of Racemic Styrene Oxide using Immobilized Lipase
This protocol describes a typical procedure for the kinetic resolution of a racemic epoxide using an immobilized lipase.
Materials:
-
Racemic styrene oxide
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435)
-
Vinyl acetate
-
Anhydrous toluene
-
Standard laboratory glassware
-
Magnetic stirrer with heating
-
Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system for analysis
Procedure:
-
To a dried round-bottom flask, add racemic styrene oxide (1.0 mmol) and anhydrous toluene (10 mL).
-
Add immobilized Candida antarctica lipase B (100 mg).
-
Add vinyl acetate (1.2 mmol).
-
Stir the mixture at 40°C.
-
Monitor the reaction progress by periodically taking aliquots and analyzing them by chiral GC or HPLC to determine the enantiomeric excess (ee) of the remaining epoxide and the formed acetate.
-
Once the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.
-
The filtrate, containing the enantioenriched (S)-styrene oxide and (R)-1-phenyl-1,2-ethanediol acetate, is concentrated under reduced pressure.
-
The two products can be separated by column chromatography on silica gel.
-
The enantioenriched acetate can be hydrolyzed to the corresponding (R)-diol using a mild base.[13]
Chemical Route: Sharpless Asymmetric Dihydroxylation of Styrene
This protocol outlines the procedure for the Sharpless asymmetric dihydroxylation of styrene using a commercially available AD-mix.
Materials:
-
Styrene
-
AD-mix-β (contains K₃Fe(CN)₆, K₂CO₃, (DHQD)₂PHAL, and K₂OsO₂(OH)₄)[11]
-
tert-Butanol
-
Water
-
Methanesulfonamide (optional, can improve reaction rate and ee for some substrates)
-
Sodium sulfite
-
Ethyl acetate
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, prepare a solvent mixture of tert-butanol and water (1:1 v/v).
-
Add AD-mix-β (1.4 g per 1 mmol of alkene) to the solvent mixture and stir until most of the solids have dissolved.
-
If using, add methanesulfonamide (1 equivalent).
-
Cool the mixture to 0°C in an ice bath.
-
Add styrene (1.0 mmol) to the reaction mixture.
-
Stir the reaction vigorously at 0°C. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete (typically 6-24 hours), quench the reaction by adding solid sodium sulfite (1.5 g) and stir for another hour.
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the enantiopure (S)-1-phenyl-1,2-ethanediol.[6]
Conclusion
The choice between biocatalytic and chemical routes for the synthesis of enantiopure vicinal diols is a multifaceted decision. Biocatalytic methods are increasingly attractive due to their high enantioselectivity, mild operating conditions, and superior environmental profile. For large-scale manufacturing, the reusability of immobilized enzymes can significantly offset their initial cost, making them economically competitive. Chemical methods like the Sharpless asymmetric dihydroxylation remain valuable for their broad applicability and predictable outcomes, especially in research and development settings where a wide range of substrates are explored. As enzyme engineering and process optimization continue to advance, the economic and environmental benefits of biocatalysis are expected to further solidify its position as a preferred method for the sustainable production of high-value chiral intermediates in the pharmaceutical industry.
References
- 1. cenmed.com [cenmed.com]
- 2. Detroit R 50UL EPOXIDE HYDROLASE, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 3. grokipedia.com [grokipedia.com]
- 4. researchgate.net [researchgate.net]
- 5. khu.elsevierpure.com [khu.elsevierpure.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Lipase B Candida antarctica immobilized on Immobead 150, recombinant from yeast ≥2000 U/g | Sigma-Aldrich [sigmaaldrich.com]
- 11. ADミックスベータ AD-ミックス-β 392766 [sigmaaldrich.com]
- 12. scientificlabs.com [scientificlabs.com]
- 13. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of (R)-(-)-1-Phenyl-1,2-ethanediol: A Guide for Laboratory Professionals
Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals
The responsible management of chemical waste is a critical component of laboratory safety and environmental protection. This document provides a detailed operational and disposal plan for (R)-(-)-1-Phenyl-1,2-ethanediol, ensuring compliance with general safety standards. This guidance is intended to supplement, not replace, institution-specific and local regulatory requirements. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols.
Hazard and Safety Summary
This compound is a chemical compound that requires careful handling. While some safety data sheets (SDS) do not classify it as hazardous under OSHA's 2012 Hazard Communication Standard, others indicate potential hazards such as skin, eye, and respiratory irritation.[1] One SDS for the related compound ethanediol warns of harm if swallowed and potential damage to organs through prolonged or repeated exposure.[2][3] Therefore, it is prudent to handle this compound with appropriate personal protective equipment (PPE) and to follow established safety protocols.
| Hazard Classification | Precautionary Statements |
| May cause skin irritation[1] | P264: Wash skin thoroughly after handling.[2][3] |
| May cause serious eye irritation[1] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] |
| May cause respiratory irritation[1] | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1] |
| Harmful if swallowed[2][3] | P270: Do not eat, drink or smoke when using this product.[2][3] |
| Potential for organ damage with repeated exposure[2][3] | P314: Get medical advice/attention if you feel unwell.[2][3] |
Step-by-Step Disposal Protocol
The proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure workplace safety. Never dispose of this chemical down the drain.[4][5]
1. Waste Identification and Segregation:
-
Pure this compound: Unused or expired solid this compound should be collected in a designated, properly labeled hazardous waste container.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, absorbent pads, and weighing papers, should also be disposed of as hazardous waste.
-
Solutions: Solutions containing this compound should be collected in a designated liquid hazardous waste container. Do not mix with incompatible waste streams.
2. Spill Management:
-
For small spills, use a suitable absorbent material such as sand, sawdust, or a general-purpose binder to collect the material.[6]
-
Sweep or shovel the absorbed material into a suitable, sealable container for disposal.[7][8]
-
Clean the contaminated area thoroughly with water and detergents, ensuring the cleaning water is also collected as hazardous waste and not discharged into the sewer system.[6]
3. Container Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Keep waste containers tightly closed and store them in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents.[7]
4. Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed chemical waste disposal company.
-
All disposal activities must be in accordance with local, regional, and national regulations.[8] The final disposal method will likely be an approved waste disposal plant or industrial combustion plant.[2][3][9]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials in a laboratory setting.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. chemos.de [chemos.de]
- 4. 1-Phenyl-1,2-ethanediol - Safety Data Sheet [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. download.basf.com [download.basf.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
